molecular formula C13H13NO2 B1356007 6-Ethyl-2-methylquinoline-3-carboxylic acid CAS No. 92513-36-5

6-Ethyl-2-methylquinoline-3-carboxylic acid

Cat. No.: B1356007
CAS No.: 92513-36-5
M. Wt: 215.25 g/mol
InChI Key: WZUBVPVDDWQDFN-UHFFFAOYSA-N
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Description

6-Ethyl-2-methylquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-ethyl-2-methylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H13NO2/c1-3-9-4-5-12-10(6-9)7-11(13(15)16)8(2)14-12/h4-7H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUBVPVDDWQDFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=CC(=C(N=C2C=C1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588885
Record name 6-Ethyl-2-methylquinoline-3-carboxylic acid
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Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92513-36-5
Record name 6-Ethyl-2-methylquinoline-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-ETHYL-2-METHYLQUINOLINE-3-CARBOXYLIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Ethyl-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents. Within this esteemed class of heterocyclic compounds, 6-Ethyl-2-methylquinoline-3-carboxylic acid represents a molecule of significant interest for synthetic chemists and drug discovery scientists. Its substituted quinoline core, featuring an ethyl group at the 6-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position, offers a unique combination of lipophilicity, steric bulk, and functional handles for further chemical modification. This guide provides a comprehensive overview of the chemical properties of this compound, offering insights into its structure, potential synthesis, reactivity, and applications in the pursuit of novel therapeutics.

Physicochemical and Spectral Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties can be established, and others can be inferred from closely related analogs.

Core Chemical Attributes

The foundational chemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₂[1]
Molecular Weight 215.25 g/mol [1]
CAS Number 92513-36-5
Physical Form Solid
Predicted XlogP 2.9[1]

XlogP is a computed measure of a compound's lipophilicity, which is a critical parameter in drug design influencing absorption, distribution, metabolism, and excretion (ADME) properties.

Spectral Analysis (Analog-Based)

Due to the absence of specific spectral data for this compound, the following sections provide representative data from its parent compound, 2-methylquinoline, and related quinoline carboxylic acids. This information serves as a guide for the expected spectral characteristics.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the quinoline ring, the ethyl group, the methyl group, and the carboxylic acid proton. Based on data for 2-methylquinoline[2], the aromatic protons would likely appear in the range of 7.0-8.5 ppm. The ethyl group would present as a quartet and a triplet, while the methyl group at the 2-position would be a singlet. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the quinoline ring carbons, the ethyl and methyl carbons, and the carboxylic acid carbonyl carbon. Based on data for related quinaldines[3], the aromatic carbons would resonate between 120-160 ppm, with the carbonyl carbon appearing further downfield.

The IR spectrum of this compound would be characterized by several key absorption bands. A broad O-H stretch from the carboxylic acid would be expected in the region of 2500-3300 cm⁻¹. A sharp C=O stretch from the carbonyl group should appear around 1700-1725 cm⁻¹. The spectrum would also feature C-H stretching vibrations from the aromatic and aliphatic groups, and C=C and C=N stretching vibrations characteristic of the quinoline ring system. For comparison, the IR spectrum of 2-methoxy-7-methylquinoline-3-carboxylic acid shows a C=O stretch at 1722 cm⁻¹[4].

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns for quinoline carboxylic acids involve the loss of the carboxylic acid group (-COOH) or carbon dioxide (-CO₂)[5]. Predicted mass-to-charge ratios for various adducts are available in public databases[1].

Synthesis of the Quinoline Core

The synthesis of the this compound core can be approached through several classic named reactions in heterocyclic chemistry. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Conceptual Synthetic Pathways

Two of the most prominent methods for constructing the quinoline ring system are the Doebner-von Miller reaction and the Friedländer synthesis.

This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst[6][7]. For the synthesis of this compound, 4-ethylaniline would be a suitable starting material.

Doebner_von_Miller aniline 4-Ethylaniline reaction Doebner-von Miller Reaction aniline->reaction carbonyl α,β-Unsaturated Carbonyl Compound carbonyl->reaction acid Acid Catalyst (e.g., HCl, H₂SO₄) acid->reaction Catalyst product 6-Ethyl-2-methylquinoline Derivative reaction->product Friedlander_Synthesis amino_ketone 2-Amino-5-ethylacetophenone reaction Friedländer Synthesis amino_ketone->reaction methylene_carbonyl α-Methylene Carbonyl (e.g., Ethyl Pyruvate) methylene_carbonyl->reaction catalyst Acid or Base Catalyst catalyst->reaction Catalyst product Ethyl 6-Ethyl-2-methyl- quinoline-3-carboxylate hydrolysis Saponification product->hydrolysis Hydrolysis final_product 6-Ethyl-2-methylquinoline- 3-carboxylic acid reaction->product hydrolysis->final_product

Figure 2: Conceptual Friedländer Synthesis and subsequent hydrolysis.

Experimental Protocol: A Representative Friedländer Synthesis
  • Reaction Setup: To a solution of the 2-aminoaryl ketone (1 equivalent) in a suitable solvent such as ethanol, add the α-methylene carbonyl compound (1.1 equivalents).

  • Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

  • Hydrolysis: If the product is an ester, it can be hydrolyzed to the carboxylic acid by heating with an aqueous solution of a strong base (e.g., NaOH or KOH), followed by acidification.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its constituent functional groups: the quinoline ring, the carboxylic acid, the methyl group at the 2-position, and the ethyl group at the 6-position.

Reactivity of the Quinoline Ring
  • Electrophilic Aromatic Substitution: The quinoline ring is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. Substitution typically occurs on the benzene ring portion of the molecule.[8] The presence of the activating ethyl group at the 6-position would likely direct incoming electrophiles to the 5 and 7-positions.

  • Nucleophilic Aromatic Substitution: The pyridine ring of the quinoline system is susceptible to nucleophilic attack, particularly at the 2- and 4-positions, especially if a good leaving group is present.[9]

Reactivity of the Carboxylic Acid

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations:

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester.

  • Amide Formation: Activation of the carboxylic acid (e.g., with a coupling reagent like HBTU or by conversion to an acyl chloride) followed by reaction with an amine will form an amide.[10]

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride.

Reactivity of the Methyl and Ethyl Groups

The methyl group at the 2-position is activated by the adjacent nitrogen atom and can undergo condensation reactions with aldehydes.[11] Both the methyl and ethyl groups can potentially be functionalized through free-radical reactions.

Potential Applications in Drug Development

Quinoline-3-carboxylic acids are a well-established class of compounds with diverse biological activities. The core structure of this compound makes it a promising scaffold for the development of new therapeutic agents.

  • Antimicrobial Agents: The quinoline core is central to the activity of many antibacterial drugs.

  • Anticancer Agents: Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases.

  • Anti-inflammatory Agents: Certain quinoline carboxylic acids have shown potential as anti-inflammatory agents.

The strategic placement of the ethyl, methyl, and carboxylic acid groups on the quinoline ring of this compound provides a unique template for the design of novel molecules with tailored pharmacological profiles.

Safety Information

This compound is classified as a warning-level hazard, primarily causing eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses and gloves, should be employed when handling this compound.

Hazard InformationDetails
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statement H319 (Causes serious eye irritation)
Precautionary Statements P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)

Conclusion

This compound is a valuable building block in the field of medicinal chemistry. While specific experimental data for this compound is limited, its chemical properties and reactivity can be reliably inferred from its structure and the behavior of closely related analogs. The synthetic accessibility of the quinoline core, combined with the versatile functional handles present in the molecule, makes it an attractive starting point for the development of new and improved therapeutic agents. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery.

References

  • El-Sayed, A. M. (2003). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 8(12), 937-947. [Link]

  • Reddy, C. R., et al. (2021). Substrate scope of substituted 2‐methyl quinolines and derivatives. Reaction conditions. ResearchGate. [Link]

  • I. G. Farbenindustrie Aktiengesellschaft. (1937). 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them. U.S.
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  • Orita, A., et al. (2021). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 86(17), 11943-11953. [Link]

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  • Trinh, T. H. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry, 59(5), 583-588. [Link]

  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]

  • Sharma, V., et al. (2021). Plausible mechanism for the reaction of 2-methyl quinoline with benzaldehyde in the presence of pTsNH2. ResearchGate. [Link]

  • Zabolotna, Y. S., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 113-121. [Link]

  • Nomen, M. (n.d.). Nucleophilic substitution in quinoline and isoquinoline. Química Orgánica. [Link]

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  • Reddy, C. R., et al. (2016). Supporting information. The Royal Society of Chemistry. [Link]

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Sources

An In-depth Technical Guide to 6-Ethyl-2-methylquinoline-3-carboxylic acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 6-Ethyl-2-methylquinoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical identity, a plausible synthetic pathway, and its potential applications based on the broader understanding of quinoline-3-carboxylic acid derivatives.

Chemical Identity and Physicochemical Properties

This compound is a derivative of quinoline, a bicyclic aromatic heterocycle. The structural and identifying information for this compound is summarized below.

IUPAC Name and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2] Its chemical structure is characterized by a quinoline core with an ethyl group at the 6th position, a methyl group at the 2nd position, and a carboxylic acid group at the 3rd position.

Chemical Structure:

Physicochemical Data

A compilation of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in a laboratory setting.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₂[2][3][4]
Molecular Weight 215.25 g/mol [2][4]
CAS Number 92513-36-5[2][4]
Appearance Solid[2]
SMILES CCc1ccc2nc(C)c(C(=O)O)cc2c1[2]
InChI 1S/C13H13NO2/c1-3-9-4-5-12-10(6-9)7-11(13(15)16)8(2)14-12/h4-7H,3H2,1-2H3,(H,15,16)[2]

Synthesis and Mechanistic Insights

A proposed synthetic scheme for this compound is outlined below, based on established methodologies for similar quinoline structures.

Proposed Synthetic Pathway: A Modified Doebner-von Miller Reaction

A logical approach to the synthesis of the target molecule involves the condensation of an appropriately substituted aniline with an α,β-unsaturated aldehyde or ketone, followed by cyclization and oxidation. A more direct route, analogous to the Doebner-von Miller reaction, would involve the reaction of 4-ethylaniline with ethyl acetoacetate and an acid catalyst.

Reaction Scheme:

Synthesis_Pathway Reactant1 4-Ethylaniline Intermediate Ethyl 3-((4-ethylphenyl)amino)but-2-enoate Reactant1->Intermediate + Reactant2 Ethyl acetoacetate Reactant2->Intermediate Cyclization Cyclization (e.g., Dowtherm A, heat) Intermediate->Cyclization Product_ester Ethyl 6-ethyl-2-methylquinoline-3-carboxylate Cyclization->Product_ester Hydrolysis Hydrolysis (e.g., NaOH, H₂O/EtOH) Product_ester->Hydrolysis Final_Product 6-Ethyl-2-methylquinoline-3- carboxylic acid Hydrolysis->Final_Product

Sources

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activity of 6-Ethyl-2-methylquinoline-3-carboxylic acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in the field of medicinal chemistry. Its presence in numerous natural products and synthetic compounds with a wide array of biological activities underscores its significance as a "privileged scaffold".[1][2][3] Derivatives of quinoline have been successfully developed into drugs for treating a variety of conditions, including malaria, cancer, and bacterial infections.[2][3] Among the various classes of quinoline derivatives, those bearing a carboxylic acid at the 3-position have garnered considerable attention for their therapeutic potential.

This guide provides a comprehensive technical overview of the biological activities of this compound and its broader class of quinoline-3-carboxylic acid analogs. While specific data on this compound is limited, the extensive research on related derivatives offers valuable insights into its potential pharmacological profile. We will delve into the synthesis, physicochemical properties, and diverse biological activities of this class of compounds, including their antibacterial, anticancer, and anti-inflammatory effects. Furthermore, this guide will present detailed experimental protocols and explore the structure-activity relationships that govern their therapeutic efficacy.

Synthesis and Physicochemical Properties of Quinolone-3-Carboxylic Acids

The synthesis of quinoline-3-carboxylic acids can be achieved through several established methods in organic chemistry. A common and versatile approach is the Gould-Jacobs reaction, which involves the condensation of an aniline with an ethoxymethylenemalonic ester, followed by thermal cyclization and subsequent hydrolysis.

A plausible synthetic route to this compound is depicted below. This would typically involve the reaction of 4-ethylaniline with ethyl acetoacetate to form an enamine, followed by cyclization.

cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product reactant1 4-Ethylaniline intermediate Enamine intermediate reactant1->intermediate Condensation reactant2 Diethyl (ethoxymethylene)malonate reactant2->intermediate cyclized_intermediate Cyclized quinolone ester intermediate->cyclized_intermediate Thermal Cyclization (Gould-Jacobs Reaction) product This compound cyclized_intermediate->product Hydrolysis

Caption: Generalized Gould-Jacobs reaction for the synthesis of quinoline-3-carboxylic acids.

The physicochemical properties of quinoline-3-carboxylic acids, such as their acidity (pKa) and lipophilicity (logP), play a crucial role in their biological activity. These properties influence their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their ability to interact with biological targets. For instance, the pKa of the carboxylic acid group can affect the molecule's ionization state at physiological pH, which in turn influences its ability to cross cell membranes and bind to target proteins.[4]

Antibacterial Activity: A Hallmark of the Quinolone Core

The quinolone scaffold is perhaps most renowned for its potent antibacterial activity. The 4-quinolone-3-carboxylic acid moiety is a key pharmacophore in a major class of antibiotics.[5] These agents exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, repair, and recombination.[6] This leads to a rapid cessation of bacterial DNA synthesis and ultimately cell death.

Newer generations of quinolones exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[6] The substitution pattern on the quinoline ring significantly influences the antibacterial potency and spectrum.

Table 1: Representative Antibacterial Activity of Quinolone-3-Carboxylic Acid Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
CiprofloxacinPseudomonas aeruginosa0.25 - 1.0[6]
NorfloxacinEscherichia coli0.06 - 0.25[6]
OfloxacinStaphylococcus aureus0.25 - 1.0[6]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard method for determining the MIC of a compound against a bacterial strain.

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

cluster_workflow Broth Microdilution Workflow start Prepare bacterial inoculum (0.5 McFarland) prepare_dilutions Prepare serial dilutions of test compound in 96-well plate start->prepare_dilutions inoculate Inoculate wells with diluted bacterial suspension prepare_dilutions->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Determine MIC (lowest concentration with no visible growth) incubate->read_results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity: A Promising Avenue for Quinolone-3-Carboxylic Acids

Beyond their antibacterial effects, quinoline-3-carboxylic acid derivatives have emerged as a promising class of anticancer agents.[4][7][8] Studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines, often with a degree of selectivity for cancer cells over normal cells.[4][7]

The anticancer mechanisms of these compounds are multifaceted and appear to involve:

  • DNA Interaction: Some derivatives have been shown to bind to the minor groove of DNA, which can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[9][10]

  • Kinase Inhibition: Quinolone-3-carboxylic acids have been identified as inhibitors of several protein kinases that are crucial for cancer cell survival and proliferation, such as protein kinase CK2 and epidermal growth factor receptor (EGFR) kinase.[11][12] The quinoline nitrogen is thought to play a key role in binding to the hinge region of these kinases.[13]

  • Induction of Apoptosis: By interfering with critical cellular processes, these compounds can trigger programmed cell death, or apoptosis, in cancer cells.

Table 2: In Vitro Anticancer Activity of Representative Quinolone-3-Carboxylic Acid Derivatives

Compound ClassCancer Cell LineIC50 (µM)Proposed MechanismReference
2,4-disubstituted quinoline-3-carboxylic acidsMCF-7 (Breast)Micromolar rangeDNA interaction[4]
2,4-disubstituted quinoline-3-carboxylic acidsK562 (Leukemia)Micromolar rangeDNA interaction[4]
2-aminoquinoline-3-carboxylic acid derivatives-0.65 - 18.2CK2 Inhibition[11]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

    • Incubate the cells for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization and Absorbance Reading:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

cluster_pathway Generic Kinase Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->receptor signaling_cascade Downstream Signaling Cascade (e.g., PI3K/Akt/mTOR) receptor->signaling_cascade proliferation Cell Proliferation & Survival signaling_cascade->proliferation compound Quinoline-3-carboxylic acid derivative compound->receptor Inhibition

Caption: Proposed mechanism of anticancer activity via inhibition of a receptor tyrosine kinase.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of many diseases, and there is a continuous search for new anti-inflammatory agents. Quinoline-2-carboxylic acid and its derivatives have shown promise in this area.[1] While less explored than their antibacterial and anticancer properties, some quinoline-3-carboxylic acid derivatives have also demonstrated anti-inflammatory effects.[14]

The proposed anti-inflammatory mechanisms of quinoline carboxylic acids include the downregulation of T-cell function and the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.[1][15] The NF-κB pathway is a central regulator of the expression of pro-inflammatory genes.

Experimental Protocol: Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture:

    • Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control.

  • Incubation:

    • Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant. The Griess reagent reacts with nitrite (a stable product of NO) to form a colored azo compound.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Quantify the amount of nitrite produced using a sodium nitrite standard curve.

    • Determine the inhibitory effect of the compound on NO production.

Other Potential Biological Activities

The versatile quinoline scaffold has been explored for a range of other biological applications:

  • Antifungal Activity: Some quinoline derivatives have been evaluated for their efficacy against pathogenic fungi.[16][17][18]

  • Antioxidant Activity: Certain quinoline derivatives have been investigated for their ability to scavenge free radicals, although this activity appears to be less pronounced compared to standard antioxidants.[14]

  • Neurodegenerative Disease Imaging: Radiolabeled quinoline carboxamide derivatives have been developed as potential PET imaging agents for monitoring neuroinflammation in neurodegenerative disorders.[19]

Structure-Activity Relationships (SAR)

The biological activity of quinoline-3-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the quinoline ring. For a hypothetical compound like This compound , the following SAR insights from the broader class of quinolones can be considered:

  • Position 2: The methyl group at this position may influence the compound's interaction with its biological target. In some cases, larger or more complex substituents at this position have been shown to enhance anticancer activity.[9][10]

  • Position 3: The carboxylic acid group is generally considered essential for many of the biological activities of this class of compounds, particularly for antibacterial and some anticancer effects, as it can participate in key binding interactions.

  • Position 6: The ethyl group at this position is a lipophilic substituent that can influence the compound's ADME properties. Lipophilicity can affect cell membrane permeability and bioavailability.[6]

Conclusion and Future Perspectives

The quinoline-3-carboxylic acid scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. While specific data on this compound is not extensively available, the wealth of research on its analogs strongly suggests its potential for a range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects.

Future research in this area should focus on:

  • Synthesis and Biological Evaluation of Novel Derivatives: The systematic synthesis and screening of new analogs of this compound will be crucial to identify compounds with enhanced potency and selectivity.

  • Mechanism of Action Studies: In-depth studies are needed to elucidate the precise molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety Profiling: Promising candidates from in vitro studies should be advanced to in vivo models to assess their therapeutic efficacy and safety profiles.

The continued exploration of the chemical space around the quinoline-3-carboxylic acid core holds great promise for the development of next-generation drugs to address unmet medical needs in infectious diseases, oncology, and inflammatory disorders.

References

  • Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. (n.d.). PubMed.
  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716.
  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • Domagala, J. M., Hagen, S. E., Heifetz, C. L., Hutt, M. P., Mich, T. F., Sanchez, J. P., & Trehan, A. K. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 31(5), 983–991.
  • Ukrainets, I. V., Mospanova, E. V., Davidenko, A. A., & Turov, A. V. (2009). Synthesis of some novel quinoline-3-carboxylic acids and pyrimido[4,5-b]quinoline derivatives as potential antimicrobial agents. Chemistry of Heterocyclic Compounds, 45(5), 569–576.
  • Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. (n.d.). ProQuest.
  • Fiser, M., & Vinter, V. (1995). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 40(2), 163–168.
  • Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. (n.d.). ACS Omega.
  • Belloli, S., Moresco, R. M., Matarrese, M., Biella, G., Sanvito, F., Simonelli, P., Turolla, E., Olivieri, S., Cappelli, A., Vomero, S., Galli-Kienle, M., & Fazio, F. (2004). Evaluation of three quinoline-carboxamide derivatives as potential radioligands for the in vivo pet imaging of neurodegeneration.
  • Purohit, P., Mittal, R. K., & Khatana, K. (2022). Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent". Anti-Cancer Agents in Medicinal Chemistry, 22(2), 344–348.
  • Purohit, P., Mittal, R. K., & Khatana, K. (2022). Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent". Anti-cancer agents in medicinal chemistry, 22(2), 344–348.
  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S. B., Al-Ghamdi, A. A., & Al-Amri, J. F. (2021).
  • S. Grycova, P. Dvorak, Z. Trávnícek, M. Slaninova, J. (2014). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 24(15), 3491–3494.
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances, 10(52), 31215–31234.
  • Thomas, A., Chavali, B., G, S., & K, S. (2021).
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). BMC Chemistry, 13(1), 104.
  • Request PDF. (n.d.). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents.
  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716.
  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (n.d.).
  • The Anti-Inflammatory Potential of Quinoline-2-Carboxylic Acid: A Technical Guide. (n.d.). Benchchem.
  • Carlson, R. P., O'Neill-Davis, L., Chang, J., & Lewis, A. J. (1986). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. Agents and Actions, 18(5-6), 555–560.
  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025). Chemistry & Biodiversity, e202500808.
  • Wang, C., Liu, Y., Zhang, Y., Wang, Y., Zhang, H., & Li, B. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3369.
  • Abdul-Razaq, S. A., & Al-Amiery, A. A. (2022). Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. AIP Conference Proceedings, 2394(1), 020023.
  • (PDF) Biological Activities of Quinoline Derivatives. (n.d.). ResearchGate.
  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S. B., Al-Ghamdi, A. A., & Al-Amri, J. F. (2024). Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species. Journal of Fungi, 10(6), 463.
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An In-depth Technical Guide to 6-Ethyl-2-methylquinoline-3-carboxylic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Ethyl-2-methylquinoline-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and the burgeoning potential of its derivatives as therapeutic agents. This document is designed to be a practical resource, offering not just theoretical knowledge but also actionable experimental protocols and insights grounded in established scientific principles.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including antibacterial, anticancer, anti-inflammatory, and antimalarial properties. The strategic placement of various functional groups on the quinoline core allows for the fine-tuning of their pharmacological profiles, making them a fertile ground for the development of novel therapeutics. This compound represents a key building block within this class of compounds, offering multiple points for chemical modification to explore structure-activity relationships (SAR).

Physicochemical Properties of the Core Moiety

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₂[1]
Molecular Weight 215.25 g/mol [1]
CAS Number 92513-36-5[1]
Appearance Solid[1]
SMILES CCc1ccc2nc(C)c(C(=O)O)cc2c1[1]
InChI 1S/C13H13NO2/c1-3-9-4-5-12-10(6-9)7-11(13(15)16)8(2)14-12/h4-7H,3H2,1-2H3,(H,15,16)[1]

Synthesis of this compound: A Proposed Pathway

Diagram of the Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Friedländer Annulation cluster_1 Step 2: Ester Hydrolysis 2-Amino-5-ethylacetophenone 2-Amino-5-ethylacetophenone Product_1 Ethyl 6-ethyl-2-methylquinoline-3-carboxylate 2-Amino-5-ethylacetophenone->Product_1 Base catalyst (e.g., NaOH or KOH) Ethanol, Reflux Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Product_1 Product_2 This compound Product_1->Product_2 Aqueous NaOH or KOH Heat, then Acidification

Caption: Proposed two-step synthesis of this compound.

Step 1: Friedländer Annulation for Ester Synthesis

The Friedländer synthesis is a classic and versatile method for constructing the quinoline core.[2] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a β-ketoester.[3]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-ethylacetophenone (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in absolute ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide (0.2 equivalents). The choice between NaOH and KOH often depends on the desired solubility of the resulting carboxylate salt, with potassium salts sometimes offering better solubility.[4]

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, ethyl 6-ethyl-2-methylquinoline-3-carboxylate, may precipitate out of solution. If not, reduce the solvent volume under reduced pressure. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Hydrolysis to the Carboxylic Acid

The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard procedure typically carried out under basic conditions followed by acidification.[5]

Protocol:

  • Hydrolysis: Suspend the ethyl 6-ethyl-2-methylquinoline-3-carboxylate (1 equivalent) in a 10% aqueous solution of sodium hydroxide or potassium hydroxide.[6]

  • Heating: Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Acidification: Cool the reaction mixture to room temperature in an ice bath and acidify to a pH of approximately 3-4 with a suitable acid, such as 2N hydrochloric acid.

  • Isolation and Purification: The carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to yield this compound.

Characterization and Analytical Techniques

The identity and purity of the synthesized this compound and its derivatives must be confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline core, the ethyl group (a triplet and a quartet), the methyl group (a singlet), and a broad singlet for the carboxylic acid proton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing an accurate mass of the molecular ion.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound and for monitoring the progress of the synthesis. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or phosphoric acid) is typically employed for the analysis of quinoline carboxylic acids.[7]

Derivatives and Their Therapeutic Potential

The core structure of this compound provides a versatile platform for the synthesis of a wide array of derivatives with potential therapeutic applications. The carboxylic acid group can be readily converted to esters, amides, and other functional groups, allowing for the exploration of SAR.

Antiproliferative Activity

Quinoline-3-carboxylic acid derivatives have emerged as a promising class of antiproliferative agents.[8][9] Studies have shown that these compounds can exhibit micromolar inhibition against various cancer cell lines, such as MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia).[10] The mechanism of action is often linked to the induction of apoptosis.[10] The presence of the carboxylic acid moiety can enhance selectivity for cancer cells, which often have a more acidic microenvironment.[11]

Antibacterial Activity

The quinolone scaffold is the cornerstone of a major class of antibiotics. While the classic "fluoroquinolones" have a different substitution pattern, the broader class of quinoline-3-carboxylic acids has also been investigated for antibacterial properties.[12][13] The ethyl and methyl groups on the core of this compound could influence its lipophilicity and, consequently, its ability to penetrate bacterial cell walls. Further derivatization, particularly at the carboxylic acid position, could lead to the discovery of novel antibacterial agents.

Diagram of Potential Derivatization Pathways

Derivatization_Pathways cluster_0 Potential Biological Activities Core This compound Ester Ester Derivatives Core->Ester Esterification (e.g., R-OH, H+) Amide Amide Derivatives Core->Amide Amide Coupling (e.g., R-NH2, coupling agents) Heterocycle Heterocyclic Derivatives Core->Heterocycle Cyclization Reactions Antiproliferative Antiproliferative Ester->Antiproliferative Antibacterial Antibacterial Amide->Antibacterial Heterocycle->Antiproliferative Heterocycle->Antibacterial

Caption: Potential derivatization pathways and associated biological activities.

Conclusion and Future Directions

This compound is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents. The synthetic pathway proposed in this guide, based on established chemical principles, offers a reliable method for its preparation. The documented antiproliferative and antibacterial activities of related quinoline-3-carboxylic acid derivatives underscore the importance of further exploring the chemical space around this core structure. Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives to elucidate detailed structure-activity relationships and identify lead compounds for further preclinical and clinical development.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
  • Yadav, P., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716.
  • Kumar, S., et al. (2021). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Letters in Drug Design & Discovery, 18(6), 578-588.
  • Kumar, S., et al. (2021). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1716.
  • Kumar, S., et al. (2021). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1716.
  • Domagala, J. M., et al. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 31(5), 983–991.
  • El-Gaby, M. S. A., et al. (2000). Synthesis of some novel quinoline-3-carboxylic acids and pyrimido[4,5-b]quinoline derivatives as potential antimicrobial agents. Acta Chimica Slovenica, 47(3), 329-340.
  • Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812–2817.
  • Combes, A. (1888). Sur une nouvelle synthèse des quinoléines. Bulletin de la Société Chimique de Paris, 49, 89–92.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Jia, C.-S., et al. (2006). A simple and efficient synthesis of quinolines via Friedländer annulation catalyzed by bismuth nitrate. Tetrahedron Letters, 47(49), 8689-8691.
  • Synthesis, antibacterial, antioxidant, and molecular modeling studies of novel [2,3′-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs. (2022). Journal of the Iranian Chemical Society, 19(12), 5245–5259.
  • Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. (1986). Reviews of Infectious Diseases, 8 Suppl 5, S477-S487.
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  • Synthesis new derivatives of quinoline and study the biological activity for some of them. (2022). AIP Conference Proceedings, 2394(1), 020019.
  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. (2020). Acta Crystallographica Section C: Structural Chemistry, 76(Pt 11), 1083–1091.
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  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A, 8(1), 158-166.
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Substituted Quinoline-3-Carboxylic Acids: A Privileged Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoline Core in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, represents one of the most important structural motifs in medicinal chemistry. Its derivatives have yielded a remarkable diversity of therapeutic agents, including antimalarials (chloroquine), antibacterials (ciprofloxacin), and anticancer drugs (camptothecin)[1][2][3]. The inherent versatility of the quinoline ring system, which allows for functionalization at various positions, has enabled the fine-tuning of pharmacological properties to achieve desired therapeutic effects. This guide focuses specifically on derivatives of quinoline-3-carboxylic acid, a subclass that has demonstrated significant potential across a wide spectrum of diseases. The presence of the carboxylic acid group at the 3-position is often crucial for biological activity, frequently participating in key interactions with biological targets such as enzymes and receptors.

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing an in-depth analysis of the therapeutic applications of substituted quinoline-3-carboxylic acids. We will explore their mechanisms of action, structure-activity relationships (SAR), and the experimental workflows used to validate their efficacy in antibacterial, anticancer, antiviral, and anti-inflammatory contexts.

Antibacterial Applications: Beyond the Fluoroquinolones

The most well-established therapeutic application of the quinoline-3-carboxylic acid core is in the field of antibacterial agents, famously exemplified by the fluoroquinolone class of antibiotics.

Mechanism of Action: Targeting Bacterial DNA Replication

The primary mechanism of action for quinolone antibacterials is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV[4][5]. These enzymes are critical for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase: Primarily targeted in Gram-negative bacteria, this enzyme introduces negative supercoils into the DNA, relieving the torsional stress that arises during replication fork movement.

  • Topoisomerase IV: The main target in many Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) daughter chromosomes after replication.

Quinolones bind to the enzyme-DNA complex, stabilizing the transient double-strand breaks generated by the enzymes. This leads to a halt in DNA replication and repair, ultimately triggering bacterial cell death. The 3-carboxylic acid and the 4-oxo group of the quinolone core are essential for this activity, as they coordinate with magnesium ions and interact with key amino acid residues in the enzyme's active site.

MOA_Antibacterial cluster_bacterium Bacterial Cell Replication DNA Replication DNA_Gyrase DNA Gyrase / Topoisomerase IV Replication->DNA_Gyrase Torsional Stress DNA Bacterial DNA DNA_Gyrase->DNA Acts on Cleaved_Complex Stabilized Cleavage Complex DNA_Gyrase->Cleaved_Complex DNA->Replication Cell_Death Cell Death Cleaved_Complex->Cell_Death Halts Replication Drug Quinoline-3-Carboxylic Acid Derivative Drug->Cleaved_Complex Binds & Traps Workflow_Antiviral Host_Cell Infect Host Cells (e.g., Vero cells) Compound Add Serial Dilutions of Quinoline Compound Host_Cell->Compound Virus Virus Stock (e.g., EV-A71) Virus->Host_Cell Incubate Incubate until Cytopathic Effect (CPE) is visible in controls Compound->Incubate Assess Assess Cell Viability (e.g., Crystal Violet Staining) Incubate->Assess Calculate Calculate EC₅₀ (Effective Concentration) Assess->Calculate

Workflow for an antiviral cytopathic effect (CPE) assay.
Anti-inflammatory Properties

Certain quinoline-3-carboxylic acid derivatives have demonstrated potent anti-inflammatory effects.[6][7] The mechanism often involves the downregulation of pro-inflammatory pathways. For instance, some compounds can suppress the activity of transcription factors like NF-κB, which is a master regulator of the inflammatory response.[8] This leads to a reduction in the production of inflammatory mediators such as cytokines and chemokines. Some derivatives have shown efficacy in animal models of arthritis, distinct from the mechanisms of traditional NSAIDs, suggesting they may act by modulating T-cell function.[9] This dual cytotoxic and anti-inflammatory potential makes them interesting candidates for chemo-preventive strategies.[6]

Conclusion and Future Directions

The substituted quinoline-3-carboxylic acid scaffold is a remarkably versatile and privileged structure in drug discovery. Its proven success in antibacterial therapy has paved the way for exploration into other complex diseases. Current research highlights its significant potential in oncology, with derivatives showing promising selectivity and novel mechanisms of action. Furthermore, emerging evidence points to valuable applications in virology and inflammation.

Future efforts in the field should focus on:

  • Target Deconvolution: Precisely identifying the molecular targets for novel anticancer and antiviral derivatives.

  • Rational Design: Employing structure-based drug design to optimize potency and selectivity while minimizing off-target effects and toxicity.

  • Combination Therapies: Exploring the synergistic effects of these compounds with existing therapeutic agents to enhance efficacy and overcome drug resistance.

The continued investigation of this chemical class holds immense promise for the development of next-generation therapeutics to address significant unmet medical needs.

References

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]

  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Al-Ostath, Y. I., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(11), 3350. [Link]

  • Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 516. [Link]

  • Zhang, M., et al. (2020). Development of broad-spectrum enterovirus antivirals based on quinoline scaffold. Bioorganic Chemistry, 102, 103981. [Link]

  • Mittal, R. K., et al. (2023). General scaffold of the 3-Carboxy quinoline compounds. ResearchGate. [Link]

  • Ahmad, I., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(15), 3149-3167. [Link]

  • Kumar, S., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 215, 113220. [Link]

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]

  • Adejayan, O. S., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19395-19429. [Link]

  • Wentland, M. P., et al. (1984). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 27(9), 1103-1108. [Link]

  • Kumar, S., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 215, 113220. [Link]

  • Li, Y., et al. (2023). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega, 8(39), 36055-36065. [Link]

  • Sharma, P., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1263, 133139. [Link]

  • Liu, M., et al. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters, 4(6), 517-521. [Link]

  • Mrozek-Wilczkiewicz, A., et al. (2020). Quinolines and analogs with a marked anticancer activity. ResearchGate. [Link]

  • Wentland, M. P., et al. (1984). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 27(9), 1103-1108. [Link]

  • El-Sayed, M. A., et al. (2001). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Bollettino Chimico Farmaceutico, 140(6), 423-429. [Link]

  • Khan, N. N. A., et al. (2018). Quinolinic Carboxylic Acid Derivatives as Potential Multi-target Compounds for Neurodegeneration: Monoamine Oxidase and Cholinesterase Inhibition. Medicinal Chemistry, 14(1). [Link]

  • Sancilio, L. F., et al. (1990). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. Journal of Rheumatology, 17(3), 364-369. [Link]

  • Kumar, A., et al. (2021). Various therapeutic actions of quinolines. ResearchGate. [Link]

  • Anjali, et al. (2016). QUINOLINE: A DIVERSE THERAPEUTIC AGENT. International Journal of Pharmaceutical Sciences and Research, 7(1), 1-13. [Link]

  • Al-Ostath, Y. I., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Request PDF. [Link]

Sources

An In-Depth Technical Guide to the In-Silico Prediction of 6-Ethyl-2-methylquinoline-3-carboxylic acid Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Predictive Science in Modern Drug Discovery

In the contemporary landscape of pharmaceutical research, the ability to predict the biological activity and pharmacokinetic profile of a novel chemical entity prior to its synthesis is not merely an advantage; it is a cornerstone of efficient and economically viable drug discovery. The "fail early, fail cheap" paradigm is heavily reliant on robust computational methodologies that can intelligently guide research and development efforts. This guide provides a comprehensive, in-silico workflow for the characterization of a novel compound, 6-Ethyl-2-methylquinoline-3-carboxylic acid, leveraging its structural similarity to a class of compounds with known biological significance.

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, and antileishmanial properties.[1][2][3][4][5] This established history provides a fertile ground for hypothesis-driven in-silico investigation of new analogues. This document will serve as a detailed protocol and a strategic blueprint for researchers, scientists, and drug development professionals to assess the potential of this compound as a therapeutic agent.

Proposed In-Silico Bioactivity Prediction Workflow

The following workflow outlines a multi-faceted computational approach to predict the bioactivity and assess the drug-like properties of this compound. Each step is designed to build upon the previous, creating a comprehensive profile of the molecule's potential.

In-Silico Bioactivity Prediction Workflow cluster_0 Part 1: Foundation cluster_1 Part 2: Predictive Modeling cluster_2 Part 3: Druggability Assessment cluster_3 Part 4: Synthesis & Conclusion Molecule & Scaffold Analysis Molecule & Scaffold Analysis Target Identification Target Identification Molecule & Scaffold Analysis->Target Identification Ligand & Target Preparation Ligand & Target Preparation Target Identification->Ligand & Target Preparation Molecular Docking Molecular Docking Ligand & Target Preparation->Molecular Docking Pharmacophore Modeling Pharmacophore Modeling Molecular Docking->Pharmacophore Modeling QSAR Analysis QSAR Analysis Pharmacophore Modeling->QSAR Analysis Data Synthesis Data Synthesis QSAR Analysis->Data Synthesis ADMET Prediction ADMET Prediction ADMET Prediction->Data Synthesis Final Report Final Report Data Synthesis->Final Report

Caption: A comprehensive workflow for the in-silico bioactivity prediction of a novel chemical entity.

Part 1: Foundational Analysis and Target Identification

The Subject Molecule: this compound
PropertyValueSource
Molecular Formula C13H13NO2[6]
Molecular Weight 215.25 g/mol [6]
CAS Number 92513-36-5[6][7]
SMILES CCc1ccc2nc(C)c(cc2c1)C(O)=O[6]
InChI Key WZUBVPVDDWQDFN-UHFFFAOYSA-N[6]
Rationale for Target Selection: Learning from the Quinoline Scaffold

Given the absence of specific bioactivity data for this compound, our initial step is to form a testable hypothesis based on the known activities of structurally related quinoline carboxylic acid derivatives. The literature indicates that this class of compounds frequently exhibits antibacterial activity through the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[1] Therefore, for the purpose of this guide, we will proceed with Escherichia coli DNA gyrase subunit B as our primary biological target.

Protocol for Target Identification and Retrieval:

  • Access the Protein Data Bank (PDB): Navigate to the RCSB PDB website.

  • Search for the Target Protein: In the search bar, enter "Escherichia coli DNA gyrase B".

  • Select an Appropriate Structure: Choose a high-resolution crystal structure complexed with a known inhibitor. For this guide, we will use PDB ID: 1KZN.

  • Download the PDB File: Download the structure in PDB format. This file will contain the atomic coordinates of the protein.

Part 2: Ligand and Target Preparation for Computational Modeling

Ligand Preparation

Protocol:

  • 2D Structure Sketching: Using a chemical drawing tool such as ChemDraw or the online PubChem Sketcher, draw the 2D structure of this compound.

  • Conversion to 3D: Convert the 2D structure to a 3D conformation. Most chemical drawing software has this functionality.

  • Energy Minimization: To obtain a low-energy and stable conformation, perform an energy minimization using a force field such as MMFF94. This can be done in software like Avogadro or PyRx.[8]

  • File Format Conversion: Save the 3D structure in a suitable format for docking, such as .pdbqt, which includes atomic charges and atom type definitions. Open Babel is a widely used tool for file format conversion.[9]

Target Protein Preparation

Protocol:

  • Open the PDB File: Load the downloaded PDB file (e.g., 1KZN.pdb) into a molecular visualization tool like AutoDockTools, PyMOL, or Chimera.[10][11]

  • Remove Non-essential Molecules: Delete water molecules, co-factors, and any existing ligands from the PDB file.[12]

  • Add Polar Hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds with the ligand.[11]

  • Assign Charges: Compute and add Kollman charges to the protein atoms.[11]

  • Save as PDBQT: Save the prepared protein structure in the .pdbqt format.[12]

Part 3: Elucidating Potential Interactions via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[10] It is instrumental in understanding the binding mode and affinity of a small molecule within the active site of a protein.[9][10]

Protocol for Molecular Docking using AutoDock Vina (within PyRx):

  • Load Ligand and Macromolecule: In PyRx, load the prepared .pdbqt files for both the ligand (this compound) and the macromolecule (DNA gyrase B).[8]

  • Define the Binding Site (Grid Box): Center the grid box on the active site of the protein. This can be done by selecting the region occupied by the co-crystallized ligand in the original PDB file. Ensure the grid box dimensions are large enough to accommodate the ligand.[12]

  • Run AutoDock Vina: Initiate the docking simulation. AutoDock Vina will explore different conformations of the ligand within the defined binding site and score them based on a calculated binding affinity.[8]

  • Analyze Results: The output will be a series of binding poses ranked by their binding affinity (in kcal/mol). A more negative value indicates a stronger predicted binding affinity.[10] Analyze the top-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Molecular_Docking_Workflow Prepared Ligand (.pdbqt) Prepared Ligand (.pdbqt) Run Docking Simulation Run Docking Simulation Prepared Ligand (.pdbqt)->Run Docking Simulation Prepared Protein (.pdbqt) Prepared Protein (.pdbqt) Define Binding Site Define Binding Site Prepared Protein (.pdbqt)->Define Binding Site Define Binding Site->Run Docking Simulation Analyze Binding Poses & Affinity Analyze Binding Poses & Affinity Run Docking Simulation->Analyze Binding Poses & Affinity

Sources

A Technical Guide to the Spectroscopic Characterization of 6-Ethyl-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Ethyl-2-methylquinoline-3-carboxylic acid is a member of the quinoline carboxylic acid family, a class of compounds recognized for its significant role as a scaffold in medicinal chemistry and materials science. Quinolines are heterocyclic aromatic compounds that form the core of various pharmaceuticals with applications as anti-inflammatory, antimicrobial, and anticancer agents.[1] The specific substitution pattern of this molecule—an ethyl group at the 6-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position—provides a unique electronic and steric profile that can be precisely characterized using a suite of spectroscopic techniques.

This guide provides an in-depth analysis of the expected spectroscopic data for this compound (C₁₃H₁₃NO₂), including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely published, this document synthesizes data from closely related analogs and foundational spectroscopic principles to construct a reliable predictive profile. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary framework to identify, characterize, and verify the synthesis of this compound.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key functional groups—the quinoline core, the carboxylic acid, the ethyl group, and the methyl group—each produce distinct and predictable signals in different spectroscopic experiments.

Diagram 1: Chemical Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information about its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show distinct signals for each unique proton environment. The expected chemical shifts (δ) are influenced by electron-donating/withdrawing groups and aromatic ring currents.

Proton Assignment Expected δ (ppm) Multiplicity Integration Rationale
Carboxylic Acid (-COOH)12.0 - 13.0Singlet (broad)1HThe acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.[2]
H4 (Quinoline)8.5 - 8.8Singlet1HThis proton is on a carbon adjacent to the carboxylic acid and the quinoline nitrogen, leading to significant deshielding.
H5, H7, H8 (Quinoline)7.5 - 8.2Doublet, Doublet of Doublets, Doublet3HThese aromatic protons will appear in the typical aromatic region, with splitting patterns determined by their coupling with neighboring protons.
Ethyl (-CH₂CH₃)~2.8 (CH₂)Quartet (q)2HThe methylene protons are adjacent to an aromatic ring and split by the three methyl protons.
Methyl (Quinoline, C2)~2.7 (CH₃)Singlet3HThis methyl group is attached to the electron-deficient C2 position of the quinoline ring, shifting it downfield.
Ethyl (-CH₂CH₃)~1.3 (CH₃)Triplet (t)3HThe terminal methyl protons are split into a triplet by the adjacent methylene group.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show 13 distinct signals corresponding to the 13 unique carbon atoms in the molecule.

Carbon Assignment Expected δ (ppm) Rationale
Carboxylic Acid (C=O)165 - 175The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.[2]
C2, C4, C8a (Quinoline)145 - 160These carbons are directly bonded to the nitrogen atom or are otherwise in electron-poor regions of the ring system, leading to significant deshielding.
C3, C4a, C5, C6, C7, C8 (Quinoline)120 - 140These carbons comprise the aromatic framework and appear in the typical aromatic region for heterocyclic systems.[3]
Methyl (Quinoline, C2)20 - 25Aliphatic carbon attached to an aromatic ring.
Ethyl (-CH₂)28 - 33Aliphatic methylene carbon.
Ethyl (-CH₃)14 - 18Aliphatic terminal methyl carbon.
Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data. The following procedure is adapted from established methodologies for the analysis of quinoline derivatives.

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • Use a 45-degree pulse angle with a relaxation delay of 2 seconds.

    • Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Diagram 2: NMR Data Acquisition and Analysis Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition (Spectrometer) cluster_proc Data Processing a Weigh Compound (5-10 mg) b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Insert Sample & Lock c->d e Shim Magnetic Field d->e f Acquire 1H & 13C Spectra e->f g Fourier Transform (FID -> Spectrum) f->g h Phase & Baseline Correction g->h i Calibrate & Integrate h->i j Structural Confirmation i->j Final Spectrum Interpretation

Caption: A streamlined workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Expected IR Absorption Bands

The IR spectrum of this compound will be dominated by signals from the carboxylic acid and the aromatic quinoline system.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Rationale
2500-3300 (broad)O-H stretchCarboxylic AcidThis very broad and characteristic absorption is due to the strong hydrogen bonding between carboxylic acid dimers.[2]
2850-3000C-H stretchAliphatic (Ethyl, Methyl)Standard stretching vibrations for sp³ C-H bonds.
~3050C-H stretchAromatic (Quinoline)Standard stretching vibrations for sp² C-H bonds.
1710-1760C=O stretchCarboxylic AcidA strong, sharp absorption. Its exact position depends on dimerization; hydrogen-bonded dimers typically absorb around 1710 cm⁻¹.[2]
1500-1600C=C / C=N stretchAromatic RingMultiple bands are expected in this region, characteristic of the quinoline ring system.
1200-1300C-O stretchCarboxylic AcidStretching vibration of the carbon-oxygen single bond.
910-950O-H bendCarboxylic AcidOut-of-plane bending of the hydroxyl group.[4]
Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, simple method for acquiring IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.

  • Sample Application: Place a small amount of the solid this compound powder onto the crystal.

  • Pressure Application: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and formula.

Expected Mass Spectrum

For this compound (Molecular Formula: C₁₃H₁₃NO₂), the key information is the exact mass.

  • Monoisotopic Mass: 215.0946 g/mol [5]

  • Molecular Weight (Average): 215.25 g/mol

In a high-resolution mass spectrometer (HRMS) using electrospray ionization (ESI), the compound is expected to be observed as a protonated or deprotonated molecular ion.

Adduct Ionization Mode Expected m/z
[M+H]⁺Positive216.1019
[M+Na]⁺Positive238.0839
[M-H]⁻Negative214.0874

Fragmentation: Under higher energy conditions (MS/MS), fragmentation of the molecular ion would likely occur. A primary fragmentation pathway for quinoline carboxylic acids involves the loss of the carboxyl group (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da).[6] This would lead to significant fragment ions at m/z ~170 or ~171.

Protocol for High-Resolution Mass Spectrometry (HRMS) Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition (Positive Mode):

    • Set the source parameters (e.g., capillary voltage, gas flow) to optimize for the [M+H]⁺ ion.

    • Acquire data over a mass range that includes the expected m/z (e.g., 100-500 Da).

  • Data Acquisition (Negative Mode):

    • Reverse the polarity and optimize source parameters for the [M-H]⁻ ion.

    • Acquire data over a similar mass range.

  • Data Analysis: Compare the measured exact mass of the most intense ion to the theoretical mass calculated from the molecular formula. The difference should be less than 5 ppm to confirm the elemental composition.

Conclusion

The spectroscopic profile of this compound is dictated by its distinct chemical moieties. NMR spectroscopy will resolve the unique proton and carbon environments of the substituted quinoline core. IR spectroscopy will clearly identify the characteristic vibrations of the carboxylic acid and aromatic functionalities. Finally, high-resolution mass spectrometry will confirm the compound's elemental composition with high precision. Together, these techniques provide a comprehensive and self-validating system for the unambiguous structural confirmation of this valuable chemical building block.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Wilson, L. J. N., et al. (2026). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Publishing. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C13H13NO2). Retrieved from [Link]

  • SpectraBase. (n.d.). 6-Ethyl-2,2,4-trimethyl-1H-quinoline-8-carboxylic acid. Retrieved from [Link]

  • Arotec. (n.d.). 6-ETHYLQUINOLINE-3-CARBOXYLIC ACID. Retrieved from [Link]

  • Al-As'ad, R. M., et al. (2013). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. Zeitschrift für Naturforschung B, 68(5-6), 700-706. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Osman, A. N., & El-Gendy, A. M. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 6-methoxy-2-methylquinoline-3-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
  • University of Colorado Boulder. (n.d.). IR Chart. Department of Chemistry. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

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Solubility and stability of 6-Ethyl-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability Characterization of 6-Ethyl-2-methylquinoline-3-carboxylic acid

Introduction

This compound is a member of the quinoline carboxylic acid class of compounds. Quinoline derivatives are a prominent structural motif in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3][4] The carboxylic acid moiety at the 3-position, combined with the substituted quinoline core, suggests that this molecule's physicochemical properties, particularly its solubility and stability, will be critically dependent on pH. Understanding these characteristics is a non-negotiable prerequisite for the successful development of any potential pharmaceutical candidate, impacting everything from formulation and bioavailability to storage and shelf-life.

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale underpinning each experimental choice. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and are designed to generate the robust data required for regulatory submissions.[5][6][7][8][9]

Part 1: Physicochemical Profile and Its Implications

Before embarking on extensive experimental studies, it is crucial to establish a foundational physicochemical profile of the target compound. This initial data allows for the prediction of its behavior and informs the design of subsequent, more complex experiments.

Key Physicochemical Parameters

ParameterValue / Predicted ValueSignificance in Drug Development
Molecular Formula C₁₃H₁₃NO₂Defines the elemental composition.
Molecular Weight 215.25 g/mol [10]Influences diffusion and transport properties.
CAS Number 92513-36-5[10]Unique identifier for the chemical substance.
Predicted XlogP 2.9[11]Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Predicted pKa (Not available)Crucial determinant. The carboxylic acid is expected to be acidic (pKa ~3-5), while the quinoline nitrogen is weakly basic (pKa ~4-6). The ionization state, and thus solubility, will be highly pH-dependent. Experimental determination is a primary requirement.
Appearance Solid[10]Impacts handling and formulation choices (e.g., solution, suspension).

Causality Behind the Data: The predicted XlogP of 2.9 is a pivotal starting point. It suggests that the neutral form of the molecule has a preference for a lipid environment over an aqueous one. However, the presence of both an acidic (carboxylic acid) and a basic (quinoline nitrogen) functional group means that the molecule's overall ionization state can be manipulated with pH. This duality is the key to unlocking its solubility profile and also a primary suspect in potential stability issues (e.g., pH-catalyzed hydrolysis).

Part 2: Comprehensive Solubility Assessment

Solubility is not a single value but a complex property influenced by the physicochemical nature of the solute and the properties of the solvent system. For an ionizable compound like this compound, a thorough assessment across a range of pH values and in various solvent systems is mandatory.

Theoretical Framework: The Henderson-Hasselbalch Relationship

The solubility of an ionizable compound is dictated by the intrinsic solubility of its neutral form (S₀) and the pH of the medium in relation to its pKa.

  • For the acidic group (R-COOH): Solubility increases at pH > pKa as the deprotonated, more soluble carboxylate (R-COO⁻) form dominates.

  • For the basic group (Ar-N): Solubility increases at pH < pKa as the protonated, more soluble quinolinium (Ar-NH⁺) form dominates.

Given the presence of both groups, the molecule is expected to exhibit a "U-shaped" solubility profile, with minimum solubility at its isoelectric point and increased solubility in both acidic and basic conditions.

Experimental Protocol: Thermodynamic Solubility Determination

This protocol determines the equilibrium solubility, which is the true, thermodynamically stable state.

Methodology:

  • Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, citrate) covering a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Sample Preparation: Add an excess amount of solid this compound to vials containing each buffer. The excess must be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.

  • Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time to equilibrium.

  • Phase Separation: Separate the solid and liquid phases via centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid introducing solid particles into the analytical sample.

  • Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC method.[12][13][14][15]

Data Presentation: Thermodynamic Solubility Profile

Solvent System (Buffer)pHTemperature (°C)Solubility (µg/mL)
0.1 N HCl1.225[Experimental Data]
Citrate Buffer4.525[Experimental Data]
Phosphate Buffer6.825[Experimental Data]
Phosphate Buffer7.425[Experimental Data]
Purified Water~7.025[Experimental Data]
EthanolN/A25[Experimental Data]
Propylene GlycolN/A25[Experimental Data]
DMSON/A25[Experimental Data]
Workflow for Thermodynamic Solubility Assessment

The following diagram outlines the logical flow of the experimental protocol.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh Excess Compound add_compound Add Compound to Buffers prep_compound->add_compound prep_buffers Prepare pH Buffers (1.2 - 9.0) prep_buffers->add_compound equilibrate Agitate at Constant Temp (e.g., 24-48h) add_compound->equilibrate separate Centrifuge / Filter (0.22 µm PVDF) equilibrate->separate quantify Quantify Supernatant (Validated HPLC Method) separate->quantify report Report as µg/mL or mg/mL quantify->report

Caption: Workflow for Thermodynamic Solubility Determination.

Part 3: Comprehensive Stability Assessment

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation (stress testing) is a critical component of this process, designed to identify likely degradation products and establish the intrinsic stability of the molecule.[16][17]

Forced Degradation Studies

Forced degradation studies are carried out under conditions more severe than accelerated stability testing and are foundational for developing and validating stability-indicating analytical methods.[17] The goal is to achieve 5-20% degradation of the parent compound to ensure that degradation products are formed at detectable levels without being so excessive that secondary degradation complicates analysis.[18]

Experimental Protocols:

  • Acid/Base Hydrolysis:

    • Dissolve the compound in a suitable solvent and treat with 0.1 N HCl and 0.1 N NaOH, respectively.

    • Maintain samples at an elevated temperature (e.g., 60-80 °C) and withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots immediately and dilute for HPLC analysis.

    • Scientific Rationale: This tests susceptibility to pH-catalyzed degradation. The quinoline ring system and carboxylic acid can be involved in various hydrolytic reactions.

  • Oxidative Degradation:

    • Treat a solution of the compound with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the sample at room temperature, protected from light, and analyze at set time points.

    • Scientific Rationale: This assesses the molecule's vulnerability to oxidation. The electron-rich quinoline ring could be susceptible.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80 °C) in a calibrated oven.

    • Expose a solution of the compound to the same thermal stress.

    • Analyze samples at appropriate intervals.

    • Scientific Rationale: This evaluates the intrinsic thermal stability of the molecule in both solid and solution states.

  • Photostability:

    • Expose both solid and solution samples to a light source conforming to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[19]

    • Run a parallel set of samples protected from light (dark controls) to differentiate between thermal and photolytic degradation.

    • Scientific Rationale: This identifies light-induced degradation pathways. Aromatic systems like quinoline are often photoreactive.

Data Presentation: Summary of Forced Degradation Results

Stress ConditionTime% DegradationNo. of DegradantsObservations (e.g., Peak Purity)
0.1 N HCl (80 °C)24 h[Data][Data][Data]
0.1 N NaOH (80 °C)24 h[Data][Data][Data]
3% H₂O₂ (RT)24 h[Data][Data][Data]
Dry Heat (80 °C)72 h[Data][Data][Data]
ICH Light Exposure-[Data][Data][Data]
Workflow for Stability-Indicating Method Development

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and impurities. The development of a SIM is a direct outcome of the forced degradation studies.

G cluster_degradation Forced Degradation cluster_hplc HPLC Method Development cluster_validation Validation (ICH Q2(R1)) stress_samples Subject API to Stress: - Acid/Base Hydrolysis - Oxidation (H₂O₂) - Thermal (Heat) - Photolysis (ICH Light) generate_degradants Generate Degraded Samples (Target 5-20% Degradation) stress_samples->generate_degradants inject_samples Inject Stressed & Control Samples generate_degradants->inject_samples develop_method Develop HPLC Method (Column, Mobile Phase, Gradient) develop_method->inject_samples check_separation Assess Peak Separation inject_samples->check_separation specificity Specificity: Peak Purity Analysis (PDA) check_separation->specificity Adequate Separation? validate Validate for Linearity, Accuracy, Precision, Robustness specificity->validate final_method Final Stability-Indicating Method validate->final_method

Caption: Workflow for Developing a Stability-Indicating Method.

Conclusion

The systematic characterization of solubility and stability is a cornerstone of early-phase drug development. For this compound, its ionizable nature makes a pH-dependent solubility profile and susceptibility to hydrolytic degradation key areas of investigation. By employing the structured, ICH-guided methodologies outlined in this guide, researchers can generate a comprehensive data package. This data is not only crucial for internal decision-making regarding formulation strategies and development feasibility but also forms an indispensable part of the eventual regulatory submission. The self-validating nature of these protocols ensures the integrity and trustworthiness of the results, providing a solid foundation for advancing a promising compound toward clinical application.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

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  • Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. ResearchGate. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • A novel series of 6-amino-quinolones endowed with broad-spectrum anticancer activity. RSC Medicinal Chemistry. [Link]

  • Quinoline-3-carboxylic acid. PubChem. [Link]

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The Serendipitous Discovery and Strategic Evolution of Quinolone Carboxylic Acids: A Medicinal Chemistry Cornerstone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: From an Unexpected Byproduct to a Broad-Spectrum Arsenal

The story of quinoline carboxylic acids in medicinal chemistry is a testament to the power of serendipity followed by decades of meticulous scientific inquiry and strategic molecular engineering. What began as an unexpected observation in the synthesis of antimalarial drugs has blossomed into a vast and versatile class of therapeutic agents, most notably the fluoroquinolone antibiotics. This guide provides a comprehensive overview of the discovery, historical development, mechanism of action, structure-activity relationships (SAR), and synthesis of these remarkable compounds. It also delves into their expanding applications beyond antibacterial chemotherapy, offering insights for researchers and drug development professionals.

A Fortuitous Beginning: The Dawn of the Quinolone Era

The journey of quinolone antibiotics commenced in the 1960s with a serendipitous discovery by George Lesher and his colleagues at the Sterling-Winthrop Research Institute.[1] While working on the synthesis of the antimalarial drug chloroquine, they isolated a byproduct with modest antibacterial activity.[1] This compound was identified as 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. Although this initial compound was not potent enough for clinical use, it served as the crucial lead structure for further investigation. This led to the synthesis of the first clinically utilized quinolone, nalidixic acid, in 1962.[1] Though technically a naphthyridone, nalidixic acid is widely considered the progenitor of the quinolone class of antibiotics.[1] It exhibited activity primarily against Gram-negative bacteria and was introduced for the treatment of urinary tract infections.[1]

The Fluorine Revolution: Emergence of the Fluoroquinolones

The true breakthrough in the field came with the introduction of a fluorine atom at the C-6 position of the quinolone nucleus. This seemingly minor modification dramatically enhanced the antibacterial potency and broadened the spectrum of activity, giving rise to the era of fluoroquinolones. Norfloxacin, developed in 1978, was the first of this new generation and demonstrated significantly improved activity against a wider range of Gram-negative bacteria, including Pseudomonas aeruginosa.[2] The addition of a piperazine ring at the C-7 position also proved to be a critical enhancement, improving bacterial cell penetration.[2]

This pivotal discovery spurred a wave of research and development, leading to the creation of thousands of analogues and the classification of fluoroquinolones into distinct generations based on their antibacterial spectrum and clinical applications.[1]

Generations of Fluoroquinolones: A Progressive Expansion of a Broad Spectrum

The evolution of fluoroquinolones is often categorized into four generations, each representing a significant advancement in their antimicrobial coverage.

GenerationRepresentative DrugsPrimary Spectrum of ActivityKey Characteristics
First Nalidixic acid, CinoxacinNarrow-spectrum, primarily against Gram-negative enteric bacteriaLimited to urinary tract infections due to poor systemic absorption.
Second Ciprofloxacin, Norfloxacin, OfloxacinBroadened Gram-negative coverage, including P. aeruginosa. Some activity against Gram-positive cocci and atypical pathogens.Good systemic absorption, allowing for the treatment of a wider range of infections.
Third Levofloxacin, Gatifloxacin, MoxifloxacinEnhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, and atypical pathogens.Improved pharmacokinetic profiles, often allowing for once-daily dosing.
Fourth Trovafloxacin, GemifloxacinBroad-spectrum activity, including anaerobic bacteria, in addition to excellent Gram-positive and Gram-negative coverage.Reserved for specific and serious infections due to potential side effects.

Mechanism of Action: A Tale of Two Topoisomerases

The bactericidal activity of quinolone carboxylic acids stems from their ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3] These type II topoisomerases are crucial for managing the topological state of DNA during replication, transcription, and repair.[3]

Quinolones bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands.[3] This leads to the accumulation of double-stranded DNA breaks, which ultimately triggers cell death.[3] In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is more susceptible.

cluster_bacterial_cell Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA_Gyrase Quinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase_IV Quinolone->Topoisomerase_IV Inhibits DNA_Replication DNA_Replication DNA_Gyrase->DNA_Replication Required for Topoisomerase_IV->DNA_Replication Required for DNA_Breaks DNA_Breaks DNA_Replication->DNA_Breaks Disruption leads to Cell_Death Cell_Death DNA_Breaks->Cell_Death

Mechanism of quinolone action on bacterial topoisomerases.

Structure-Activity Relationships: Decoding the Molecular Blueprint for Potency

The extensive research into quinolone carboxylic acids has led to a well-defined understanding of their structure-activity relationships (SAR). Key structural features that influence their antibacterial activity, pharmacokinetics, and safety profile include:

  • N-1 Substituent: The substituent at the N-1 position is crucial for DNA gyrase inhibition and overall potency. Small alkyl groups, such as ethyl or cyclopropyl, are generally optimal. The cyclopropyl group, as seen in ciprofloxacin, significantly enhances activity.

  • C-3 Carboxylic Acid and C-4 Carbonyl Group: These two moieties are essential for binding to the DNA gyrase-DNA complex and are indispensable for antibacterial activity.

  • C-6 Fluoro Group: The introduction of a fluorine atom at this position dramatically increases the potency against both Gram-negative and Gram-positive bacteria.

  • C-7 Substituent: The nature of the substituent at the C-7 position significantly impacts the spectrum of activity, potency, and pharmacokinetic properties. Bulky and basic substituents, such as piperazine and its derivatives, enhance activity against P. aeruginosa and improve cell penetration.

  • C-8 Substituent: Modifications at the C-8 position can influence the antibacterial spectrum and reduce the emergence of resistance. A fluorine or chlorine atom at this position can enhance activity against anaerobic bacteria.

Key structure-activity relationships of fluoroquinolones.

Experimental Protocols

Synthesis of 2-Phenylquinoline-4-Carboxylic Acid via the Doebner Reaction

This protocol describes a classic and efficient one-pot, three-component synthesis of a representative quinoline carboxylic acid.[4]

Materials:

  • Pyruvic acid

  • Aniline

  • Benzaldehyde

  • Ethanol

  • Iron(III) trifluoromethanesulfonate (catalyst)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Filtration apparatus

Procedure:

  • To a 50 mL round-bottom flask, add pyruvic acid (1.0 mmol, 88 mg), aniline (1.1 mmol, 102 mg), benzaldehyde (1.0 mmol, 106 mg), and ethanol (5 mL).[4]

  • Add the catalyst, iron(III) trifluoromethanesulfonate (15 mol%, 76 mg), to the mixture.[4]

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.[4]

  • Heat the reaction mixture to 80°C and maintain reflux for 3 hours.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

  • Upon completion, allow the mixture to cool to room temperature. The crude product will precipitate out of the solution.[4]

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Antibacterial Susceptibility Testing: The Kirby-Bauer Disk Diffusion Method

This is a standardized method to determine the susceptibility of a bacterial strain to various antibiotics.[5][6]

Materials:

  • Mueller-Hinton agar plates

  • Sterile cotton swabs

  • Bacterial culture in broth (adjusted to 0.5 McFarland turbidity standard)

  • Antibiotic-impregnated paper disks

  • Sterile forceps

  • Incubator (37°C)

  • Metric ruler

Procedure:

  • Aseptically dip a sterile cotton swab into the standardized bacterial inoculum. Remove excess liquid by pressing the swab against the inside of the tube.[5]

  • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn. Rotate the plate approximately 60 degrees and repeat the streaking two more times to ensure complete coverage.[6]

  • Allow the plate to dry for 3-5 minutes.[5]

  • Using sterile forceps, place the antibiotic-impregnated disks onto the surface of the agar. Gently press each disk to ensure complete contact with the agar.[5]

  • Invert the plates and incubate at 37°C for 18-24 hours.[5]

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters using a metric ruler.[5]

  • Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to standardized charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[5]

Beyond Antibacterial Activity: The Expanding Therapeutic Landscape

While the legacy of quinoline carboxylic acids is firmly rooted in their antibacterial prowess, their therapeutic potential extends to other domains. The rigid, planar structure of the quinoline ring system makes it an attractive scaffold for interacting with various biological targets.

Anticancer Applications

Numerous studies have explored the anticancer properties of quinoline carboxylic acid derivatives.[7][8] Their mechanisms of action are diverse and include:

  • Topoisomerase Inhibition: Similar to their antibacterial mechanism, some quinoline derivatives can inhibit human topoisomerases I and II, which are crucial for cancer cell proliferation.[9]

  • Enzyme Inhibition: Certain quinoline carboxylic acids have been shown to inhibit other enzymes vital for cancer cell growth and survival, such as dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.[10][11]

  • Induction of Apoptosis: Many of these compounds can trigger programmed cell death in cancer cells through various signaling pathways.

Other Therapeutic Areas

The versatility of the quinoline carboxylic acid scaffold has led to its investigation in a range of other therapeutic areas, including:

  • Antiviral agents

  • Anti-inflammatory agents

  • Antimalarial agents

  • Enzyme inhibitors for various other targets.[6][12][13]

Future Perspectives and Conclusion

The journey of quinoline carboxylic acids from a laboratory curiosity to a cornerstone of medicinal chemistry is a compelling narrative of scientific discovery and innovation. The development of fluoroquinolones revolutionized the treatment of bacterial infections, and the continued exploration of this versatile scaffold promises new therapeutic breakthroughs. As we face the growing challenge of antimicrobial resistance, the lessons learned from the evolution of quinolones will be invaluable in the design of next-generation antibiotics. Furthermore, the expanding applications of these compounds in oncology and other disease areas highlight the enduring importance of the quinoline carboxylic acid core in modern drug discovery. The ongoing research in this field is a testament to the fact that even a serendipitous discovery can lead to a legacy of life-saving medicines.

References

  • BenchChem. (2025). Application Note: Synthesis of 2-Phenylquinoline-4-Carboxylic Acid via the Doebner Reaction. BenchChem.
  • MDPI. (n.d.). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI.
  • National Institutes of Health. (n.d.).
  • Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes.
  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics.
  • National Institutes of Health. (2019, August 13). Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH.
  • Taylor & Francis Online. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online.
  • PubMed. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.
  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.
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  • The quinolones: decades of development and use. (n.d.).
  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives.
  • ResearchGate. (n.d.). The history of fluoroquinolones.
  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. NCBI.
  • CORE. (n.d.).
  • MDPI. (n.d.).
  • PubMed. (n.d.). History of quinolones and their side effects. PubMed.
  • ResearchGate. (2025, August 5). One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction | Request PDF.
  • ACS Publications. (2018, May 4). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase | Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and....
  • Frontiers. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers.
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2021). Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716.
  • BenchChem. (n.d.). A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity. BenchChem.
  • National Institutes of Health. (n.d.). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. NIH.
  • MDPI. (n.d.).

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An In-depth Technical Guide to the Putative Mechanisms of Action of 6-Ethyl-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Research, Scientific, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. 6-Ethyl-2-methylquinoline-3-carboxylic acid is a specific derivative of this class, noted for its potential as a key intermediate in the synthesis of pharmacologically active compounds[4]. While direct, in-depth studies on this particular molecule are nascent, the extensive research on the quinoline-3-carboxylic acid family provides a strong foundation for formulating credible, testable hypotheses regarding its mechanism of action. This guide synthesizes the available evidence on related compounds to propose three primary mechanistic hypotheses for this compound: (1) Inhibition of pro-inflammatory signaling cascades in macrophages, (2) Direct inhibition of the oncogenic protein kinase CK2, and (3) Disruption of cancer cell homeostasis through the inhibition of key metabolic or epigenetic enzymes. For each hypothesis, we present the underlying scientific rationale, a proposed signaling pathway, and a rigorous, multi-step experimental plan designed to validate or refute the proposed mechanism.

Introduction: The Quinoline-3-Carboxylic Acid Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common motif in both natural products and synthetic drugs[5]. The addition of a carboxylic acid group at the 3-position has been shown to be critical for several biological activities. Studies have demonstrated that quinoline-3-carboxylic acids can exert significant anti-inflammatory effects, comparable to classical NSAIDs, in cellular models of inflammation[1]. Furthermore, this class of compounds has displayed notable antiproliferative activity against various cancer cell lines, such as MCF-7 (breast) and K562 (leukemia)[1][6]. A key insight from existing research is that the carboxylic acid moiety may enhance selectivity towards cancer cells, potentially by leveraging the acidic tumor microenvironment to increase drug accumulation in its more absorbable, unionized form[6].

The specific substitutions at the 2- and 6-positions—a methyl and an ethyl group, respectively—on the this compound molecule are expected to critically modulate its physicochemical properties, such as lipophilicity and steric profile. These modifications are pivotal as they influence target binding affinity, selectivity, and overall pharmacokinetic properties. This guide provides the conceptual and practical framework for dissecting these potential interactions.

Hypothesis 1: Inhibition of Pro-inflammatory Signaling in Macrophages

Mechanistic Rationale: Chronic inflammation is a key driver of numerous pathologies. Macrophages are central players in the inflammatory response, and their activation by stimuli like bacterial lipopolysaccharide (LPS) triggers potent signaling cascades. Given that quinoline-3-carboxylic acids have demonstrated "impressively appreciable anti-inflammation affinities" in LPS-stimulated macrophages, it is hypothesized that this compound acts by intercepting key nodes within these inflammatory pathways, such as the NF-κB and MAPK signaling axes[1]. Inhibition of these pathways would lead to a downstream reduction in the synthesis of inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as TNF-α and IL-6.

Proposed Signaling Pathway

The diagram below illustrates the canonical LPS-induced inflammatory pathway in macrophages and highlights the putative points of inhibition for this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD2 LPS->TLR4 Binds MyD88 MyD88/TRAF6 TLR4->MyD88 Activates TAK1 TAK1 MyD88->TAK1 IKK IKK Complex TAK1->IKK MAP3K MAP3Ks TAK1->MAP3K IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates p38 p38 MAPK MAP3K->p38 JNK JNK MAP3K->JNK AP1 AP-1 p38->AP1 Activates JNK->AP1 Activates DNA DNA NFkB_nuc->DNA Binds AP1->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription Inhibit_TAK1 Compound Inhibition? Inhibit_TAK1->TAK1 Inhibit_IKK Compound Inhibition? Inhibit_IKK->IKK G cluster_input cluster_pathways cluster_outcomes Compound 6-Ethyl-2-methylquinoline- 3-carboxylic acid CK2 Protein Kinase CK2 Compound->CK2 Inhibits PTEN PTEN CK2->PTEN Inhibits (via phosphorylation) Akt Akt CK2->Akt Activates (via phosphorylation) Ikaros Ikaros CK2->Ikaros Inhibits p27 p27 CK2->p27 Promotes Degradation PTEN->Akt Survival Cell Survival Akt->Survival Promotes Apoptosis Apoptosis Ikaros->Apoptosis Promotes Proliferation Cell Proliferation p27->Proliferation Inhibits Survival->Apoptosis

Caption: Proposed inhibition of the CK2 pro-survival signaling pathway.

Experimental Validation Plan

This workflow is designed to first confirm direct target engagement and inhibition, then to verify the downstream cellular consequences.

Table 2: Quantitative Data Summary for Hypothesis 2 Validation

Assay Metric Expected Outcome with Compound
In Vitro Kinase Assay IC50 (µM) A potent value (e.g., < 10 µM)
CETSA Tagg (°C) Positive thermal shift
SRB Assay GI50 (µM) Dose-dependent growth inhibition

| Flow Cytometry | Apoptotic Cells (%) | Dose-dependent increase |

Protocol 2: Validating CK2 as a Direct Target

  • In Vitro Kinase Inhibition Assay:

    • Objective: To confirm direct enzymatic inhibition of CK2 and determine potency (IC50).

    • Method: Use a commercially available kinase assay kit (e.g., ADP-Glo™). Incubate recombinant human CK2 enzyme with a specific peptide substrate and ATP in the presence of varying concentrations of the compound. Measure the amount of ADP produced, which is inversely proportional to kinase inhibition.

    • Causality: This cell-free assay isolates the interaction between the compound and the enzyme, proving direct inhibition.

  • Cellular Thermal Shift Assay (CETSA):

    • Objective: To confirm that the compound binds to CK2 inside intact cells.

    • Method: Treat cancer cells (e.g., MCF-7) with the compound or a vehicle control. Heat the cell lysates across a temperature gradient. The principle is that a ligand-bound protein is stabilized and will denature at a higher temperature. Analyze the soluble fraction at each temperature by Western blot for CK2.

    • Trustworthiness: A positive thermal shift (Tagg) in the compound-treated group versus the control is strong evidence of direct target engagement in a physiological context.

  • Cell Proliferation and Apoptosis Assays:

    • Objective: To link target engagement with the expected anti-cancer phenotype.

    • Method:

      • Proliferation: Treat various cancer cell lines with the compound for 72 hours and measure cell density using the Sulforhodamine B (SRB) colorimetric assay to determine the GI50 (concentration for 50% growth inhibition).

      • Apoptosis: Treat cells with the compound for 24-48 hours. Stain with Annexin V (an early apoptotic marker) and Propidium Iodide (PI, a late apoptotic/necrotic marker) and analyze by flow cytometry.

    • Self-Validation: The observation of both growth inhibition and apoptosis induction is consistent with the known cellular roles of the target, CK2.

Hypothesis 3: Targeting Key Enzymes in Cancer Epigenetics and Metabolism

Mechanistic Rationale: Beyond kinases, the quinoline scaffold is known to inhibit other critical enzyme classes. Notably, quinoline-4-carboxylic acid derivatives have been reported as inhibitors of histone deacetylases (HDACs) and dihydroorotate dehydrogenase (DHODH).[7] HDACs are crucial epigenetic regulators, while DHODH is a rate-limiting enzyme in de novo pyrimidine synthesis, a pathway essential for rapidly dividing cells. It is plausible that this compound, through its specific structure, could inhibit one of these enzyme families, leading to epigenetic reprogramming or metabolic collapse in cancer cells.

Experimental Workflow and Validation

A screening-based approach is most efficient for this hypothesis. The workflow prioritizes biochemical assays to identify a direct enzymatic target, followed by cellular assays to confirm the mechanism.

G cluster_screening Tier 1: In Vitro Enzyme Screening cluster_validation Tier 2: Cellular Target Validation Start This compound HDAC_Assay Pan-HDAC Activity Assay (Fluorometric) Start->HDAC_Assay DHODH_Assay DHODH Activity Assay (Colorimetric) Start->DHODH_Assay Hit_HDAC Hit? (IC50 < 20 µM) HDAC_Assay->Hit_HDAC Hit_DHODH Hit? (IC50 < 20 µM) DHODH_Assay->Hit_DHODH No_Hit No significant inhibition. Hypothesis less likely. Hit_HDAC->No_Hit No WB_AcH3 Western Blot: Measure Acetylated Histone H3 Hit_HDAC->WB_AcH3 Yes Hit_DHODH->No_Hit No Uridine_Rescue Uridine Rescue Assay: Measure Cell Proliferation +/- Uridine Hit_DHODH->Uridine_Rescue Yes Conclusion_HDAC Mechanism Validated: HDAC Inhibition WB_AcH3->Conclusion_HDAC Conclusion_DHODH Mechanism Validated: DHODH Inhibition Uridine_Rescue->Conclusion_DHODH

Caption: Experimental workflow for screening and validating enzymatic targets.

Protocol 3: Screening for HDAC and DHODH Inhibition

  • In Vitro Enzyme Inhibition Screening:

    • Objective: To rapidly determine if the compound directly inhibits HDAC or DHODH activity.

    • Method:

      • HDAC: Use a fluorometric assay with a broad-spectrum HDAC substrate. Measure the fluorescence generated upon deacetylation in the presence of a range of compound concentrations.

      • DHODH: Use a colorimetric assay that measures the reduction of a dye coupled to the oxidation of dihydroorotate.

    • Causality: These cell-free assays establish direct interaction with the enzymes. A potent IC50 value warrants progression to cellular validation.

  • Cellular Validation for HDAC Inhibition:

    • Objective: To confirm that the compound inhibits HDACs within cancer cells.

    • Method: Treat cancer cells (e.g., HCT116) with the compound for 12-24 hours. Lyse the cells and perform a Western blot using an antibody that specifically recognizes acetylated Histone H3 (Ac-H3) or H4.

    • Authoritative Grounding: An accumulation of acetylated histones is the hallmark of HDAC inhibition and provides definitive cellular proof of this mechanism.

  • Cellular Validation for DHODH Inhibition:

    • Objective: To confirm that the compound's antiproliferative effect is due to pyrimidine starvation.

    • Method: Perform a cell proliferation assay (e.g., SRB) where cells are treated with the compound in both the presence and absence of exogenous uridine (100 µM).

    • Trustworthiness: If the compound is a DHODH inhibitor, its antiproliferative effects will be significantly or completely reversed by the addition of uridine, which bypasses the need for de novo synthesis. This "rescue" experiment is a gold standard for validating this mechanism.

Conclusion and Forward Outlook

This guide delineates three plausible, evidence-based hypotheses for the mechanism of action of this compound. By leveraging data from the broader quinoline-3-carboxylic acid class, we have proposed that its biological effects likely stem from the modulation of inflammatory pathways, the inhibition of oncogenic kinases like CK2, or the disruption of critical metabolic and epigenetic enzymes. The provided experimental frameworks offer a robust, logical, and self-validating path to systematically investigate these hypotheses. Elucidating the precise molecular mechanism is a critical step in the journey of drug discovery and will be essential for optimizing this promising chemical scaffold into a potential therapeutic agent.

References

  • Al-Ostath, A., Abushafein, M., Al-Assi, A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • Singh, P., Kaur, M., & Singh, P. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Sławiński, J., Szafrański, K., & Żołnowska, B. (2015). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry. Available at: [Link]

  • Various Authors (2022). Biologically important hydroxyquinolines and quinolinecarboxylic acids. ResearchGate. Available at: [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Saito, R., & Tanabe, Y. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Khan, I., Ibrar, A., & Zaib, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

  • Li, Y., Wang, Y., & Chen, J. (2023). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega. Available at: [Link]

  • Chem-Space (n.d.). 6-ETHYLQUINOLINE-3-CARBOXYLIC ACID. Chem-Space. Available at: [Link]

  • Kumar, S., & Singh, B. (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Preprints.org. Available at: [Link]

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  • Ferino, A., et al. (2024). Discovery of quinolone-based small molecule-editing-RNA agents binding TRBP as a new class of ovarian cancer therapeutics. RSC Medicinal Chemistry. Available at: [Link]

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Methodological & Application

Synthesis of 6-Ethyl-2-methylquinoline-3-carboxylic acid from functionalized quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Synthesis of 6-Ethyl-2-methylquinoline-3-carboxylic acid from a Functionalized Quinoline Precursor

Audience: Researchers, scientists, and drug development professionals.

Abstract

Quinoline-3-carboxylic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This document provides a comprehensive guide to the synthesis of a specific derivative, this compound. The strategy detailed herein employs a robust and efficient two-step sequence commencing with the construction of a functionalized quinoline core via the Friedländer annulation, followed by the hydrolysis of a nitrile intermediate. This application note is designed for researchers in organic synthesis and drug discovery, offering not only a step-by-step protocol but also the underlying chemical principles and rationale for the chosen methodology, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Introduction: The Significance of the Quinoline Core

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of synthetic compounds with significant pharmacological activity. Derivatives of quinoline are known to exhibit a wide array of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] Specifically, the introduction of a carboxylic acid moiety at the 3-position creates a versatile handle for further molecular elaboration and often plays a crucial role in the compound's interaction with biological targets. This guide focuses on the targeted synthesis of this compound, a compound of interest for building more complex molecular architectures.

Synthetic Strategy Overview

The selected synthetic route is a two-step process designed for efficiency and control over the final product's substitution pattern.

  • Step 1: Friedländer Annulation. The quinoline core is constructed by reacting 2-amino-5-ethylacetophenone with ethyl cyanoacetate. This reaction forms the intermediate, 6-Ethyl-2-methylquinoline-3-carbonitrile. The Friedländer synthesis is chosen for its reliability and high regioselectivity in forming the desired quinoline isomer from readily accessible starting materials.

  • Step 2: Acid-Catalyzed Hydrolysis. The nitrile group of the intermediate is subsequently hydrolyzed under acidic conditions to yield the final target molecule, this compound. This classical transformation is a highly effective method for converting nitriles to carboxylic acids.[6]

G cluster_0 Part 1: Quinoline Core Construction cluster_1 Part 2: Functional Group Transformation A 2-amino-5-ethylacetophenone C Friedländer Annulation A->C B Ethyl Cyanoacetate B->C D Intermediate: 6-Ethyl-2-methylquinoline-3-carbonitrile C->D E Acid-Catalyzed Hydrolysis D->E Hydrolysis Step F Final Product: This compound E->F

Caption: High-level workflow for the two-step synthesis.

Part 1: Synthesis of 6-Ethyl-2-methylquinoline-3-carbonitrile

Principle and Rationale

The Friedländer synthesis is an acid- or base-catalyzed condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group activated by a carbonyl or nitrile. In this protocol, the ketone (2-amino-5-ethylacetophenone) provides the benzene ring and carbon atoms C4 and C4a of the quinoline system. The α-methylene compound (ethyl cyanoacetate) provides atoms N1, C2, and C3. The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the aromatic quinoline ring. A basic catalyst, such as piperidine, is employed to facilitate the deprotonation of the active methylene compound, initiating the reaction cascade.

G cluster_step1 Step 1: Friedländer Annulation cluster_step2 Step 2: Acid Hydrolysis start1 2-amino-5-ethylacetophenone intermediate Intermediate (6-Ethyl-2-methylquinoline-3-carbonitrile) start1->intermediate + start2 Ethyl Cyanoacetate start2->intermediate + catalyst Piperidine (Catalyst) catalyst->intermediate product Final Product (this compound) intermediate->product Reflux reagent H₂SO₄ / H₂O reagent->product

Caption: Detailed reaction scheme for the synthesis.

Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-ethylacetophenone (5.0 g, 30.6 mmol, 1.0 eq) and ethanol (40 mL).

  • Reagent Addition: Stir the mixture until the starting material is fully dissolved. To this solution, add ethyl cyanoacetate (3.8 g, 33.7 mmol, 1.1 eq) followed by piperidine (0.5 mL).

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the 2-amino-5-ethylacetophenone spot indicates reaction completion.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will begin to precipitate. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 15 mL). Dry the solid under vacuum to afford 6-Ethyl-2-methylquinoline-3-carbonitrile as a pale yellow solid. Further purification can be achieved by recrystallization from ethanol if necessary.

Expected Characterization Data (Intermediate)
  • Appearance: Pale yellow to light brown solid.

  • ¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the ethyl group (triplet and quartet), methyl group (singlet), and aromatic protons of the quinoline core.

  • IR (KBr, cm⁻¹): A sharp peak around 2220-2240 cm⁻¹ characteristic of the nitrile (C≡N) stretch.

  • Mass Spectrometry (ESI+): [M+H]⁺ corresponding to the molecular weight of C₁₃H₁₂N₂ (197.25 g/mol ).

Part 2: Hydrolysis to this compound

Principle and Rationale

The hydrolysis of a nitrile to a carboxylic acid under acidic conditions is a robust and well-established transformation.[6] The reaction is initiated by the protonation of the nitrile nitrogen, which makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water. This forms a protonated imidic acid, which tautomerizes to an amide. The amide is then further hydrolyzed under the acidic conditions to the corresponding carboxylic acid and an ammonium salt. Concentrated sulfuric acid is used as both the acid catalyst and a dehydrating agent to drive the reaction to completion.

Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, place the 6-Ethyl-2-methylquinoline-3-carbonitrile (4.0 g, 20.3 mmol) obtained from Part 1.

  • Reagent Addition: Carefully add a 70% aqueous solution of sulfuric acid (v/v, 30 mL) to the flask. The mixture may become warm.

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring for 4-6 hours. The solid should dissolve as the reaction progresses.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice (approx. 100 g) in a beaker. A precipitate will form.

  • pH Adjustment: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or 10% sodium hydroxide until the pH reaches approximately 4-5. The carboxylic acid product is least soluble at its isoelectric point, maximizing precipitation.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts. Dry the product in a vacuum oven at 60 °C. Recrystallization from an ethanol/water mixture can be performed for higher purity.

Expected Characterization Data (Final Product)
  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆): Disappearance of the nitrile peak in the IR spectrum. Appearance of a broad singlet corresponding to the carboxylic acid proton (-COOH), typically >12 ppm.

  • IR (KBr, cm⁻¹): A broad absorption band in the region of 2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid) and a strong carbonyl (C=O) stretch around 1700-1725 cm⁻¹.

  • Mass Spectrometry (ESI+): [M+H]⁺ corresponding to the molecular weight of C₁₃H₁₃NO₂ (216.25 g/mol ).

Data and Reagent Summary

Step Compound MW ( g/mol ) Amount Equivalents Expected Yield
1 2-amino-5-ethylacetophenone163.225.0 g1.075-85%
Ethyl Cyanoacetate113.123.8 g1.1
2 6-Ethyl-2-methylquinoline-3-carbonitrile196.244.0 g1.080-90%
Sulfuric Acid (70%)98.0730 mLExcess

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Reagents: Piperidine is a corrosive and flammable liquid. Sulfuric acid is highly corrosive and causes severe burns; handle with extreme care.

  • Procedures: The addition of concentrated acid and the neutralization step can be exothermic. Perform these additions slowly and with cooling if necessary.

References

  • Benchchem. Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
  • Wikipedia. Doebner–Miller reaction. Available from: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
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  • PubMed. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Available from: [Link]

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  • PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Available from: [Link]

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One-pot synthesis protocols for quinoline-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the One-Pot Synthesis of Quinoline-3-Carboxylic Acid Derivatives

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold is a cornerstone of therapeutic innovation. Its derivatives are integral to a vast array of pharmaceuticals, exhibiting antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] Specifically, the quinoline-3-carboxylic acid motif is a privileged structure, serving as a key pharmacophore in many potent biological agents, including inhibitors of protein kinase CK2.[3][4]

Traditional multi-step syntheses for these compounds are often plagued by laborious purification processes, cumulative yield losses, and significant solvent waste. One-pot synthesis protocols have emerged as an elegant and efficient alternative, aligning with the principles of green chemistry by enhancing atom economy, reducing reaction times, and simplifying experimental workflows.[3] This guide provides an in-depth exploration of several robust one-pot methodologies for preparing quinoline-3-carboxylic acid derivatives, detailing the underlying chemical logic, providing field-tested protocols, and offering comparative insights to aid in experimental design.

Part 1: Foundational One-Pot Strategies for the Quinoline Core

The construction of the quinoline ring system via one-pot reactions typically relies on the clever orchestration of well-established named reactions, adapting them into a single, seamless operation. The most prominent among these for generating carboxylic acid-functionalized quinolines are variations of the Doebner, Gould-Jacobs, and Friedländer syntheses.

The Modified Doebner Reaction: A Three-Component Convergence

The Doebner reaction is a classic and powerful three-component method for synthesizing quinoline-4-carboxylic acids, which can be conceptually adapted for 3-carboxylic analogues.[5][6] The archetypal reaction involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid.[7] The one-pot nature of this process is its primary strength, allowing for the rapid assembly of the quinoline core from simple, commercially available precursors.

Causality and Mechanistic Insight: The reaction proceeds through a cascade of events within a single vessel. First, the aniline and aldehyde condense to form an N-arylimine (Schiff base). Concurrently, pyruvic acid exists in equilibrium with its enol tautomer. A subsequent Michael-type addition of the pyruvic acid enol to the imine, followed by an intramolecular electrophilic cyclization onto the aniline ring, forms a dihydroquinoline intermediate. This intermediate is then oxidized in situ to the aromatic quinoline product.[6] The choice of catalyst, often a Brønsted or Lewis acid, is critical for promoting both the imine formation and the final cyclization step.[3][8]

Doebner_Mechanism Start Aniline + Aldehyde + Pyruvic Acid Imine N-arylimine (Schiff Base) Start->Imine Condensation (-H₂O) Enol Pyruvic Acid Enol Start->Enol Tautomerization Adduct Michael-type Adduct Imine->Adduct Michael Addition Enol->Adduct Michael Addition Cyclized Dihydroquinoline Intermediate Adduct->Cyclized Intramolecular Electrophilic Cyclization Product Quinoline-4-Carboxylic Acid Cyclized->Product Oxidation (-2H)

Caption: Mechanism of the Doebner Reaction.

The Gould-Jacobs Reaction: A Pathway to 4-Hydroxy Intermediates

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline-3-carboxylic acid esters.[9] While traditionally a multi-step process, its components can be telescoped into a more streamlined, near one-pot operation, particularly with the aid of microwave irradiation.[10][11] The reaction begins with the condensation of an aniline with an diethyl ethoxymethylenemalonate (EMME) or a similar malonic ester derivative.[9]

Causality and Mechanistic Insight: The synthesis initiates with a nucleophilic substitution of the ethoxy group of EMME by the aniline. The resulting anilidomethylenemalonate intermediate undergoes a thermally induced, pericyclic electrocyclization.[9] This crucial ring-closing step requires significant thermal energy, which is why high-boiling solvents like Dowtherm A or microwave heating are often employed to drive the reaction to completion efficiently.[10] The resulting 4-hydroxyquinoline-3-carboxylate ester can then be hydrolyzed in the same pot or in a subsequent step to yield the desired carboxylic acid.

Gould_Jacobs_Workflow Reactants Aniline + Diethyl Ethoxymethylenemalonate (EMME) Mix in high-boiling solvent or neat Step1 Condensation Step Heat (e.g., 120-150°C) Forms Anilidomethylenemalonate Reactants->Step1 Initial Heating Step2 Cyclization Step High Temp Heat (e.g., 250°C) or Microwave Forms 4-Hydroxyquinoline-3-carboxylate Step1->Step2 Thermal Cyclization Step3 Hydrolysis (Optional) Add aq. NaOH/KOH, Heat Yields Quinoline-3-Carboxylic Acid Salt Step2->Step3 Saponification Step4 Acidification Add aq. HCl Precipitates final product Step3->Step4 Workup

Caption: Streamlined Gould-Jacobs Reaction Workflow.

The One-Pot Friedländer Annulation

The Friedländer synthesis offers one of the most direct routes to quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as ethyl acetoacetate.[12][13] The development of one-pot procedures, which generate the 2-aminoaryl carbonyl compound in situ from a stable precursor like a 2-nitroaryl carbonyl, has dramatically increased the practicality and scope of this method.[14][15]

Causality and Mechanistic Insight: In this advanced one-pot protocol, a 2-nitrobenzaldehyde is first reduced to the corresponding 2-aminobenzaldehyde.[14] Common and inexpensive reducing agents like iron powder in the presence of a catalytic amount of acid are highly effective. Crucially, this reduction is performed in the same vessel where the second component (e.g., ethyl 3-oxobutanoate) is subsequently added. Without isolating the often-unstable amino-aldehyde intermediate, a base- or acid-catalyzed condensation and cyclization sequence ensues, directly forming the substituted quinoline-3-carboxylic acid ester.[13][16]

Part 2: Modern & Green Synthetic Protocols

Advances in chemical technology have introduced energy sources and catalytic systems that further enhance the efficiency and environmental compatibility of one-pot quinoline syntheses.

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized organic synthesis by enabling rapid, uniform heating that can dramatically accelerate reaction rates. In the context of quinoline synthesis, this often leads to cleaner reactions, higher yields, and drastically reduced reaction times—from hours or days to mere minutes.[17][18]

A microwave-assisted Friedländer synthesis, for example, can be achieved by heating a mixture of a 2-aminobenzophenone, a ketone, and neat acetic acid (acting as both solvent and catalyst) at high temperatures (e.g., 160°C) for as little as 5 minutes, yielding the desired product in excellent yields.[18] This approach avoids the need for strong, non-volatile acids or high-boiling organic solvents, improving the green credentials of the synthesis.[1][19]

Ultrasound-Assisted Synthesis

Sonication, or the use of ultrasound, provides mechanical energy that promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium. This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates.[20][21]

Ultrasound-assisted protocols have been successfully applied to the one-pot, multi-component synthesis of quinoline derivatives in aqueous media, representing a significant step forward in green chemistry.[22][23] For instance, a three-component reaction of an aniline, an aldehyde, and a suitable C3-synthon can be efficiently promoted by a catalyst like SnCl₂·2H₂O under ultrasound irradiation in water, providing good yields in a short time.[20]

Part 3: Comparative Data and Protocols

Comparative Overview of One-Pot Methods
MethodKey ReactantsTypical ConditionsTimeTypical YieldsKey Advantages
Doebner-Type (Modified) Aniline, Aldehyde, Pyruvic Acidp-TSA, Water/Ethylene Glycol, 80-100°C1-3 h75-95%High atom economy, uses simple precursors.[3]
Gould-Jacobs (Microwave) Aniline, Diethyl EthoxymethylenemalonateNeat or Dowtherm A, Microwave, 250-300°C5-15 min40-70%Extremely rapid, avoids bulk solvents.[10][24]
Friedländer (One-Pot Reduction) o-Nitroaldehyde, Active Methylene Cmpd.1. Fe/HCl (aq) 2. KOH, Ethanol, Reflux2-6 h60-100%High yields, broad substrate scope, uses stable precursors.[14]
Ultrasound-Assisted MCR Aniline, Aldehyde, Ethyl 3,3-diethoxypropionateSnCl₂·2H₂O, Water, Ultrasound, RT30-60 min70-90%Green solvent (water), energy efficient, rapid.[20]

Detailed Experimental Protocols

Protocol 1: One-Pot Doebner-Type Synthesis of 2-Aryl-quinoline-4-carboxylic Acid[3]
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the substituted aniline (10 mmol), substituted aryl aldehyde (10 mmol), and pyruvic acid (12 mmol).

  • Solvent and Catalyst Addition: Add a dual solvent system of water and ethylene glycol (1:1, 20 mL). To this suspension, add p-toluenesulfonic acid (p-TSA) (1.5 mmol, 15 mol%) as the catalyst.

  • Reaction Execution: Heat the reaction mixture to 100°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.

  • Workup and Isolation: After completion, cool the mixture to room temperature. Add 50 mL of cold water to precipitate the product. Filter the solid using a Büchner funnel, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. If necessary, recrystallize from ethanol or an ethanol/water mixture to obtain the pure quinoline-4-carboxylic acid derivative.

Protocol 2: One-Pot Reduction-Friedländer Synthesis of Ethyl 2-Phenylquinoline-3-carboxylate[15]
  • Reduction Step: To a stirred suspension of iron powder (30 mmol, 3.0 eq) in a mixture of ethanol (20 mL) and water (5 mL), add 2-nitrobenzaldehyde (10 mmol). Add two drops of concentrated hydrochloric acid to initiate the reduction.

  • Reaction Monitoring: Heat the mixture to 60°C and stir for 1-2 hours. Monitor the disappearance of the starting material by TLC. The color change from yellow to a dark brown or black suspension indicates the formation of the amine.

  • Condensation Step: To the reaction mixture containing the in situ generated 2-aminobenzaldehyde, add ethyl benzoylacetate (11 mmol, 1.1 eq) followed by potassium hydroxide (12 mmol, 1.2 eq).

  • Cyclization: Heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours, continuing to monitor by TLC.

  • Workup and Isolation: After cooling, pour the reaction mixture into 100 mL of ice-cold water. A solid product should precipitate. Filter the solid, wash with water, and dry.

  • Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from ethanol.

References

  • WO2015198349A1 - A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives - Google P
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  • synthesis of quinoline derivatives and its applications | PPTX - Slideshare. (URL: [Link])

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Application Notes and Protocols for the Antimicrobial Screening of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Quinolines in an Era of Resistance

Quinoline and its derivatives have long been a cornerstone of antimicrobial chemotherapy, valued for their broad-spectrum activity and favorable pharmacokinetic profiles.[1] The rise of multidrug-resistant (MDR) pathogens, however, presents a formidable challenge to global health, necessitating an urgent and continuous pipeline of new antimicrobial agents.[1] Novel quinoline derivatives represent a promising frontier in this endeavor. Their established mechanism of action, primarily targeting bacterial DNA gyrase and topoisomerase IV, provides a robust scaffold for chemical modification to enhance potency, expand the spectrum of activity, and overcome existing resistance mechanisms.[2][3][4][5]

These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial properties of novel quinoline derivatives. The protocols detailed herein follow a tiered approach, from initial high-throughput screening to in-depth characterization of antimicrobial dynamics and preliminary safety assessment. This structured workflow is designed to efficiently identify and advance the most promising candidates for further preclinical and clinical development.

Mechanism of Action: The Molecular Basis of Quinolone Efficacy

Quinolones exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[3][4] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has introduced a double-strand break, ultimately leading to chromosomal fragmentation and cell death.[4][5] Understanding this mechanism is fundamental to designing and interpreting antimicrobial screening assays.

Tier 1: Preliminary Screening for Antimicrobial Activity

The initial phase of screening aims to rapidly identify quinoline derivatives with any demonstrable antimicrobial activity against a panel of representative microorganisms. These methods are typically qualitative or semi-quantitative, prioritizing throughput and cost-effectiveness.

Protocol 1: Agar Disk Diffusion Assay

The agar disk diffusion method is a widely used, simple, and economical technique for preliminary screening.[1][6] It provides a qualitative assessment of a compound's ability to inhibit microbial growth.

Principle: A paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the compound is active, a clear zone of growth inhibition will be observed around the disk. The diameter of this zone is proportional to the susceptibility of the organism and the diffusion characteristics of the compound.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of Agar Plates:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar (MHA) plate in three directions to ensure uniform growth.[7]

  • Application of Disks:

    • Aseptically apply paper disks (6 mm diameter) impregnated with a known concentration of the quinoline derivative onto the surface of the inoculated agar plate.

    • Ensure firm contact between the disk and the agar.

    • Include positive control disks (e.g., ciprofloxacin) and negative control disks (impregnated with the solvent used to dissolve the test compounds).

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[8]

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition in millimeters.

    • A larger zone of inhibition generally indicates greater antimicrobial activity.

Data Presentation:

Compound IDGram-Positive Bacteria (e.g., S. aureus) Zone of Inhibition (mm)Gram-Negative Bacteria (e.g., E. coli) Zone of Inhibition (mm)
QN-0011815
QN-00200
QN-0032219
Ciprofloxacin (Control)2530

Tier 2: Quantitative Assessment of Antimicrobial Potency

Compounds demonstrating activity in the preliminary screening are advanced to quantitative assays to determine their minimum inhibitory concentration (MIC) and, subsequently, their minimum bactericidal concentration (MBC).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[9][10] It provides a quantitative measure of the lowest concentration of a compound that inhibits the visible growth of a microorganism.[11][12][13][14]

Principle: Serial twofold dilutions of the quinoline derivative are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are visually inspected for turbidity to determine the MIC.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Preparation of Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation:

    • Add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Interpretation of MIC:

    • The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth (turbidity).[9][10]

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a logical extension of the MIC test.

Principle: Following the determination of the MIC, an aliquot from each well showing no visible growth is subcultured onto an antibiotic-free agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Step-by-Step Methodology:

  • Subculturing:

    • From each well of the MIC plate that shows no visible growth, aspirate 10 µL and spot-plate it onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Interpretation of MBC:

    • The MBC is the lowest concentration of the compound that results in no more than 0.1% of the original inoculum surviving.

Data Presentation:

Compound IDMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusMBC/MIC RatioInterpretation
QN-0018162Bactericidal
QN-00346416Bacteriostatic
Ciprofloxacin122Bactericidal
  • Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.

Tier 3: Characterization of Antimicrobial Dynamics

For the most promising candidates, it is crucial to understand the rate and extent of their bactericidal or bacteriostatic activity over time.

Protocol 4: Time-Kill Kinetics Assay

Time-kill assays provide detailed information on the pharmacodynamics of an antimicrobial agent, revealing whether its killing activity is concentration-dependent or time-dependent.[6][15][16]

Principle: A standardized inoculum of the test microorganism is exposed to various concentrations of the quinoline derivative (typically multiples of the MIC) in a liquid medium. At specified time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable cells (CFU/mL).

Step-by-Step Methodology:

  • Preparation:

    • Prepare flasks containing CAMHB with the quinoline derivative at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC.

    • Include a growth control flask without the compound.

    • Inoculate each flask with the test organism to a final density of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • At time points 0, 2, 4, 8, and 24 hours, withdraw an aliquot from each flask.

    • Perform serial tenfold dilutions in sterile saline.

    • Plate the appropriate dilutions onto MHA plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration.

    • A ≥ 3-log₁₀ reduction (99.9% kill) in CFU/mL is considered bactericidal.[15][17]

Visualization of Experimental Workflow:

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_quantification Quantification cluster_analysis Data Analysis prep_culture Prepare Bacterial Inoculum inoculate Inoculate Flasks prep_culture->inoculate prep_flasks Prepare Flasks with Compound Concentrations prep_flasks->inoculate sampling Sample at Time Points (0, 2, 4, 8, 24h) inoculate->sampling dilution Serial Dilutions sampling->dilution plating Plate on MHA dilution->plating incubation_plates Incubate Plates plating->incubation_plates counting Colony Counting (CFU/mL) incubation_plates->counting plotting Plot log10 CFU/mL vs. Time counting->plotting

Caption: Workflow for the time-kill kinetics assay.

Self-Validating Systems and Quality Control

To ensure the trustworthiness and reproducibility of the screening data, each protocol incorporates self-validating measures and adheres to established standards.

  • Reference Strains: The use of well-characterized reference strains (e.g., ATCC strains) with known susceptibility profiles allows for the validation of assay performance.[15]

  • CLSI and EUCAST Guidelines: Adherence to protocols and interpretive criteria from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) ensures that the generated data is comparable and reliable.[6][7][11][13][18][19]

  • Controls: The inclusion of positive, negative, and sterility controls in each assay is mandatory to validate the experimental conditions and the activity of the test system.

Safety Precautions

Researchers and laboratory personnel must adhere to standard microbiological safety practices and handle all chemicals with care.

  • Microorganism Handling: Work with bacterial cultures should be performed in a biological safety cabinet (BSC) using appropriate personal protective equipment (PPE), including lab coats, gloves, and eye protection.

  • Quinoline Derivative Handling: Consult the Safety Data Sheet (SDS) for each novel quinoline derivative to understand its specific hazards.[20][21][22][23][24] In general, handle these compounds in a well-ventilated area or a chemical fume hood, wearing appropriate PPE. Avoid inhalation, ingestion, and skin contact.[23]

Conclusion

The systematic application of these tiered screening methods provides a robust framework for the identification and characterization of novel quinoline derivatives with antimicrobial potential. By progressing from high-throughput preliminary screens to more detailed quantitative and dynamic assays, researchers can efficiently allocate resources to the most promising candidates. The integration of established standards and rigorous quality control measures ensures the generation of reliable and actionable data, paving the way for the development of the next generation of quinoline-based antimicrobials.

References

  • Wikipedia. Quinolone antibiotic. [Link]

  • Ruiz, J. (2003). Mechanism of action of and resistance to quinolones. PMC - NIH. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. PMC - NIH. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). IDEXX.com. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). idexx. [Link]

  • Bush, N. G., Diez-Santos, I., Abbott, L. R., & Maxwell, A. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. MDPI. [Link]

  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. [Link]

  • Wroblewska, M. M., & Wójcik, A. K. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. [Link]

  • Microbiology Class. (2023). MINIMUM INHIBITORY CONCENTRATION INTERPRETATION: Guidelines For Accurate Testing. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry - ACS Publications. [Link]

  • Khan, A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]

  • EUCAST. (2012). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

  • Microbiology International. (n.d.). Broth Microdilution. [Link]

  • IUL. (2026). EUCAST Disk Diffusion Testing for Antibiotic Resistance. [Link]

  • EUCAST. (n.d.). Disk Diffusion and Quality Control. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Åhman, J., et al. (2020). The EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles. PubMed Central. [Link]

  • Le, T. H., et al. (2020). List of indicators strains used for antimicrobial screening experiments. ResearchGate. [Link]

  • National Institute for Communicable Diseases (NICD). (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline. [Link]

  • Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online. [Link]

  • ResearchGate. (2020). Which non-pathogenic bacterial strains are best for testing antibacterial activity in a substance?. [Link]

  • Nascente, P. S., et al. (2009). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. PMC - NIH. [Link]

  • Kim, J. S., et al. (2018). A Screen for and Validation of Prodrug Antimicrobials. ASM Journals. [Link]

  • Bio-protocol. (n.d.). 4.6. Time-Kill Kinetics Assay. [Link]

  • Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. [Link]

  • Microchem Laboratory. (n.d.). Antimicrobial Efficacy Screening. [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. [Link]

  • Patel, N. B., & Shaikh, F. M. (2011). Synthesis, structural elucidation and anti-microbial screening of quinoline based s-triazinyl substituted aryl amine derivatives. Der Pharma Chemica. [Link]

  • Gabriel, M. (2015). Review: Antimicrobial Efficacy Validation Using in Vitro and in Vivo Testing Methods. [Link]

  • Amanote Research. (n.d.). (PDF) Validation of a High-Throughput Screening Assay for. [Link]

  • International Journal of Environmental Sciences. (n.d.). Novel Synthetic Approaches and Biological Evaluation of Quinoline Derivatives for Antimicrobial Resistance. [Link]

  • van der Walt, A. J., et al. (2022). Direct Detection of Antibacterial-Producing Soil Isolates Utilizing a Novel High-Throughput Screening Assay. MDPI. [Link]

  • Penta chemicals. (2025). Quinoline - SAFETY DATA SHEET. [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

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Application Notes and Protocols: 6-Ethyl-2-methylquinoline-3-carboxylic acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties have made it a cornerstone in the development of a wide array of therapeutic agents, exhibiting activities ranging from antimicrobial and antiviral to anti-inflammatory and anticancer.[2][3] Modifications at various positions on the quinoline ring can significantly influence the molecule's biological activity, potency, selectivity, and pharmacokinetic profile.[4] Specifically, quinoline-3-carboxylic acids have garnered considerable attention as key intermediates in the synthesis of compounds targeting a diverse set of biological targets, including protein kinases and DNA.[3][5]

This guide provides a comprehensive overview of the synthetic utility of 6-Ethyl-2-methylquinoline-3-carboxylic acid , a functionalized quinoline derivative poised for elaboration into novel chemical entities. We will present detailed protocols for its synthesis and subsequent derivatization into amides and esters, two of the most fundamental transformations in drug development. The causality behind experimental choices and the mechanistic underpinnings of these reactions will be discussed to provide researchers with a robust framework for their synthetic endeavors.

Part 1: Synthesis of the Building Block: this compound

A reliable supply of the starting material is paramount for any synthetic campaign. The Friedländer annulation is a powerful and straightforward method for the synthesis of substituted quinolines.[6] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, typically catalyzed by either acid or base.[7]

Here, we propose a targeted Friedländer synthesis for this compound, followed by ester hydrolysis.

Protocol 1: Synthesis of Ethyl 6-Ethyl-2-methylquinoline-3-carboxylate via Friedländer Annulation

This protocol outlines the condensation of 2-amino-5-ethylacetophenone with ethyl acetoacetate. The reaction is catalyzed by a base, which facilitates the initial aldol-type condensation, followed by cyclization and dehydration to form the quinoline ring system.

Materials and Reagents:

  • 2-amino-5-ethylacetophenone

  • Ethyl acetoacetate

  • Potassium tert-butoxide (KOtBu)

  • Toluene, anhydrous

  • Ethanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-ethylacetophenone (1.0 eq).

  • Dissolve the starting material in anhydrous toluene (approximately 10 mL per gram of aminoketone).

  • Add ethyl acetoacetate (1.2 eq) to the solution.

  • Carefully add potassium tert-butoxide (1.1 eq) portion-wise to the stirred solution at room temperature. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of toluene).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure ethyl 6-ethyl-2-methylquinoline-3-carboxylate.

Protocol 2: Hydrolysis to this compound

The synthesized ester is readily hydrolyzed to the target carboxylic acid under basic conditions.

Materials and Reagents:

  • Ethyl 6-ethyl-2-methylquinoline-3-carboxylate

  • Ethanol

  • 10 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Dissolve the ethyl 6-ethyl-2-methylquinoline-3-carboxylate (1.0 eq) in ethanol (approximately 20 mL per gram of ester) in a round-bottom flask.

  • Add 10 M NaOH solution (5.0 eq) and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with deionized water and cool in an ice bath.

  • Acidify the solution to pH ~3 by the slow addition of 1 M HCl. A precipitate should form.

  • Collect the solid by vacuum filtration, washing with cold deionized water.

  • Dry the solid under vacuum to yield this compound as a solid.

Part 2: Derivatization of this compound

The carboxylic acid moiety of the title compound is a versatile handle for the introduction of diverse functionalities, primarily through the formation of amide and ester linkages.

Application I: Amide Bond Formation

The formation of amides is one of the most frequently utilized reactions in medicinal chemistry.[8] Coupling reagents are often employed to activate the carboxylic acid, facilitating its reaction with an amine.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and is effective even for sterically hindered substrates.[9][10]

Rationale for Reagent Selection:

  • HATU: A uronium/aminium-based coupling agent that forms a highly reactive OAt-active ester, leading to rapid and clean amide bond formation.[10]

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.

  • DMF (N,N-Dimethylformamide): A polar aprotic solvent that effectively dissolves the reactants and intermediates.

Materials and Reagents:

  • This compound

  • Amine of choice (e.g., benzylamine, morpholine)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) and stir the mixture for 5 minutes at room temperature.

  • Add HATU (1.1 eq) in one portion. The reaction is often accompanied by a slight color change.

  • Stir the reaction at room temperature for 2-4 hours. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by flash column chromatography or recrystallization.

Visualization of Amide Coupling Workflow

G cluster_start Starting Materials cluster_reagents Reagents & Solvent cluster_workup Work-up & Purification Carboxylic_Acid 6-Ethyl-2-methylquinoline- 3-carboxylic acid Reaction_Vessel Reaction at Room Temp (2-4 hours) Carboxylic_Acid->Reaction_Vessel Amine R1R2NH Amine->Reaction_Vessel HATU HATU HATU->Reaction_Vessel DIPEA DIPEA DIPEA->Reaction_Vessel DMF DMF DMF->Reaction_Vessel Quench_Extract Aqueous Work-up (EtOAc, NaHCO3) Reaction_Vessel->Quench_Extract Purification Chromatography or Recrystallization Quench_Extract->Purification Final_Product Target Amide Purification->Final_Product

Caption: Workflow for HATU-mediated amide synthesis.

Mechanistic Insight: The Role of HATU

The reaction proceeds through the formation of a highly reactive OAt-active ester. DIPEA deprotonates the carboxylic acid, and the resulting carboxylate attacks HATU. The amine then attacks the activated ester to form the thermodynamically stable amide bond.

G Carboxylic_Acid Quinoline-COOH Active_Ester Quinoline-CO-OAt (Active Ester Intermediate) Carboxylic_Acid->Active_Ester + HATU, DIPEA HATU HATU DIPEA DIPEA Amine R1R2NH Amide_Product Quinoline-CONR1R2 Active_Ester->Amide_Product + R1R2NH

Caption: Simplified mechanism of HATU coupling.

Application II: Ester Bond Formation

Esterification is another key transformation for modifying carboxylic acids, often used to improve properties such as solubility, cell permeability, or to act as a protecting group.

The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using a carbodiimide (like DCC or EDC) and a nucleophilic catalyst, typically DMAP (4-Dimethylaminopyridine).[11][12] This method is particularly advantageous for acid-sensitive substrates.[13]

Rationale for Reagent Selection:

  • DCC (N,N'-Dicyclohexylcarbodiimide): Acts as a dehydrating agent, activating the carboxylic acid.[12]

  • DMAP (4-Dimethylaminopyridine): A highly effective nucleophilic catalyst that accelerates the reaction and suppresses side reactions.[11]

  • DCM (Dichloromethane): A common aprotic solvent for this reaction.

Materials and Reagents:

  • This compound

  • Alcohol of choice (e.g., methanol, benzyl alcohol)

  • DCC

  • DMAP (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM, cool the flask to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-5 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC.

  • Once complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Wash the filtrate with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography.

Visualization of Steglich Esterification Workflow

G cluster_start Starting Materials cluster_reagents Reagents & Solvent cluster_workup Work-up & Purification Carboxylic_Acid 6-Ethyl-2-methylquinoline- 3-carboxylic acid Reaction_Vessel Reaction at 0°C to RT (3-5 hours) Carboxylic_Acid->Reaction_Vessel Alcohol R-OH Alcohol->Reaction_Vessel DCC DCC DCC->Reaction_Vessel DMAP DMAP (cat.) DMAP->Reaction_Vessel DCM DCM DCM->Reaction_Vessel DCU_Precipitate DCU Precipitate Reaction_Vessel->DCU_Precipitate Filtration Filtration Reaction_Vessel->Filtration Aqueous_Workup Aqueous Work-up (HCl, NaHCO3) Filtration->Aqueous_Workup Purification Chromatography Aqueous_Workup->Purification Final_Product Target Ester Purification->Final_Product

Caption: Workflow for Steglich esterification.

Mechanistic Insight: The Role of DCC and DMAP

The carboxylic acid adds to the DCC to form an O-acylisourea intermediate. In the presence of DMAP, this intermediate transfers the acyl group to DMAP to form a highly reactive N-acylpyridinium salt. The alcohol then attacks this salt to form the ester, regenerating the DMAP catalyst. The byproduct, DCU, is largely insoluble in common organic solvents and can be easily removed by filtration.[11]

Quantitative Data Summary

The following table provides representative data for the types of transformations described. Actual yields will vary depending on the specific substrates and reaction scale.

TransformationStarting MaterialReagentsProductTypical Yield Range
Amide CouplingThis compoundBenzylamine, HATU, DIPEAN-benzyl-6-ethyl-2-methylquinoline-3-carboxamide75-90%
EsterificationThis compoundMethanol, DCC, DMAPMethyl 6-ethyl-2-methylquinoline-3-carboxylate80-95%

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward synthesis via the Friedländer annulation and the reactivity of its carboxylic acid handle allow for the efficient generation of diverse libraries of amides and esters. The protocols detailed herein provide a solid foundation for researchers to explore the chemical space around this promising quinoline scaffold, paving the way for the discovery of novel molecules with potential therapeutic applications.

References

  • Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • [Reference not directly cited in the text, but provides context on quinoline synthesis]
  • [Reference not directly cited in the text, but provides context on quinoline synthesis]
  • [Reference not directly cited in the text, but provides context on quinoline synthesis]
  • Arabiyat, S., Alzoubi, A., Al-Daghistani, H., Al-Hiari, Y., Kasabri, V., & Alkhateeb, R. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical biology & drug design, 104(4), e14615. [Link]

  • [Reference not directly cited in the text, but provides context on quinoline synthesis]
  • [Reference not directly cited in the text, but provides context on amide coupling]
  • [Reference not directly cited in the text, but provides context on quinoline synthesis]
  • Shoeb, M., et al. (2024). Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications. IJPPR, 15, 35–51. [Link]

  • [Reference not directly cited in the text, but provides context on quinoline deriv
  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]

  • [Reference not directly cited in the text, but provides context on amide coupling]
  • [Reference not directly cited in the text, but provides context on quinoline synthesis]
  • [Reference not directly cited in the text, but provides context on quinoline synthesis]
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Mittal, R. K. (2021). Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. Anti-Cancer Agents in Medicinal Chemistry, 21(2). [Link]

  • Al-Suhaimi, K. M., et al. (2024). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Molecules, 29(11), 2408. [Link]

  • [Reference not directly cited in the text, but provides context on quinoline synthesis]
  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of enzyme inhibition and medicinal chemistry, 31(sup4), 160–169. [Link]

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Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Quinolinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinolinic acid (QA), a neuroactive metabolite of the kynurenine pathway, is implicated in a range of neurological disorders due to its excitotoxic properties. Accurate and sensitive quantification of quinolinic acid in biological matrices is therefore critical for both basic research and clinical diagnostics. This application note provides a comprehensive guide to the analysis of quinolinic acid and its derivatives using High-Performance Liquid Chromatography (HPLC). We will explore various methodologies, from direct UV detection to highly sensitive fluorescence and mass spectrometry-based approaches, offering detailed protocols and explaining the rationale behind key experimental choices to ensure robust and reliable results.

Introduction: The Significance of Quinolinic Acid Measurement

Quinolinic acid is a dicarboxylic acid with a pyridine backbone that serves as a precursor to nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism.[1] However, elevated levels of quinolinic acid in the brain are associated with neuronal damage and have been linked to neurodegenerative conditions such as Huntington's disease and Alzheimer's disease.[1] Its ability to act as an N-methyl-D-aspartate (NMDA) receptor agonist leads to excitotoxicity and subsequent cell death.[1] Consequently, the precise measurement of quinolinic acid in biological samples like cerebrospinal fluid (CSF) and serum is of great interest as a potential biomarker for various neuropsychiatric and inflammatory diseases.[2][3]

The inherent chemical properties of quinolinic acid—namely its polar nature, weak acidity, and lack of a strong chromophore—present challenges for its direct analysis.[1][4][5] It is not fluorescent or electrochemically active, and its UV absorbance is relatively low, which can limit the sensitivity of direct detection methods.[4][5] This has spurred the development of more sophisticated analytical strategies, often involving derivatization to enhance detectability.

This guide will walk researchers and drug development professionals through the key considerations for developing and validating an HPLC method for quinolinic acid analysis, ensuring accuracy, sensitivity, and reproducibility.

Foundational HPLC Principles for Quinolinic Acid Analysis

The choice of HPLC methodology is dictated by the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Here, we dissect the core components of a successful HPLC workflow for quinolinic acid.

Chromatographic Separation: Column and Mobile Phase Selection

The goal of the chromatographic separation is to resolve quinolinic acid from other endogenous components in the sample. Given its polar nature, reversed-phase (RP) chromatography is the most common approach.

  • Stationary Phase (Column): C18 columns are widely used; however, peak tailing can be an issue due to secondary interactions between the pyridine nitrogen of quinolinic acid and residual silanols on the silica support.[6] To mitigate this, end-capped C18 columns or alternative stationary phases like mixed-mode columns (e.g., Newcrom BH) can be employed to improve peak shape.[1][6] The Newcrom BH column, for instance, utilizes a combination of reversed-phase and ion-exchange mechanisms to achieve good retention and peak symmetry for polar compounds like quinolinic acid.[1]

  • Mobile Phase: The mobile phase composition is critical for achieving optimal retention and peak shape.

    • pH Control: Due to its two carboxylic acid groups, the ionization state of quinolinic acid is pH-dependent.[1][6] To ensure consistent retention and avoid peak splitting, the mobile phase should be buffered at a pH that maintains a single ionic form of the analyte.[6] Acidic mobile phases, often containing phosphoric acid or formic acid, are frequently used to suppress the ionization of the carboxylic acid groups, thereby increasing its hydrophobicity and retention on a C18 column.[1][6]

    • Organic Modifier: Acetonitrile or methanol is typically used as the organic modifier to control the elution strength.[1][6] A gradient elution, starting with a low percentage of organic solvent and gradually increasing, can be beneficial for separating quinolinic acid from other components in complex biological samples.[6]

    • Ion-Pairing Agents: The addition of an ion-pairing agent, such as tetrabutylammonium bromide, to the mobile phase can sometimes improve the retention and peak shape of polar, ionizable compounds like quinolinic acid on reversed-phase columns, though success may vary.[6]

Detection Methods: From UV to High-Sensitivity Techniques

The choice of detector is arguably the most critical decision in developing an HPLC method for quinolinic acid, as it directly impacts the sensitivity and specificity of the assay.

  • UV Detection: Direct UV detection is the simplest approach. Quinolinic acid exhibits UV absorbance at lower wavelengths, typically around 200-274 nm.[1][6] However, the sensitivity of this method is relatively low, which may not be sufficient for quantifying the low nanomolar concentrations often found in biological fluids.[4][5]

  • Fluorescence Detection (with Derivatization): To overcome the sensitivity limitations of UV detection, derivatization strategies are employed to attach a fluorescent tag to the quinolinic acid molecule. This can increase sensitivity by several orders of magnitude.[4][5]

    • Chemical Derivatization: Quinolinic acid can be derivatized with fluorescent reagents like monodansylcadaverine after activation with a water-soluble carbodiimide.[4][5] This method has been shown to be approximately 300 times more sensitive than direct UV detection.[4][5] Another approach involves a reaction with hydrazine to form a fluorescent derivative.[2]

    • Enzymatic Derivatization: A highly sensitive and specific method involves a two-step enzymatic conversion. First, quinolinic acid is converted to nicotinic acid mononucleotide by quinolinic acid phosphoribosyltransferase (QPRT). Subsequently, nicotinic acid mononucleotide adenyltransferase (NMNAT) is used to form a fluorescently labeled deamido-NAD analog, such as BODIPY-deamido-NAD.[2][3] This method boasts a lower limit of detection of 5.0 nmol/L and correlates well with GC/MS methods.[2][3]

  • Mass Spectrometry (MS) Detection: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the highest sensitivity and specificity for the analysis of quinolinic acid.[7] This technique is particularly well-suited for complex biological matrices and allows for the use of a stable isotope-labeled internal standard (e.g., quinolinic acid-d3) to ensure the highest accuracy and precision.[7] While powerful, LC-MS/MS requires more specialized and expensive instrumentation.[2]

Experimental Protocols

The following protocols provide a starting point for the HPLC analysis of quinolinic acid. Method optimization and validation are essential for any specific application.

Protocol 1: Reversed-Phase HPLC with UV Detection

This protocol is suitable for applications where high sensitivity is not a primary requirement, such as in the analysis of formulations or in vitro reaction mixtures.

Instrumentation:

  • HPLC system with a UV detector

  • Newcrom BH column (4.6 x 150 mm, 5 µm)[1]

Reagents:

  • Acetonitrile (MeCN), HPLC grade

  • Phosphoric acid (H₃PO₄)

  • Ultrapure water

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of 20% Acetonitrile and 0.2% Phosphoric acid in ultrapure water.[1]

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min[1]

    • Detection Wavelength: 200 nm[1]

    • Column Temperature: Ambient

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase. If analyzing biological samples, a solid-phase extraction (SPE) or protein precipitation step may be necessary to remove interfering substances.

  • Analysis: Inject the prepared sample and standards. The expected retention time for quinolinic acid under these conditions is approximately 5.38 minutes.[1]

Protocol 2: Highly Sensitive Analysis using Enzymatic Derivatization and Fluorescence Detection

This protocol is adapted from a published method and is ideal for quantifying low levels of quinolinic acid in biological fluids like CSF and serum.[2][3]

Instrumentation:

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

Reagents:

  • Recombinant quinolinic acid phosphoribosyltransferase (rQPRT)

  • Recombinant nicotinic acid mononucleotide adenyltransferase (rNMNAT)

  • BODIPY-labeled ATP analog

  • Sodium acetate

  • Acetonitrile

  • 2-Propanol

  • Acetic acid

  • Microcon YM-10 centrifugal filter device (for sample deproteinization)[2]

Procedure:

  • Sample Preparation:

    • Thaw frozen biological samples (e.g., CSF, serum) on ice.

    • Separate the non-protein-bound fraction using a centrifugal filter device.[2]

  • Enzymatic Derivatization:

    • Incubate the deproteinized sample with rQPRT and rNMNAT in the presence of the BODIPY-labeled ATP analog to convert quinolinic acid to fluorescently labeled deamido-NAD.[2]

  • HPLC Analysis:

    • Mobile Phase: 50 mmol/L sodium acetate with 10% acetonitrile (v/v), 10% 2-propanol (v/v), and 0.5% acetic acid (v/v).[2]

    • Flow Rate: 0.4 mL/min.[2]

    • Detection: Fluorescence detector with excitation at 488 nm and emission at 514 nm.[2]

    • Injection Volume: 50 µL.[2]

    • The fluorescent product, BODIPY-deamido-NAD, is isocratically eluted within approximately 6 minutes.[2][3]

Data Presentation and Method Validation

A robust HPLC method must be validated to ensure its suitability for the intended application. Key validation parameters, as per ICH guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[8][9][10]

Table 1: Comparison of HPLC Methods for Quinolinic Acid Analysis

ParameterRP-HPLC with UV DetectionRP-HPLC with Fluorescence Detection (Enzymatic Derivatization)LC-MS/MS
Principle Direct UV absorbanceEnzymatic conversion to a fluorescent productMass-to-charge ratio
Column Newcrom BH[1]Reversed-phase C18[2]Reversed-phase C18
Mobile Phase Acetonitrile/Phosphoric acid in water[1]Sodium acetate/Acetonitrile/2-Propanol/Acetic acid in water[2]Acetonitrile/Formic acid in water
Detection UV at 200 nm[1]Fluorescence (Ex: 488 nm, Em: 514 nm)[2]Tandem Mass Spectrometry[7]
LOD ~150 ng (mass basis)[4][5]5.0 nmol/L[2][3]Sub-nanomolar
Advantages Simple, cost-effectiveHigh sensitivity, good specificityHighest sensitivity and specificity, use of internal standards
Disadvantages Low sensitivityRequires specific enzymes, more complex sample prepHigh instrument cost, requires specialized expertise

Visualizing the Workflow

Diagrams can help clarify complex analytical processes. The following Graphviz diagrams illustrate the enzymatic derivatization workflow and a general HPLC system setup.

Enzymatic_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Enzymatic Reaction cluster_analysis HPLC Analysis BiologicalSample Biological Sample (CSF, Serum) Deproteinization Deproteinization (Centrifugal Filter) BiologicalSample->Deproteinization QuinolinicAcid Quinolinic Acid (QA) Deproteinization->QuinolinicAcid Intermediate Nicotinic Acid Mononucleotide QuinolinicAcid->Intermediate + rQPRT Enzyme1 rQPRT FluorescentProduct BODIPY-deamido-NAD (Fluorescent) Intermediate->FluorescentProduct + rNMNAT + BODIPY-ATP Enzyme2 rNMNAT HPLC HPLC Injection FluorescentProduct->HPLC Detection Fluorescence Detection (Ex: 488nm, Em: 514nm) HPLC->Detection

Caption: Workflow for enzymatic derivatization of quinolinic acid for fluorescence detection.

HPLC_System Solvent Mobile Phase Reservoir Pump HPLC Pump (Isocratic/Gradient) Solvent->Pump Injector Autosampler/ Manual Injector Pump->Injector Column HPLC Column (e.g., C18) Injector->Column Detector Detector (UV, Fluorescence, MS) Column->Detector DataSystem Data Acquisition System Detector->DataSystem

Caption: A schematic of a typical HPLC system for analysis.

Troubleshooting and Best Practices

  • Peak Tailing: If significant peak tailing is observed, consider lowering the mobile phase pH to further suppress silanol interactions or switch to a different column chemistry (e.g., a mixed-mode or end-capped column).[6]

  • Sample Stability: Quinolinic acid can be susceptible to degradation, particularly at high temperatures and in strongly acidic or alkaline conditions.[11] It is recommended to keep samples cool during processing and storage and to protect them from light.[11]

  • Matrix Effects: In complex biological samples, co-eluting compounds can interfere with the detection of quinolinic acid, especially with UV detection. Efficient sample preparation, such as solid-phase extraction (SPE), is crucial to minimize these matrix effects. For LC-MS/MS analysis, the use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[7]

  • System Suitability: Before running a sequence of samples, always perform system suitability tests to ensure the HPLC system is performing optimally. This typically involves injecting a standard solution to check for parameters like retention time reproducibility, peak area precision, and column efficiency.

Conclusion

The HPLC analysis of quinolinic acid is a powerful tool for researchers and clinicians studying its role in health and disease. While direct UV detection offers a simple approach, its limited sensitivity often necessitates more advanced techniques. Derivatization followed by fluorescence detection, particularly the highly specific enzymatic method, provides a significant boost in sensitivity, making it suitable for the analysis of biological samples. For the utmost in sensitivity and specificity, LC-MS/MS remains the gold standard. By carefully selecting the appropriate column, mobile phase, and detection method, and by adhering to rigorous method validation protocols, researchers can obtain accurate and reliable data on quinolinic acid levels, contributing to a better understanding of its physiological and pathological roles.

References

  • Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples - PMC. (2025, October 31). National Center for Biotechnology Information. [Link]

  • HPLC analysis of quinolinic acid, a NAD biosynthesis intermediate, after fluorescence derivatization in an aqueous matrix. (1998). Microbios, 94(379), 167-181. [Link]

  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. [Link]

  • Sensitive and selective method for HPLC analysis of quinolinic acid from biological materials? (2018, June 25). ResearchGate. [Link]

  • Development of a liquid chromatography-mass spectrometry method for the determination of the neurotoxic quinolinic acid in human serum. (2014, September 25). PubMed. [Link]

  • HPLC analysis of quinolinic acid, a NAD biosynthesis intermediate, after fluorescence derivatization in an aqueous matrix. ResearchGate. [Link]

  • Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. ResearchGate. [Link]

  • Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. (2025, October 31). PubMed. [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. ResearchGate. [Link]

  • Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. Academia.edu. [Link]

  • APPLICATION NOTES - HPLC. MicroSolv Technology Corporation. [Link]

  • HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). National Center for Biotechnology Information. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific. [Link]ASPS/pdf/ASPS-04-0721.pdf)

Sources

Application Notes and Protocols for the Mass Spectrometric Characterization of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Analytical Imperative

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and drug development. Its derivatives exhibit a vast range of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] Given their therapeutic importance, the robust and unambiguous characterization of these compounds is critical throughout the entire drug discovery and development pipeline—from synthesis confirmation and metabolite identification to pharmacokinetic studies and tissue distribution analysis.[2][3]

Mass spectrometry (MS) has become an indispensable analytical tool for this purpose, offering unparalleled sensitivity, specificity, and speed.[3] This guide provides researchers, scientists, and drug development professionals with a detailed overview of key mass spectrometry techniques and field-proven protocols for the comprehensive characterization of quinoline compounds. The focus is not merely on the procedural steps but on the underlying scientific rationale, ensuring that methodologies can be adapted and optimized for specific research challenges.

Section 1: Fundamental Principles of Mass Spectrometry for Quinoline Analysis

The successful analysis of any compound by mass spectrometry hinges on three key stages: ionization, mass analysis, and detection. The choice of technique at each stage is dictated by the analyte's properties and the analytical question being asked.

Ionization Techniques: Generating Ions from Neutral Molecules

The inherent charge of the quinoline nitrogen atom makes it readily amenable to ionization, particularly in positive ion mode. The choice of ionization source is critical and depends on the sample's complexity and how it is introduced to the mass spectrometer.

  • Electrospray Ionization (ESI): ESI is the preeminent ionization technique for analyzing quinoline compounds via liquid chromatography-mass spectrometry (LC-MS). It is a soft ionization method that generates charged droplets from a liquid stream, which then evaporate to produce gas-phase ions. For quinoline derivatives, ESI typically results in the formation of a protonated molecule, [M+H]⁺.[4][5] This is crucial because it preserves the molecular weight information, which is the first step in identifying a compound. Its compatibility with a wide range of polar solvents used in liquid chromatography makes it the workhorse for analyzing reaction mixtures, biological fluids, and plant extracts.[6][7]

  • Electron Ionization (EI): Primarily used with Gas Chromatography (GC-MS), EI is a "hard" ionization technique that bombards molecules with high-energy electrons. This not only creates a molecular ion ([M]⁺•) but also induces significant and reproducible fragmentation.[8][9] While less common for non-volatile drug molecules, EI is invaluable for the structural elucidation of more volatile quinoline derivatives, as the resulting fragmentation patterns can be compared against established spectral libraries for confident identification.[9]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a soft ionization technique used for analyzing non-volatile molecules, including small-molecule drugs, directly from a solid surface.[10] The analyte is co-crystallized with a UV-absorbing matrix. A laser pulse desorbs and ionizes the analyte, making it ideal for generating a molecular map of a compound's distribution across a thin tissue section—a technique known as MALDI Imaging.[11][12]

Mass Analyzers and High-Resolution Mass Spectrometry (HRMS)

Once ionized, molecules are separated by their mass-to-charge ratio (m/z) in a mass analyzer. Modern high-resolution mass spectrometers, such as Time-of-Flight (TOF) and Orbitrap instruments, provide exceptional mass accuracy (typically <5 ppm).[3][8] This capability allows for the confident determination of a compound's elemental composition from its measured m/z, a critical step in identifying unknown quinolines or their metabolites.[13]

Tandem Mass Spectrometry (MS/MS): The Key to Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for unraveling a molecule's structure. A specific precursor ion (e.g., the [M+H]⁺ of a quinoline compound) is selected, subjected to fragmentation via Collision-Induced Dissociation (CID), and the resulting product ions are analyzed.[5] The fragmentation pattern serves as a structural fingerprint, providing information about the core quinoline structure and its substituents.

A common fragmentation pathway for the quinoline ring itself is the neutral loss of hydrogen cyanide (HCN, 27 Da).[9][14] The fragmentation of substituted quinolines provides even more detailed structural information. For instance, a hydroxylated quinoline will often show a loss of water (H₂O, 18 Da), while a carboxylic acid derivative may lose CO₂ (44 Da) or the entire COOH group (45 Da).[4][5][9] Analyzing these specific losses allows scientists to piece together the molecule's structure.

Section 2: Application Protocol 1: Qualitative Characterization and Structural Elucidation of a Novel Quinoline Derivative

Objective: To confirm the molecular formula and elucidate the structure of a newly synthesized quinoline derivative using Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS).

Causality: This workflow is fundamental after chemical synthesis to verify that the target molecule has been created.[2] High-resolution MS confirms the elemental composition, and MS/MS data confirms the connectivity of the atoms, providing a high degree of confidence in the compound's identity.

Methodology:

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized compound.
  • Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
  • Perform a serial dilution to a final concentration of ~1 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid aids in protonation during ESI.
  • Filter the sample through a 0.22 µm syringe filter into an autosampler vial to remove particulates that could clog the LC system.[15]

2. LC-MS/MS System Setup:

ParameterSettingRationale
LC System
ColumnC18 Reversed-Phase, 2.1 x 100 mm, 1.8 µmC18 columns are versatile and provide good retention and separation for a wide range of moderately polar compounds like quinoline derivatives.
Mobile Phase AWater + 0.1% Formic AcidFormic acid acts as a proton source to enhance ionization efficiency in positive ESI mode.
Mobile Phase BAcetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent for reversed-phase chromatography with good elution strength.
Gradient5% B to 95% B over 10 minutesA gradient elution ensures that compounds with different polarities can be effectively separated and eluted as sharp peaks.
Flow Rate0.3 mL/minA standard flow rate for analytical LC-MS, balancing analysis time with separation efficiency.
Column Temperature40 °CElevated temperature reduces solvent viscosity and can improve peak shape and reproducibility.
MS System
Ionization ModeESI PositiveThe basic nitrogen in the quinoline ring is readily protonated.
MS1 Scan Rangem/z 100 - 1000A wide scan range to ensure the detection of the precursor ion and any potential impurities or adducts.
MS Resolution>60,000 FWHMHigh resolution is essential for accurate mass measurement and molecular formula determination.[3]
MS/MS AcquisitionData-Dependent Acquisition (DDA): Top 3 most intense ions per scanAn automated method where the instrument acquires MS/MS spectra for the most abundant ions from the preceding full scan, maximizing the collection of structural data.
Collision EnergyStepped (e.g., 15, 30, 45 eV)Using a range of collision energies ensures that both low-energy (stable) and high-energy (complete) fragmentation pathways are observed.

3. Data Interpretation:

  • Molecular Formula Confirmation: Extract the accurate mass of the primary peak from the MS1 chromatogram. Use software to calculate possible elemental formulas within a 5 ppm mass tolerance. The correct formula should align with the expected synthetic product.

  • Structural Analysis (MS/MS): Analyze the MS/MS spectrum for characteristic neutral losses and fragment ions. For example, using quinoline-2-carboxylic acid as a model, CID of the [M+H]⁺ precursor at m/z 174 would yield characteristic product ions from the loss of water (H₂O) and carbon monoxide (CO).[4]

Table 1: Example Fragmentation of Protonated Quinoline-2-Carboxylic Acid ([M+H]⁺ = m/z 174) [4]

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Inferred Structure of Loss
174.055 156.044 18.011 H₂O
174.055 146.060 27.995 CO

| 174.055 | 128.050 | 46.005 | H₂O + CO |

Visualization: Workflow for Qualitative Analysis

G cluster_prep Sample Preparation cluster_analysis LC-HRMS/MS Analysis cluster_data Data Interpretation prep1 Dissolve Synthesized Compound prep2 Dilute to 1 µg/mL (with 0.1% Formic Acid) prep1->prep2 prep3 Filter (0.22 µm) prep2->prep3 lc LC Separation (C18 Column) prep3->lc ms ESI+ Ionization lc->ms hrms Full Scan MS (Accurate Mass) ms->hrms msms Data-Dependent MS/MS (Fragmentation) hrms->msms formula Confirm Molecular Formula hrms->formula structure Elucidate Structure msms->structure

Caption: Workflow for structural identification of a quinoline derivative.

Section 3: Application Protocol 2: Quantitative Analysis of a Quinoline-Based Drug in Plasma

Objective: To accurately and precisely quantify a quinoline-based drug in human plasma using LC-MS/MS with Multiple Reaction Monitoring (MRM).

Causality: This type of assay is the gold standard for pharmacokinetic (PK) studies in drug development.[2][16] It measures how a drug is absorbed, distributed, metabolized, and excreted over time. The MRM technique is chosen for its exceptional sensitivity and selectivity, which allows for the detection of very low concentrations of the drug in a highly complex biological matrix like plasma, filtering out interferences.[4][7]

Methodology:

1. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample (or standard, or QC) into a 1.5 mL microcentrifuge tube.
  • Add 10 µL of an internal standard (IS) working solution. A stable isotope-labeled (SIL) version of the analyte is the ideal IS as it co-elutes and has identical ionization behavior but a different mass.
  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[4]
  • Vortex vigorously for 1 minute.
  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
  • Carefully transfer the supernatant to a clean autosampler vial for analysis.

2. LC-MS/MS System Setup (MRM Mode):

ParameterSettingRationale
LC System
ColumnC18 Reversed-Phase, 2.1 x 50 mm, 1.8 µmA shorter column is often used for quantitative assays to reduce run time (high-throughput).
Mobile Phase AWater + 0.1% Formic AcidConsistent with positive mode ionization.
Mobile Phase BAcetonitrile + 0.1% Formic AcidStandard organic mobile phase.
GradientIsocratic or fast gradient (e.g., 2-minute total run time)The goal is speed and reproducibility, not extensive separation of all matrix components.
MS System
Ionization ModeESI PositiveProtonates the quinoline drug.
Acquisition ModeMultiple Reaction Monitoring (MRM)A highly selective and sensitive mode where the mass spectrometer is programmed to only transmit a specific precursor ion and detect a specific product ion.
MRM Transitions Analyte: 329.2 -> 284.2 (Quantifier), 329.2 -> 198.1 (Qualifier) Internal Standard: 334.2 -> 289.2 (SIL version)These precursor -> product ion pairs are specific to the drug. A quantifier is used for concentration calculation, and a qualifier confirms identity.
Dwell Time100 msThe time spent monitoring each transition. Needs to be sufficient for good signal but short enough to define the chromatographic peak with >12 data points.

3. Validation and Trustworthiness:

  • Calibration Curve: A calibration curve is constructed by analyzing samples with known concentrations of the drug. The peak area ratio of the analyte to the internal standard is plotted against concentration.[4]

  • Quality Control (QC) Samples: QC samples at low, medium, and high concentrations are analyzed alongside unknown samples to ensure the accuracy and precision of the run.[4] The results must fall within predefined acceptance criteria (e.g., ±15% of the nominal value).

Visualization: Workflow for Quantitative Bioanalysis

G cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS (MRM) Analysis cluster_data Data Quantification plasma 100 µL Plasma is Add Internal Standard (SIL) plasma->is ppt Add 300 µL Acetonitrile (Protein Precipitation) is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Transfer Supernatant to Vial vortex->supernatant lc Fast LC Separation supernatant->lc ms Select Precursor Ion (e.g., m/z 329.2) lc->ms cid Fragment via CID ms->cid msms Detect Product Ion (e.g., m/z 284.2) cid->msms integrate Integrate Peak Areas (Analyte / IS) msms->integrate curve Calculate Concentration via Calibration Curve integrate->curve

Caption: Workflow for MRM-based quantification of a drug in plasma.

Section 4: Application Protocol 3: Spatial Distribution Analysis by MALDI Imaging Mass Spectrometry

Objective: To visualize the distribution of a parent quinoline drug and its major metabolite within a kidney tissue section from a dosed animal.

Causality: MALDI Imaging Mass Spectrometry (IMS) provides crucial information on where a drug and its metabolites accumulate in tissues, offering insights into efficacy and potential toxicity without the need for radioactive labeling.[10][12] This "molecular histology" links pharmacological data directly to anatomical location.

Methodology:

1. Tissue Preparation:

  • Immediately after excision, snap-freeze the tissue (e.g., kidney) in liquid nitrogen or on dry ice to preserve both the tissue morphology and the spatial integrity of the analytes.[10]
  • Using a cryostat, section the frozen tissue into thin slices (typically 10-12 µm).
  • Thaw-mount the tissue section onto a conductive MALDI target plate or an indium tin oxide (ITO) coated glass slide. This is a critical step to ensure the tissue adheres flatly to the surface.

2. Matrix Application:

  • The uniform application of a MALDI matrix is the most critical step for successful imaging. An automated spraying device is highly recommended to create a homogenous layer of microcrystals.
  • Select an appropriate matrix for small molecules, such as α-Cyano-4-hydroxycinnamic acid (CHCA) or 9-aminoacridine (9-AA).
  • Prepare the matrix solution (e.g., 10 mg/mL in 70% acetonitrile, 0.1% TFA).
  • Apply the matrix using an automated sprayer with optimized parameters (flow rate, nozzle temperature, spray pattern) to build up a uniform crystal layer across the tissue.

3. MALDI-TOF MS Setup:

ParameterSettingRationale
MS System
Ionization ModePositiveTo detect protonated drug and metabolite molecules.
Mass AnalyzerTOFTime-of-Flight analyzers are standard for MALDI-IMS, offering a good balance of mass range, resolution, and acquisition speed.[17]
Laser Raster Spacing50 µm x 50 µmThis defines the spatial resolution (pixel size) of the final image. 50 µm is a common setting for drug distribution studies.
Scan Rangem/z 200 - 800A range that encompasses the expected m/z of the parent drug and its key metabolites.
Laser PowerOptimized for best signal-to-noise without excessive fragmentation.Too little power gives no signal; too much power can fragment the analyte or ablate too much tissue. This must be determined empirically.

4. Data Interpretation:

  • After data acquisition, a full mass spectrum is associated with each pixel (x,y coordinate) on the tissue.

  • Imaging software is used to generate ion intensity maps. The user specifies the m/z value for the parent drug (e.g., [M+H]⁺) and its metabolite.

  • The software displays a heat map where the color intensity at each pixel corresponds to the abundance of the selected ion, revealing its spatial distribution. This image can then be overlaid with a stained optical image of the same tissue section for anatomical correlation.

Visualization: Workflow for MALDI Imaging

G cluster_prep Tissue & Matrix Preparation cluster_analysis MALDI-TOF MS Analysis cluster_data Image Generation freeze Snap-Freeze Tissue section Cryosection (10 µm) freeze->section mount Thaw-Mount onto Conductive Slide section->mount matrix Automated Matrix Spraying (e.g., CHCA) mount->matrix raster Laser Raster across Tissue Surface matrix->raster acquire Acquire Mass Spectrum at Each Pixel raster->acquire select_mz Select m/z for Drug & Metabolite acquire->select_mz generate_map Generate Ion Intensity Maps select_mz->generate_map overlay Overlay with Optical Histology Image generate_map->overlay

Caption: Workflow for MALDI imaging of a drug in a tissue section.

Conclusion

Mass spectrometry provides a powerful and versatile suite of tools for the comprehensive characterization of quinoline compounds. From initial structural verification with LC-HRMS/MS to sensitive quantification in biological fluids by MRM and spatial localization in tissues via MALDI imaging, these techniques provide critical data at every stage of the research and development process. By understanding the principles behind each method and applying robust, validated protocols, scientists can accelerate the journey of promising quinoline-based molecules from the laboratory to the clinic.

References

  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry.
  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.
  • BenchChem. (n.d.). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. BenchChem.
  • Dolejš, L., & Hanzlíková, V. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • Al-Ostoot, F. H., et al. (2020). Mass spectra analysis of quinoline alkaloids detected in Sauuda. ResearchGate.
  • Clugston, D. M., & MacLean, D. B. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing.
  • Manoharan, M., & Shanmugam, P. (n.d.). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. ResearchGate.
  • BenchChem. (n.d.). Monitoring quinoline synthesis progress using TLC or LC-MS. BenchChem.
  • Ahmad, S., et al. (2021). High-Throughput Detection of an Alkaloidal Plant Metabolome in Plant Extracts Using LC-ESI-QTOF-MS. PubMed.
  • Gaina, L., et al. (n.d.). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI.
  • Studzińska-Sroka, E., et al. (2017). The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Rep. SciSpace.
  • Papayannopoulos, I. (2021). Mass spectrometry applications for drug discovery and development. Drug Target Review.
  • Desai, N. C., et al. (2012). Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. PubMed.
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  • Kim, H., et al. (n.d.). Simultaneous Determination Method of Aniline and Quinoline in Drinking Water by LC/MS/MS. ResearchGate.
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Anwendungsleitfaden: Derivatisierung von Chinolin-2-carbonsäure für die GC-MS-Analyse

Author: BenchChem Technical Support Team. Date: January 2026

Einleitung

Chinolin-2-carbonsäure, auch bekannt als Chinaldinsäure, ist eine wichtige organische Verbindung, die als Baustein in der Synthese verschiedener Pharmazeutika und biologisch aktiver Moleküle dient.[1] Ihre genaue und empfindliche Quantifizierung ist in Bereichen wie der Arzneimittelentwicklung und der Stoffwechselforschung von entscheidender Bedeutung. Die Gaschromatographie-Massenspektrometrie (GC-MS) ist aufgrund ihrer hohen Auflösung und Empfindlichkeit eine leistungsstarke Analysetechnik für solche Aufgaben.[1]

Die direkte Analyse von Chinolin-2-carbonsäure mittels GC-MS ist jedoch aufgrund ihrer chemischen Eigenschaften problematisch. Die polare Carboxylgruppe (-COOH) verleiht dem Molekül eine geringe Flüchtigkeit und thermische Stabilität, was für die Gaschromatographie ungeeignet ist.[1][2] Ohne eine chemische Modifikation würde die Verbindung im GC-Injektor oder auf der Säule schlecht verdampfen, was zu breiten, asymmetrischen Peaks oder gar keinem Signal führt.[3]

Die Derivatisierung löst dieses Problem, indem die polare Carboxylgruppe in eine weniger polare und flüchtigere funktionelle Gruppe umgewandelt wird.[1][2] Dieser Anwendungsleitfaden beschreibt zwei robuste und bewährte Protokolle zur Derivatisierung von Chinolin-2-carbonsäure: die Silylierung zur Bildung des Trimethylsilylesters (TMS-Derivat) und die Veresterung zur Bildung des Methylesters.

Prinzipien der Derivatisierung für die GC-MS-Analyse

Der Hauptzweck der Derivatisierung besteht darin, die Analyten in eine Form zu überführen, die für die GC-Analyse besser geeignet ist.[2] Dies wird durch folgende Effekte erreicht:

  • Erhöhung der Flüchtigkeit: Durch den Ersatz des aktiven Wasserstoffatoms der Carboxylgruppe durch eine unpolare Gruppe (z. B. eine Trimethylsilyl- oder Methylgruppe) werden die intermolekularen Wasserstoffbrückenbindungen reduziert.[4] Dies senkt den Siedepunkt des Moleküls und ermöglicht eine leichtere Verdampfung im GC-Injektor.[4]

  • Verbesserung der thermischen Stabilität: Die resultierenden Derivate sind oft thermisch stabiler als die ursprüngliche Säure, was den Abbau bei hohen Temperaturen im GC-System verhindert.[2]

  • Verbesserung der chromatographischen Peakform: Die Reduzierung der Polarität minimiert unerwünschte Wechselwirkungen mit der GC-Säule, was zu schärferen und symmetrischeren Peaks führt und somit die Auflösung und Quantifizierung verbessert.[3][5]

  • Charakteristische Massenspektren: Die Derivate erzeugen oft vorhersagbare und charakteristische Fragmentierungsmuster im Massenspektrometer, was die Identifizierung und strukturelle Aufklärung erleichtert.[2]

Auswahl der Derivatisierungsmethode

Die Wahl der Methode hängt von der Probenmatrix, den verfügbaren Reagenzien und den spezifischen analytischen Anforderungen ab.

  • Silylierung: Dies ist eine der gebräuchlichsten Derivatisierungsreaktionen.[4][6] Reagenzien wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) reagieren schnell mit aktiven Wasserstoffatomen in Carboxyl-, Hydroxyl- oder Amingruppen.[4] Die Reaktion ist in der Regel schnell und erzeugt flüchtige TMS-Derivate.

  • Veresterung (Alkylierung): Die Umwandlung von Carbonsäuren in ihre Ester, typischerweise Methylester, ist eine weitere weit verbreitete Methode.[3][5] Reagenzien wie Bortrifluorid-Methanol (BF3-Methanol) sind wirksame Katalysatoren für diese Reaktion.[7][8] Methylester sind sehr flüchtig und eignen sich hervorragend für die GC-Analyse.[3]

Experimenteller Arbeitsablauf

Der allgemeine Arbeitsablauf von der Probenvorbereitung bis zur Datenanalyse ist unten dargestellt. Unabhängig von der gewählten Derivatisierungsmethode ist die sorgfältige Entfernung von Wasser und Feuchtigkeit aus der Probe entscheidend, da die Derivatisierungsreagenzien feuchtigkeitsempfindlich sind.

Workflow cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse Einwaage Probe einwiegen Trocknung Probe trocknen (z.B. unter N2-Strom) Einwaage->Trocknung Reagenz Derivatisierungs- reagenz zugeben Trocknung->Reagenz Reaktion Reaktion (Heizen) Reagenz->Reaktion GCMS GC-MS Injektion Reaktion->GCMS Daten Datenerfassung & Auswertung GCMS->Daten

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und GC-MS-Analyse.

Protokoll 1: Silylierung mit BSTFA

Diese Methode wandelt die Chinolin-2-carbonsäure in ihren Trimethylsilylester um. BSTFA ist ein starkes Silylierungsmittel, das oft in Kombination mit einem Katalysator wie Trimethylchlorsilan (TMCS) verwendet wird, um die Reaktionsgeschwindigkeit zu erhöhen.

Reaktionsmechanismus

Silylation cluster_reactants Q2CA Chinolin-2-carbonsäure Reaktion plus + BSTFA BSTFA Reaktion->Produkte  Wärme, TMCS (Kat.) Derivat TMS-Ester Derivat Nebenprodukte + Nebenprodukte Esterification cluster_reactants Q2CA Chinolin-2-carbonsäure Reaktion plus + Methanol Methanol Reaktion->Produkte  BF3, Wärme Derivat Methylester Derivat Wasser + H₂O

Abbildung 3: Veresterungsreaktion von Chinolin-2-carbonsäure mit Methanol.

Benötigte Materialien
  • Chinolin-2-carbonsäure (Standard oder getrockneter Probenextrakt)

  • 14% Bortrifluorid (BF3) in Methanol [1]* Extraktionslösungsmittel, z.B. n-Hexan

  • Gesättigte Natriumchlorid (NaCl)-Lösung

  • Reaktionsgefäße (z.B. 2 mL GC-Vials mit Schraubverschluss und Septum)

  • Heizblock oder Wasserbad

  • Pipetten, Spritzen

Schritt-für-Schritt-Protokoll
  • Probenvorbereitung: Wiegen Sie ca. 1 mg der Chinolin-2-carbonsäure-Probe in ein Reaktionsgefäß ein. [1]Trocknen Sie die Probe, falls sie in Lösung vorliegt, unter Stickstoff.

  • Reagenz zugeben: Geben Sie 1 mL 14%ige BF3-Methanol-Lösung in das Gefäß. [1]3. Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es für 15-20 Minuten bei 80 °C.

  • Abkühlen: Lassen Sie das Gefäß auf Raumtemperatur abkühlen.

  • Extraktion: Geben Sie 1 mL Wasser und 1 mL n-Hexan in das Gefäß. Vortexen Sie kräftig für 1 Minute, um den gebildeten Methylester in die organische Phase (Hexan) zu extrahieren.

  • Phasentrennung: Zentrifugieren Sie kurz, um die Phasentrennung zu beschleunigen. Überführen Sie die obere organische Phase (Hexan) vorsichtig in ein sauberes GC-Vial.

  • Analyse: Die Probe ist nun bereit für die Injektion. Injizieren Sie 1 µL der Hexan-Phase.

GC-MS Methodenparameter und erwartete Ergebnisse

Die Optimierung der GC-MS-Parameter ist entscheidend für eine gute chromatographische Trennung. [1]Eine nicht-polare oder mittelpolare Kapillarsäule ist typischerweise für die Analyse dieser Derivate geeignet. [1]

Parameter Typische Einstellung Begründung
GC-Säule 30 m x 0.25 mm ID, 0.25 µm, 5% Phenyl-Methylpolysiloxan (z.B. DB-5ms) Bietet eine gute Trennleistung für eine breite Palette von Analyten mit mittlerer Polarität.
Injektor-Temperatur 250 - 280 °C Gewährleistet eine schnelle und vollständige Verdampfung der Derivate.
Injektionsmodus Splitless (für Spurenanalytik) oder Split (für höhere Konzentrationen) Anpassung an die Konzentration des Analyten zur Vermeidung von Säulenüberladung oder Signalverlust.
Ofenprogramm Start bei 80°C (1 min halten), dann Rampe mit 10°C/min bis 280°C (5 min halten) Ermöglicht die Trennung von Lösungsmitteln und Verunreinigungen vom Analytenpeak.
Trägergas Helium, konstante Flussrate (ca. 1.0 - 1.2 mL/min) Inertgas, das eine gute Trenneffizienz bietet.
MS Transferline 280 °C Verhindert die Kondensation der Analyten vor dem Eintritt in die Ionenquelle.
Ionenquelle-Temp. 230 °C Standardtemperatur für die Elektronenionisation (EI).
Ionisationsenergie 70 eV Standardenergie für EI, erzeugt reproduzierbare und bibliotheksvergleichbare Massenspektren.

| Scan-Bereich (m/z) | 50 - 450 amu | Deckt die erwarteten Molekülionen und charakteristischen Fragmente der Derivate ab. |

Erwartete Ergebnisse:

  • Retentionszeit: Das derivatisierte Produkt wird eine deutlich kürzere Retentionszeit haben als die unterivatisierte Säure (falls diese überhaupt eluiert).

  • Massenspektrum (TMS-Derivat): Erwartetes Molekülion (M+) für das TMS-Derivat von Chinolin-2-carbonsäure (C₁₃H₁₅NO₂Si) bei m/z 245. Charakteristische Fragmente beinhalten den Verlust einer Methylgruppe (M-15) bei m/z 230 und das typische TMS-Ion bei m/z 73.

  • Massenspektrum (Methylester-Derivat): Erwartetes Molekülion (M+) für den Methylester (C₁₁H₉NO₂) bei m/z 187. Charakteristische Fragmente könnten der Verlust der Methoxygruppe (-OCH₃) bei m/z 156 und der Verlust von Carbonylmonoxid (-CO) aus diesem Fragment sein.

Fehlerbehebung

ProblemMögliche Ursache(n)Lösung(en)
Kein oder sehr kleiner Peak Unvollständige Derivatisierung; Feuchtigkeit in der Probe; Abbau des Analyten.Reaktionszeit/-temperatur erhöhen; Probe und Lösungsmittel sorgfältig trocknen; Injektortemperatur überprüfen.
Breite oder asymmetrische Peaks (Tailing) Unvollständige Derivatisierung; Aktive Stellen im GC-System (Inlet, Säule).Derivatisierungsbedingungen optimieren; Inlet-Liner und Septum wechseln; Säule konditionieren oder einige Zentimeter abschneiden. [4]
Zusätzliche Peaks Nebenprodukte der Reaktion; Verunreinigungen im Reagenz oder Lösungsmittel.Reagenzien-Leerprobe analysieren; frische, qualitativ hochwertige Reagenzien verwenden.
Schlechte Reproduzierbarkeit Ungenaue Proben- oder Reagenzvolumina; Variationen in der Reaktionszeit/-temperatur.Kalibrierte Pipetten verwenden; Heizblocktemperatur überprüfen; internen Standard verwenden.

Sicherheitshinweise

Derivatisierungsreagenzien sind oft aggressiv, feuchtigkeitsempfindlich und potenziell toxisch.

  • Arbeiten Sie stets in einem gut belüfteten Abzug.

  • Tragen Sie geeignete persönliche Schutzausrüstung (Schutzbrille, Handschuhe, Laborkittel).

  • Verschließen Sie die Reagenzflaschen sofort nach Gebrauch fest, um sie vor Luftfeuchtigkeit zu schützen.

  • BF3-Methanol ist korrosiv und giftig. Vermeiden Sie das Einatmen von Dämpfen und Hautkontakt.

Fazit

Die Derivatisierung von Chinolin-2-carbonsäure durch Silylierung oder Veresterung ist ein entscheidender Schritt für eine erfolgreiche und quantitative GC-MS-Analyse. [1]Beide hier vorgestellten Protokolle bieten robuste Methoden, um flüchtige und thermisch stabile Derivate zu erzeugen, die eine ausgezeichnete Peakform und empfindliche Detektion ermöglichen. Die Wahl zwischen Silylierung und Veresterung hängt von den Laborpräferenzen und der Probenmatrix ab. Eine sorgfältige Durchführung der Protokolle und die Optimierung der GC-MS-Parameter sind der Schlüssel zu genauen und reproduzierbaren Ergebnissen.

Referenzen

  • BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis. BenchChem. Abgerufen von

  • Deutsche Sporthochschule Köln. (n.d.). Derivatisierung. Abgerufen von

  • Chemistry For Everyone. (2024, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. Abgerufen von [Link]

  • Jelen, H. H. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. DOI: 10.5772/intechopen.81954. Abgerufen von [Link]

  • V. A. Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. Wiley. Abgerufen von

  • Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. ResearchGate. Abgerufen von [Link]

  • Phenomenex. (n.d.). Derivatisierung für die Gaschromatographie. Phenomenex. Abgerufen von [Link]

  • BP Amoco Chemicals Ltd. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Abgerufen von

  • Meier-Augenstein, W. (2019). Answer to "Protocol for extraction and derivitization of fatty acid for GC analyis?". ResearchGate. Abgerufen von [Link]

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Application Notes & Protocols: A Comprehensive Framework for Evaluating the Anti-inflammatory Properties of Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Audience: This guide is designed for researchers, scientists, and drug development professionals dedicated to the discovery and characterization of novel anti-inflammatory agents.

Introduction

Inflammation is a fundamental, protective biological response to harmful stimuli such as pathogens, damaged cells, or irritants. However, its dysregulation leads to chronic inflammatory diseases including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis, which represent significant global health challenges.[1] The search for new, effective, and safe anti-inflammatory therapeutics is therefore a critical endeavor in medicinal chemistry and pharmacology.

The quinoline nucleus is a privileged heterocyclic scaffold known for its wide range of pharmacological activities.[2] Specifically, quinoline derivatives bearing a carboxylic acid moiety have emerged as a promising class of compounds for anti-inflammatory drug development, with some studies suggesting they may act through mechanisms like the inhibition of cyclooxygenase (COX) enzymes.[3][4]

This document provides a comprehensive, tiered experimental framework for the systematic evaluation of the anti-inflammatory properties of novel quinoline carboxylic acids. Moving beyond a simple checklist of procedures, this guide explains the scientific causality behind each experimental choice, providing a logical progression from broad initial screening to detailed mechanistic investigation and finally to in vivo validation.

Foundational Concepts: Key Inflammatory Pathways & Mediators

A robust evaluation of an anti-inflammatory compound requires a clear understanding of the molecular pathways it may target. The inflammatory response is a complex network of cellular signaling, and quinoline carboxylic acids could potentially interfere at various points. Two of the most critical pathways in acute inflammation are the NF-κB and COX pathways.

Nuclear Factor-kappa B (NF-κB) Signaling: The NF-κB pathway is considered a master regulator of the inflammatory response.[5][6] In resting cells, NF-κB proteins are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and the enzyme inducible nitric oxide synthase (iNOS).[7][8]

Cyclooxygenase (COX) Pathway: The COX enzymes, particularly the inducible isoform COX-2, are central to the synthesis of prostaglandins—lipid mediators that cause pain, fever, and potentiate edema.[9] The mechanism of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily based on the inhibition of these enzymes. Given that some quinoline carboxylic acids have shown COX-inhibitory activity, this is a crucial pathway to investigate.[3]

Key Inflammatory Mediators:

  • Nitric Oxide (NO): Produced by iNOS in macrophages, high levels of NO are a hallmark of inflammation. Its stable metabolite, nitrite, is easily measured and serves as a reliable indicator of the inflammatory state in vitro.[10]

  • Pro-inflammatory Cytokines: Proteins like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are potent signaling molecules that orchestrate and amplify the inflammatory response.[11][12]

cluster_input Inflammatory Stimuli cluster_pathway Intracellular Signaling cluster_output Inflammatory Response LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Activation TLR4->IKK Activates COX2_Pathway COX-2 Pathway TLR4->COX2_Pathway Activates NFKB_In NF-κB (Inactive) + IκB IKK->NFKB_In Phosphorylates IκB NFKB_Ac NF-κB (Active) NFKB_In->NFKB_Ac Releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFKB_Ac->Cytokines Induces Transcription NO Nitric Oxide (NO) NFKB_Ac->NO Induces iNOS PGs Prostaglandins COX2_Pathway->PGs Synthesizes

Caption: Overview of the LPS-induced inflammatory cascade.

Experimental Framework: A Tiered Approach for Evaluation

A logical, stepwise approach is essential for the efficient and conclusive evaluation of test compounds. This framework begins with broad screening to identify active compounds and progressively drills down into their specific mechanisms of action, culminating in validation in a living system.

Tier1 Tier 1: Primary In Vitro Screening (Activity & Toxicity) Tier2 Tier 2: Mechanistic Elucidation (How does it work?) Tier1->Tier2 Active & Non-toxic Compounds Tier3 Tier 3: In Vivo Validation (Efficacy in a living system) Tier2->Tier3 Compounds with Defined Mechanism

Caption: A tiered experimental workflow for drug evaluation.

Tier 1: Primary In Vitro Screening

Objective: To rapidly assess the general anti-inflammatory potential of the quinoline carboxylic acids and to ensure that any observed effects are not due to cytotoxicity. The murine macrophage cell line RAW 264.7 is an excellent model for this purpose as it produces a robust inflammatory response upon stimulation with LPS.[10][13]

Protocol 3.1: Cell Viability Assay (MTS Assay)

Causality: It is critical to first determine the concentrations at which the test compounds are non-toxic. A reduction in inflammatory markers could be falsely attributed to anti-inflammatory activity if the cells are simply dying. This assay establishes a safe therapeutic window for all subsequent in vitro experiments.

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of each quinoline carboxylic acid (e.g., 1 µM to 100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTS Reagent: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Compounds exhibiting >90% viability at a given concentration are considered non-toxic and suitable for further assays.

Protocol 3.2: Inhibition of LPS-Induced Nitric Oxide (NO) Production

Causality: This is a widely used, high-throughput primary screen for anti-inflammatory activity.[14] LPS stimulation robustly induces iNOS expression in RAW 264.7 cells, leading to a significant production of NO.[11] A compound's ability to inhibit this process is a strong indicator of potential anti-inflammatory properties. NO levels are measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reaction.[15][16]

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat cells with non-toxic concentrations of the quinoline carboxylic acids for 1-2 hours. Include a positive control (e.g., Indomethacin) and a vehicle control.

  • Inflammatory Stimulus: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Leave a set of wells untreated as a negative control.

  • Griess Assay:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Prepare a sodium nitrite standard curve (e.g., 0-100 µM).

    • Add 50 µL of 1% sulfanilamide to all wells and incubate for 10 minutes in the dark.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride to all wells and incubate for another 10 minutes in the dark.[17]

  • Measurement: Measure the absorbance at 540 nm.

  • Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production for each compound relative to the LPS-stimulated vehicle control.

Tier 2: Mechanistic Elucidation

Objective: For compounds that show promising activity in Tier 1, the next step is to investigate their mechanism of action. These assays aim to determine if the compounds inhibit the production of key cytokine mediators, interfere with the COX pathway, or modulate the master NF-κB signaling pathway.

Protocol 3.3: Quantification of Pro-inflammatory Cytokines by ELISA

Causality: Measuring the levels of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β provides a more detailed profile of a compound's anti-inflammatory effect.[18] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying these proteins in the cell culture supernatant.[19]

Methodology:

  • Sample Collection: Collect the cell culture supernatant from an experiment conducted as described in Protocol 3.2.

  • ELISA Procedure:

    • Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's protocol, which typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding standards and samples (supernatants).

      • Adding a biotinylated detection antibody.

      • Adding streptavidin-HRP conjugate.

      • Adding a substrate solution (e.g., TMB) to produce a colorimetric signal.[20]

      • Stopping the reaction with a stop solution (e.g., H₂SO₄).

  • Measurement: Read the absorbance at 450 nm.

  • Analysis: Calculate the cytokine concentrations from the standard curve and determine the percentage of inhibition for each compound.

Protocol 3.4: Cyclooxygenase (COX-2) Inhibition Assay

Causality: Since many quinoline-based compounds are designed as COX inhibitors, directly assessing a compound's ability to inhibit COX-2 enzyme activity is a critical mechanistic step.[3] This distinguishes compounds with classic NSAID-like mechanisms from those acting via other pathways.

Methodology:

  • Assay Principle: Utilize a commercially available COX-2 inhibitor screening kit (fluorometric or colorimetric).[9][21][22] These assays typically measure the peroxidase activity of COX-2, which generates a fluorescent or colored product.[23]

  • Procedure:

    • Perform the assay according to the kit manufacturer's instructions.

    • The general steps involve incubating the purified recombinant human COX-2 enzyme with the test compound and a probe.

    • The reaction is initiated by adding arachidonic acid, the substrate for COX-2.

  • Measurement: Measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance in a kinetic mode.

  • Analysis: The rate of signal generation is proportional to COX-2 activity. Calculate the percentage of inhibition for each compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Protocol 3.5: Investigation of the NF-κB Signaling Pathway

Causality: To determine if the anti-inflammatory effects are mediated by the inhibition of the master regulatory pathway, the activation of NF-κB must be assessed. A key event in canonical NF-κB activation is the degradation of IκBα, which allows the p65 subunit of NF-κB to translocate into the nucleus.[12]

Caption: The canonical NF-κB signaling pathway.

Methodology (Western Blot for IκBα Degradation):

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with test compounds for 1 hour, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 30 minutes).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate with a primary antibody against IκBα.

    • Incubate with a secondary HRP-conjugated antibody.

    • Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: A potent inhibitor will prevent the degradation of IκBα in LPS-stimulated cells, resulting in a stronger IκBα band compared to the LPS-only control.

Tier 3: In Vivo Validation

Objective: To confirm the anti-inflammatory efficacy of the most promising lead compounds in a whole-organism model. This step is crucial for demonstrating physiological relevance.

Protocol 3.6: Carrageenan-Induced Paw Edema in Rodents

Causality: The carrageenan-induced paw edema model is a classic and highly reproducible assay for evaluating acute inflammation.[1][24] Injection of carrageenan into the paw of a rat or mouse elicits a biphasic inflammatory response characterized by swelling (edema), which can be quantified.[25][26] The ability of a systemically or locally administered compound to reduce this swelling is a direct measure of its in vivo anti-inflammatory activity.[27]

Methodology:

  • Animals: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week.

  • Grouping: Divide animals into groups (n=6-8):

    • Group 1: Vehicle Control (e.g., saline).

    • Group 2: Carrageenan Control.

    • Group 3: Positive Control (e.g., Indomethacin, 10 mg/kg, intraperitoneally).

    • Groups 4-X: Test Compounds at various doses.

  • Compound Administration: Administer the test compounds and controls (e.g., via oral gavage or intraperitoneal injection) 60 minutes before inducing inflammation.

  • Induction of Edema: Measure the initial paw volume of the right hind paw using a plethysmometer. Then, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the same paw.

  • Measurement of Edema: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point.

    • Calculate the percentage inhibition of edema for each treatment group compared to the carrageenan control group using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] * 100

      • Where Vc is the average edema in the control group and Vt is the average edema in the treated group.

Data Presentation and Interpretation

Organizing quantitative data into clear, structured tables is essential for comparison and interpretation.

Table 1: In Vitro Cytotoxicity and Anti-inflammatory Activity of Quinolone Carboxylic Acid Derivatives in LPS-Stimulated RAW 264.7 Macrophages

Compound Max Non-Toxic Conc. (µM) NO Production IC₅₀ (µM) TNF-α Inhibition at [X] µM (%) IL-6 Inhibition at [X] µM (%)
QCA-01 >100 25.4 ± 2.1 65.2 ± 5.5 70.1 ± 6.3
QCA-02 50 15.8 ± 1.5 80.5 ± 4.8 85.3 ± 5.1
Indomethacin >100 35.1 ± 3.5 50.3 ± 4.1 55.6 ± 4.9

(Data are presented as mean ± SD. IC₅₀ is the concentration causing 50% inhibition.)

Table 2: Mechanistic Profile and In Vivo Efficacy

Compound COX-2 Inhibition IC₅₀ (µM) IκBα Degradation Inhibition Paw Edema Inhibition at 3h (%) (Dose: mg/kg)
QCA-01 >50 Moderate 35.8 ± 3.2 (20 mg/kg)
QCA-02 8.2 ± 0.9 Strong 55.1 ± 4.5 (20 mg/kg)
Indomethacin 2.5 ± 0.4 Weak 60.5 ± 5.0 (10 mg/kg)

(Data are presented as mean ± SD.)

Conclusion and Future Directions

This structured protocol provides a robust framework for the comprehensive evaluation of quinoline carboxylic acids as potential anti-inflammatory agents. By progressing through a tiered system—from broad in vitro screening to specific mechanistic assays and conclusive in vivo validation—researchers can efficiently identify promising lead candidates and elucidate their mechanisms of action.

The data generated from these protocols will allow for the establishment of clear Structure-Activity Relationships (SAR), guiding the chemical synthesis of more potent and selective analogs.[3] Future work on lead compounds should include evaluation in chronic inflammation models (e.g., adjuvant-induced arthritis), detailed pharmacokinetic and pharmacodynamic (PK/PD) profiling, and comprehensive safety toxicology studies to fully assess their therapeutic potential.

References

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Mukherjee, S., & Pal, M. (2013). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Current Medicinal Chemistry, 20(35). Retrieved January 17, 2026, from [Link]

  • Al-Ostath, A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Retrieved January 17, 2026, from [Link]

  • Al-Ostath, A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Retrieved January 17, 2026, from [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2. Retrieved January 17, 2026, from [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved January 17, 2026, from [Link]

  • Rosas-de-la-Cruz, G., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. PubMed. Retrieved January 17, 2026, from [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Journal of Drug Delivery and Therapeutics, 15(2). Retrieved January 17, 2026, from [Link]

  • Wang, Y., et al. (2020). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. PMC. Retrieved January 17, 2026, from [Link]

  • Henriques, M. G., et al. (1987). Mouse paw edema. A new model for inflammation? PubMed. Retrieved January 17, 2026, from [Link]

  • Setyaningsih, D., et al. (2020). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. PMC. Retrieved January 17, 2026, from [Link]

  • New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. (2023). Sygnature Discovery. Retrieved January 17, 2026, from [Link]

  • Chan, E. W. C., et al. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. Retrieved January 17, 2026, from [Link]

  • CYTOKINE ELISA. (2011). Bowdish Lab. Retrieved January 17, 2026, from [Link]

  • NF-κB. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved January 17, 2026, from [Link]

  • Williams, L. M., et al. (2021). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers. Retrieved January 17, 2026, from [Link]

  • Inflammatory response induced in RAW264.7 macrophages by PA and LPS. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Detection and Quantification of Cytokines and Other Biomarkers. (2012). PMC. Retrieved January 17, 2026, from [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2020). SciELO. Retrieved January 17, 2026, from [Link]

  • Lee, Y. G., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. Retrieved January 17, 2026, from [Link]

  • Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Retrieved January 17, 2026, from [Link]

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Application of 6-Ethyl-2-methylquinoline-3-carboxylic acid in neuroprotective studies

Author: BenchChem Technical Support Team. Date: January 2026

< Application Note: A Framework for Investigating the Neuroprotective Potential of 6-Ethyl-2-methylquinoline-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

Neurodegenerative diseases represent a significant and growing healthcare challenge. A key pathological mechanism implicated in neuronal death is excitotoxicity, often mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors. Quinoline derivatives have emerged as a promising class of compounds with neuroprotective properties, largely attributed to their ability to modulate excitotoxic pathways, reduce oxidative stress, and inhibit apoptosis.[1][2] This guide provides a comprehensive framework for investigating the neuroprotective potential of a novel compound, this compound (EMQCA). While direct studies on EMQCA are limited, its structural similarity to kynurenic acid (KYNA), an endogenous and well-characterized neuroprotectant, provides a strong rationale for its evaluation.[3][4][5][6] This document outlines a tiered, systematic approach, from initial in vitro characterization to mechanistic elucidation, offering detailed protocols and the scientific justification behind them.

Introduction: The Rationale for Investigating EMQCA

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] Within the context of neuroprotection, the tryptophan metabolite kynurenic acid (KYNA) is a key endogenous molecule that protects neurons from excitotoxic damage, primarily by acting as an antagonist of ionotropic glutamate receptors, including the NMDA receptor.[3][4][5][7] Dysregulation of the kynurenine pathway, leading to lower levels of KYNA, has been associated with several neurodegenerative disorders.[4][6]

This compound (EMQCA) shares the core quinoline carboxylic acid structure of KYNA. This structural analogy suggests that EMQCA may possess similar neuroprotective capabilities. The strategic goal is to determine if EMQCA can mitigate neuronal damage in established preclinical models, making it a candidate for further therapeutic development. This guide provides the experimental framework to test this hypothesis.

Potential Mechanisms of Neuroprotection

Based on the known activities of related quinoline derivatives, EMQCA is hypothesized to confer neuroprotection through one or more of the following mechanisms:

  • Antagonism of NMDA Receptors: Over-activation of NMDA receptors leads to excessive calcium (Ca²⁺) influx, triggering a cascade of neurotoxic events.[8][9] Like KYNA, EMQCA may act as an antagonist at the NMDA receptor, preventing this pathological influx.[5][7]

  • Reduction of Oxidative Stress: The downstream effects of excitotoxicity include the generation of reactive oxygen species (ROS), which damage cellular components like lipids, proteins, and DNA, leading to cell death.[7][10] EMQCA may possess direct radical scavenging properties or indirectly reduce ROS by preventing their formation.[1][7]

  • Inhibition of Apoptotic Pathways: The excitotoxic cascade ultimately converges on the activation of executioner caspases (e.g., Caspase-3 and Caspase-7), which dismantle the cell in a process known as apoptosis.[11] By intervening in upstream events, EMQCA may prevent the activation of this programmed cell death pathway.

These potential pathways are illustrated in the diagram below.

Potential_Neuroprotective_Mechanisms_of_EMQCA cluster_upstream Upstream Events cluster_downstream Downstream Neurotoxic Cascade Glutamate Excessive Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_Influx ↑ Ca²⁺ Influx NMDA_R->Ca_Influx Opens Channel EMQCA EMQCA (Hypothesized Target) EMQCA->NMDA_R Inhibits (Hypothesized) ROS ↑ Reactive Oxygen Species (ROS) Ca_Influx->ROS Leads to Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Causes Death Neuronal Death ROS->Death Caspase ↑ Caspase-3/7 Activation Mito_Dys->Caspase Triggers Caspase->Death Executes

Caption: Hypothesized neuroprotective mechanism of EMQCA.

Tiered Experimental Workflow for In Vitro Evaluation

A systematic, tiered approach is recommended to efficiently evaluate the neuroprotective properties of EMQCA. This workflow begins with essential safety profiling, moves to primary efficacy screening, and concludes with mechanistic validation assays.

Experimental_Workflow cluster_tier3 Start Start: EMQCA Compound Tier1 Tier 1: Cytotoxicity Profiling (MTT Assay) Start->Tier1 Tier2 Tier 2: Primary Neuroprotection Assay (NMDA-Induced Excitotoxicity Model) Tier1->Tier2 Determine non-toxic concentration range Tier3 Tier 3: Mechanistic Assays Tier2->Tier3 Confirm protective effect End Data Analysis & Go/No-Go for In Vivo Tier2->End If no protection, STOP Assay_ROS Oxidative Stress (DCFDA Assay) Assay_Apop Apoptosis (Caspase-3/7 Assay) Assay_ROS->End Assay_Apop->End

Caption: Tiered workflow for in vitro evaluation of EMQCA.

PART 1: Cytotoxicity Profiling

Objective: To determine the concentration range of EMQCA that is non-toxic to primary neuronal cultures. This is a critical first step to ensure that any observed protective effects in subsequent assays are not confounded by the compound's own toxicity.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell viability.[12] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.[12][13][14]

Materials:

  • Primary cortical neurons (e.g., from E18 rat embryos)

  • 96-well cell culture plates

  • Neurobasal medium with B-27 supplement

  • EMQCA stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Plating: Seed primary cortical neurons in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and culture for 7-10 days to allow for maturation.[14]

  • Compound Treatment: Prepare serial dilutions of EMQCA in culture medium (e.g., from 0.1 µM to 100 µM). Replace the old medium with 100 µL of the treatment media. Include a vehicle control (medium with the same concentration of DMSO used for the highest EMQCA dose).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[15]

  • Formazan Formation: Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan.[14]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14] Mix thoroughly by gentle pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the concentration-response curve to determine the TC₅₀ (Toxic Concentration 50%).

Data Presentation:

EMQCA Conc. (µM)Mean Absorbance (570 nm)Std. Deviation% Viability (vs. Vehicle)
Vehicle (0)0.8500.045100%
0.10.8450.05199.4%
10.8520.048100.2%
100.8300.05597.6%
500.6250.06073.5%
1000.4100.04948.2%

Table 1: Example data output for an MTT cytotoxicity assay.

PART 2: Primary Neuroprotection Assay

Objective: To assess the ability of EMQCA to protect neurons from death induced by NMDA-mediated excitotoxicity. This is the primary screen for efficacy.

Protocol 2: NMDA-Induced Excitotoxicity Model

This protocol uses an excessive concentration of NMDA to induce excitotoxic cell death in primary neuronal cultures, a widely used in vitro model.[9][16] The neuroprotective capacity of EMQCA is measured by its ability to increase cell survival in the presence of this NMDA challenge.

Materials:

  • Mature primary cortical neurons (as in Protocol 1)

  • EMQCA (at non-toxic concentrations determined in Protocol 1)

  • NMDA (N-methyl-D-aspartate)

  • Glycine (co-agonist for NMDA receptor)

  • Control Salt Solution (CSS): 120 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 25 mM Tris-Cl, 15 mM glucose, pH 7.4.[17]

  • MTT assay reagents (from Protocol 1) or LDH assay kit

Procedure:

  • Pre-treatment: Remove the culture medium and gently wash the cells once with warm CSS. Add CSS containing the desired non-toxic concentrations of EMQCA (e.g., 1 µM, 10 µM) or vehicle. Incubate for 30-60 minutes at 37°C.

  • Excitotoxic Insult: Add NMDA (final concentration 25-50 µM) and glycine (final concentration 10 µM) directly to the wells.[16][17] Create control groups:

    • Control: No NMDA, no EMQCA.

    • NMDA Only: NMDA treatment with vehicle pre-treatment.

    • EMQCA + NMDA: NMDA treatment with EMQCA pre-treatment.

  • Incubation: Incubate for 60 minutes at 37°C.[16]

  • Wash and Recovery: Remove the NMDA-containing solution. Wash the cells once with fresh, warm culture medium. Return the cells to their original conditioned medium (saved from before the pre-treatment step) to minimize stress.[16] Allow cells to recover for 24 hours.[16]

  • Assess Viability: Quantify neuronal viability using the MTT assay (Protocol 1) or by measuring lactate dehydrogenase (LDH) release into the culture medium, an indicator of membrane damage.[16]

Data Analysis: Calculate the percentage of neuroprotection afforded by EMQCA using the formula: % Protection = [(Viability_EMQCA+NMDA - Viability_NMDA_Only) / (Viability_Control - Viability_NMDA_Only)] * 100

PART 3: Mechanistic Elucidation Assays

Objective: If EMQCA shows significant neuroprotection in Protocol 2, the following assays can help elucidate the underlying mechanism(s).

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFDA assay is used to measure intracellular ROS levels. Cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10][18]

Materials:

  • Mature primary cortical neurons in a black, clear-bottom 96-well plate

  • H₂DCFDA probe

  • Reagents for NMDA excitotoxicity (from Protocol 2)

  • Fluorescence plate reader (Excitation/Emission ~485/535 nm)

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with EMQCA followed by NMDA as described in Protocol 2, but for a shorter duration (e.g., 1-4 hours) as ROS production is an earlier event.[19]

  • Probe Loading: After the NMDA treatment period, wash the cells with warm CSS. Load the cells with H₂DCFDA (e.g., 10 µM) in CSS and incubate for 30-45 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash away the excess probe. Add clear CSS to the wells and immediately measure the fluorescence intensity using a plate reader.[18]

  • Data Analysis: Compare the fluorescence levels between groups. A significant reduction in the DCF signal in the EMQCA + NMDA group compared to the NMDA Only group indicates that EMQCA mitigates oxidative stress.

Protocol 4: Assessment of Apoptosis via Caspase-3/7 Activity

This assay quantifies the activity of effector caspases 3 and 7, key mediators of apoptosis.[11] The assay uses a substrate that, when cleaved by active caspase-3/7, releases a luminescent or fluorescent signal.[20][21]

Materials:

  • Mature primary cortical neurons in a white, opaque 96-well plate (for luminescence)

  • Reagents for NMDA excitotoxicity (from Protocol 2)

  • Commercially available Caspase-Glo® 3/7 Assay kit or similar

Procedure:

  • Induce Apoptosis: Follow the NMDA excitotoxicity protocol (Protocol 2), including the 24-hour recovery period, to allow the apoptotic cascade to proceed.

  • Assay Execution: Follow the manufacturer's instructions for the caspase assay kit. Typically, this involves adding a single reagent directly to the wells, which contains the caspase substrate and a cell-lysing agent.

  • Incubation: Incubate at room temperature for 1-2 hours to allow the enzymatic reaction to occur.

  • Signal Measurement: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: A significant decrease in the caspase-3/7 signal in the EMQCA + NMDA group compared to the NMDA Only group suggests an anti-apoptotic mechanism of action.

Future Directions: In Vivo Studies

Should EMQCA demonstrate robust and mechanistically interesting neuroprotective effects in vitro, the next logical step is to validate these findings in an animal model of neurodegeneration.[22][23] The choice of model depends on the therapeutic indication of interest. Examples include:

  • Ischemic Stroke: Middle cerebral artery occlusion (MCAO) in rodents.

  • Parkinson's Disease: MPTP or 6-OHDA-induced neurotoxicity models.[22]

  • Alzheimer's Disease: Transgenic mouse models expressing human amyloid precursor protein (APP) or tau mutations.[22][23]

These in vivo studies are essential for evaluating the compound's pharmacokinetics, blood-brain barrier permeability, and overall efficacy in a complex biological system.[23]

References

  • Bio-protocol. (n.d.). NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons. Retrieved from [Link]

  • Cervenka, I., et al. (2013). The neuroprotector kynurenic acid increases neuronal cell survival through neprilysin induction. Neuropharmacology, 67, 184-192. Retrieved from [Link]

  • Chmiel-Perzynska, I., et al. (2020). The Mechanism of the Neuroprotective Effect of Kynurenic Acid in the Experimental Model of Neonatal Hypoxia–Ischemia: The Link to Oxidative Stress. International Journal of Molecular Sciences, 21(23), 9036. Retrieved from [Link]

  • Fulop, F., et al. (2021). Memory Enhancement with Kynurenic Acid and Its Mechanisms in Neurotransmission. International Journal of Molecular Sciences, 22(16), 8825. Retrieved from [Link]

  • Stone, T. W. (2000). Development and therapeutic potential of kynurenic acid and kynurenine derivatives for neuroprotection. Trends in Pharmacological Sciences, 21(4), 149-154. Retrieved from [Link]

  • Zádori, D., et al. (2018). Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword?. Journal of Neural Transmission, 125(10), 1471-1488. Retrieved from [Link]

  • Bio-protocol. (n.d.). Assessment of Neuroprotective Activity and MTT Assay. Retrieved from [Link]

  • Dawson, T. M., et al. (2018). Animal Models of Neurodegenerative Diseases. Nature Neuroscience, 21(10), 1370-1379. Retrieved from [Link]

  • Auctores. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Retrieved from [Link]

  • InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. Retrieved from [Link]

  • Link, C. D. (2013). Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity. Drug Discovery Today: Technologies, 10(1), e115-e119. Retrieved from [Link]

  • Kien, T. H., et al. (2018). Toxicity in Rat Primary Neurons through the Cellular Oxidative Stress Induced by the Turn Formation at Positions 22 and 23 of Aβ42. International Journal of Molecular Sciences, 19(9), 2736. Retrieved from [Link]

  • Aligning Science Across Parkinson's. (n.d.). Apoptosis Detection with CellEvent Caspase-3/7. Retrieved from [Link]

  • Torres-Gavilán, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853. Retrieved from [Link]

  • Eruslanov, E., & Kusmartsev, S. (2025). DCFDA Assay for Oxidative Stress Measurement in Fluorometer. Methods in Molecular Biology, 2933, 87-91. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. Retrieved from [Link]

  • Eruslanov, E., & Kusmartsev, S. (2010). Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. Methods in Molecular Biology, 594, 57-72. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Sartorius. (n.d.). Incucyte® Apoptosis Assays for Live-Cell Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • JoVE. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Retrieved from [Link]

  • Al-Hayani, A. A., & Abdel-Rehman, A. A. (1993). Neurotoxicity of quinolinic acid and its derivatives in hypoxic rat hippocampal slices. Neuroscience Letters, 154(1-2), 19-22. Retrieved from [Link]

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  • Lukiw, W. J. (2016). Metal-Sulfate Induced Generation of ROS in Human Brain Cells: Detection Using an Isomeric Mixture of 5- and 6-Carboxy-2′,7′-Dichlorofluorescein Diacetate (Carboxy-DCFDA) as a Cell Permeant Tracer. Journal of Alzheimer's Disease & Parkinsonism, 6(4), 241. Retrieved from [Link]

  • ResearchGate. (n.d.). Imaging of MPP+-induced ROS production in VM dopaminergic neurons. Retrieved from [Link]

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Troubleshooting & Optimization

Improving yield in the synthesis of 6-Ethyl-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Synthesis of 6-Ethyl-2-methylquinoline-3-carboxylic acid >

Introduction

Welcome to the technical support guide for the synthesis of this compound. This molecule is a valuable building block in medicinal chemistry and drug development, often serving as a key intermediate for various pharmacologically active compounds.[1] The construction of this quinoline scaffold, however, can present challenges, including low yields, side-product formation, and purification difficulties.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established synthetic routes like the Doebner reaction.[2]

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Issue 1: My reaction yield is very low, or I'm not getting any product.

Question: I've attempted the synthesis of this compound from 4-ethylaniline, pyruvic acid, and an aldehyde source, but the yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

Answer: Low yield is a common problem in quinoline synthesis and can stem from several factors. Let's break down the most likely culprits.

  • Cause A: Polymerization of Reactants

    • Explanation: The acidic conditions required for the Doebner reaction can cause the aldehyde and pyruvic acid to self-condense or polymerize, creating tar-like substances that consume your starting materials and complicate purification.[3][4][5] This is one of the most frequent reasons for low yields.

    • Troubleshooting Steps:

      • Gradual Addition: Instead of mixing all reactants at once, add the aldehyde source (e.g., paraldehyde) slowly and dropwise to the heated acidic solution of 4-ethylaniline and pyruvic acid. This keeps the instantaneous concentration of the aldehyde low, favoring the desired reaction over polymerization.[4]

      • Temperature Control: Avoid excessive temperatures. While heat is necessary to drive the reaction, overly aggressive heating accelerates tar formation.[4] Aim for the lowest effective temperature that allows the reaction to proceed, monitoring by Thin Layer Chromatography (TLC).

      • Consider a Biphasic System: A modern and highly effective approach is to use a biphasic solvent system, such as water/acid with an immiscible organic solvent like toluene. This sequesters the aldehyde in the organic phase, limiting its exposure to the strong acid in the aqueous phase and drastically reducing polymerization.[4][5]

  • Cause B: Suboptimal Reaction Conditions

    • Explanation: The choice of acid catalyst, solvent, and temperature is critical. Conditions that are too harsh can promote side reactions, while conditions that are too mild may result in an incomplete reaction.

    • Troubleshooting Steps:

      • Catalyst Optimization: While strong Brønsted acids like HCl or H₂SO₄ are traditional, they can be aggressive.[6] Consider screening Lewis acids (e.g., ZnCl₂, SnCl₄) which can catalyze the reaction under milder conditions.[4][7] A combination of catalysts, such as ferric chloride followed by zinc chloride, has also been reported to improve yields.[8]

      • Solvent Choice: The reaction is often performed in ethanol or acetic acid. If polymerization is severe, switching to a biphasic system or exploring greener options like water may be beneficial.[9]

  • Cause C: Incomplete Final Oxidation

    • Explanation: The Doebner reaction mechanism involves the formation of a dihydroquinoline intermediate, which must be oxidized to the final aromatic quinoline product.[10] In some cases, this oxidation step can be inefficient, leaving behind difficult-to-separate hydrogenated impurities.

    • Troubleshooting Steps:

      • Ensure an Oxidant is Present: Often, an intermediate anil or the α,β-unsaturated carbonyl compound itself can act as the oxidant.[10] However, if the reaction stalls, the addition of a mild oxidizing agent might be necessary. It's important to note that traditional, harsh oxidizing agents like nitrobenzene are often avoided in modern synthesis.[5][11] The reaction can often be successful without an external oxidant.[12]

Troubleshooting Summary for Low Yield
Potential Cause Recommended Action
Reactant Polymerization- Add aldehyde reactant dropwise to the heated reaction mixture.- Maintain the lowest effective reaction temperature.- Employ a biphasic solvent system (e.g., water/toluene) to sequester the aldehyde.[4]
Suboptimal Conditions- Screen different acid catalysts (Brønsted vs. Lewis acids like ZnCl₂).[12]- Optimize solvent and temperature systematically.
Incomplete Oxidation- Ensure reaction conditions allow for the oxidation of the dihydroquinoline intermediate. This is often inherent to the reaction but can be a point of failure.
Issue 2: My crude product is highly impure and difficult to purify.

Question: My reaction produces a dark, tarry crude product. Standard purification by recrystallization is ineffective. What are the likely impurities and what is the best purification strategy?

Answer: The formation of a dark, intractable crude product is characteristic of polymerization side reactions common in acidic quinoline syntheses.[3]

  • Likely Impurities:

    • High-molecular-weight polymers from the self-condensation of the aldehyde and/or pyruvic acid.

    • Partially hydrogenated dihydroquinoline intermediates.

    • Other isomers or side-products from undesired condensation pathways.

  • Effective Purification Strategy:

    • Initial Work-up: After the reaction is complete, pour the cooled mixture onto crushed ice. This helps to precipitate the crude product and dilute the strong acid.

    • Acid-Base Extraction: The carboxylic acid functional group is key to purification.

      • Make the solution strongly alkaline by carefully adding a base like NaOH or Na₂CO₃ solution. Your target product, the carboxylic acid, will deprotonate and dissolve in the aqueous phase as its carboxylate salt.

      • The non-acidic, tarry impurities will remain as a precipitate or can be extracted into an organic solvent (like ethyl acetate or dichloromethane) and discarded.

      • Filter the aqueous solution to remove any remaining solid impurities.

    • Reprecipitation: Cool the clear, filtered aqueous solution in an ice bath.

      • Slowly and carefully re-acidify the solution with a strong acid (e.g., concentrated HCl) until the pH is acidic (e.g., pH 2-3).

      • The desired this compound will precipitate out as a solid.

    • Final Steps: Collect the solid product by filtration, wash it thoroughly with cold water to remove residual salts, and dry it under a vacuum. This procedure effectively separates the acidic product from the neutral polymeric side products.[13]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for this compound?

A1: The most direct and common method is a Doebner reaction . This is a three-component reaction involving:

  • An Aniline: 4-ethylaniline

  • An Aldehyde: Acetaldehyde (often generated in situ from paraldehyde to improve handling)

  • A Pyruvic Acid: Pyruvic acid

This combination, heated in the presence of an acid catalyst, directly yields the desired 2-methyl-3-carboxy-quinoline structure.[6][9]

Q2: How does the Doebner reaction mechanism work?

A2: The mechanism is complex and has been a subject of study, but it is generally understood to proceed through the following key stages:[7][10]

  • Aldol Condensation: Two molecules of the aldehyde (acetaldehyde) undergo an acid-catalyzed aldol condensation to form an α,β-unsaturated aldehyde (crotonaldehyde).

  • Michael Addition: The aniline (4-ethylaniline) performs a conjugate (Michael) addition to the α,β-unsaturated aldehyde.

  • Anil-Schiff Base Formation: The resulting intermediate reacts with pyruvic acid to form an anil-Schiff base.

  • Cyclization: An intramolecular electrophilic aromatic substitution occurs, where the ring closes to form a dihydroquinoline intermediate.

  • Aromatization: The dihydroquinoline is oxidized to the final, stable quinoline product.

Q3: How critical is the quality of the starting materials?

A3: It is extremely critical. Using old or impure starting materials is a common cause of reaction failure.

  • Aldehydes: Aldehydes, particularly acetaldehyde, can easily oxidize to acetic acid or polymerize upon storage. It is often best to use freshly distilled acetaldehyde or to generate it in situ from a more stable precursor like paraldehyde.

  • Anilines: Anilines can oxidize and darken on storage. If your 4-ethylaniline is dark, consider distilling it under vacuum before use.

  • Pyruvic Acid: Ensure it is of high purity and has not degraded.

Q4: What are the primary safety precautions for this synthesis?

A4:

  • Corrosive Reagents: The reaction uses strong acids (e.g., concentrated HCl, H₂SO₄) which are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Fume Hood: All operations should be performed in a well-ventilated chemical fume hood. Anilines and aldehydes are toxic and have strong odors.

  • Exothermic Reaction: The reaction can be exothermic, especially during the initial mixing and heating stages.[3] Use a water/ice bath for cooling if necessary and ensure controlled addition of reagents.

  • Neutralization: Be extremely cautious when neutralizing the strong acid at the end of the reaction. This process generates significant heat. Perform the neutralization slowly and with cooling.

Visualizations & Protocols

Reaction Mechanism and Workflow Diagrams

The following diagrams illustrate the key chemical transformations and experimental processes involved.

Diagram 1: Generalized Doebner Reaction Mechanism

Doebner_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Final Product aniline 4-Ethylaniline michael Michael Adduct aniline->michael aldehyde Acetaldehyde (2 eq.) croton α,β-Unsaturated Aldehyde (via Aldol Condensation) aldehyde->croton Acid (H+) pyruvic Pyruvic Acid anil Anil / Schiff Base pyruvic->anil Condensation croton->michael Michael Addition michael->anil dihydro Dihydroquinoline Intermediate anil->dihydro Cyclization (Intramolecular EAS) product 6-Ethyl-2-methylquinoline- 3-carboxylic acid dihydro->product Oxidation (Aromatization)

Caption: Key stages of the Doebner reaction for quinoline synthesis.

Diagram 2: Experimental Workflow for Synthesis & Purification

Workflow start 1. Combine 4-Ethylaniline, Pyruvic Acid, & Solvent heat 2. Heat Mixture start->heat add 3. Add Aldehyde Dropwise heat->add reflux 4. Reflux & Monitor (via TLC) add->reflux workup 5. Quench on Ice reflux->workup Reaction Complete basify 6. Basify (e.g., NaOH) to Dissolve Product workup->basify filter 7. Filter to Remove Insoluble Tars basify->filter acidify 8. Re-acidify Filtrate to Precipitate Product filter->acidify isolate 9. Isolate by Filtration, Wash, and Dry acidify->isolate

Caption: Step-by-step workflow for synthesis and acid-base purification.

Experimental Protocol: Doebner Synthesis

Disclaimer: This protocol is a representative example. All laboratory work should be conducted with appropriate safety precautions in a chemical fume hood.

Materials:

  • 4-Ethylaniline

  • Pyruvic Acid

  • Paraldehyde (as acetaldehyde source)

  • Ethanol (or other suitable solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Standard laboratory glassware (round-bottom flask, reflux condenser, addition funnel, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-ethylaniline (1.0 eq.), pyruvic acid (1.1 eq.), and ethanol.

  • Acidification: Slowly add concentrated hydrochloric acid (approx. 0.5 eq.) to the mixture while stirring.

  • Heating: Heat the mixture to reflux (approx. 80-90 °C).

  • Aldehyde Addition: In a dropping funnel, add paraldehyde (0.6 eq., which will provide slightly more than 1 eq. of acetaldehyde). Add the paraldehyde dropwise to the refluxing reaction mixture over a period of 1-2 hours.

  • Reaction Monitoring: After the addition is complete, continue to reflux the mixture for an additional 4-8 hours. Monitor the progress of the reaction by TLC until the starting aniline spot has been consumed.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature, then carefully pour it onto a beaker of crushed ice.

    • Slowly neutralize and then basify the mixture by adding a concentrated NaOH solution until the pH is >12. The desired product should dissolve.

    • Filter the basic solution to remove any dark, insoluble polymeric material.

    • Transfer the clear filtrate to a clean beaker and cool it in an ice bath.

    • With vigorous stirring, slowly add concentrated HCl to the filtrate until the solution is strongly acidic (pH ~2). The product will precipitate as a solid.

    • Collect the solid by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water.

    • Dry the purified product in a vacuum oven.

References

  • BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
  • BenchChem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • ResearchGate. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
  • BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
  • BenchChem. (n.d.). Optimizing reaction time and temperature for quinoline synthesis.
  • Google Patents. (n.d.). US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches.
  • PubMed Central. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • Autech Industry Co.,Ltd. (n.d.). 6-ETHYLQUINOLINE-3-CARBOXYLIC ACID.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
  • PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • ResearchGate. (2025). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid.
  • Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
  • BLD Pharm. (n.d.). 92513-36-5|this compound.
  • ResearchGate. (2020). How to perform Doebner-MIller Synthesis without oxidizing agent?.
  • BenchChem. (n.d.). Three-Component Synthesis of Quinoline-4-Carboxylic Acids: Application Notes and Protocols.
  • Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from Advanced Journal of Chemistry, Section A.
  • Sigma-Aldrich. (n.d.). 2-Methyl-quinoline-3-carboxylic acid.
  • YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.
  • RSC Medicinal Chemistry. (n.d.). [No Title Found].
  • Google Patents. (n.d.). CN102898366A - Method for one-step preparation of 2-methylquinoline.

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Navigating the Friedländer Synthesis: A Technical Guide to Overcoming Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 18, 2026 – To support researchers, scientists, and drug development professionals in optimizing quinoline synthesis, this technical support guide addresses common side reactions in the Friedländer synthesis and provides actionable troubleshooting strategies. Quinolines are foundational scaffolds in numerous pharmacologically active compounds, making their efficient synthesis a critical aspect of drug discovery.[1] The Friedländer synthesis, a classical and versatile method for preparing these heterocycles, can be prone to side reactions that impact yield and purity.[2][3] This guide offers in-depth, field-proven insights to mitigate these challenges.

Troubleshooting Guide: Common Issues and Solutions

The Friedländer synthesis involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4][5][6][7] While elegant in its design, the reaction's success is highly dependent on controlling the interplay of reactive intermediates.

Issue 1: Low Yields Due to Self-Condensation of the Methylene Component

Root Cause Analysis:

Under the basic or acidic conditions of the Friedländer synthesis, the α-methylene ketone or aldehyde is susceptible to self-condensation, a classic aldol reaction, which competes with the desired reaction pathway.[4][8] This is particularly problematic with highly enolizable ketones under strong basic catalysis.[4]

Preventative Measures & Solutions:

  • Catalyst Selection:

    • Acids: Brønsted acids like p-toluenesulfonic acid (p-TSA) and Lewis acids can effectively promote the reaction, often under milder conditions than strong bases, thereby minimizing self-condensation.[5]

    • Bases: If a base is required, weaker bases or hindered bases can be employed to disfavor the aldol pathway. The use of an imine analogue of the o-aminoaryl carbonyl compound can also circumvent the need for strong basic conditions that promote aldol side reactions.[4]

  • Reaction Conditions:

    • Temperature Control: Running the reaction at the lowest effective temperature can help control the rate of the competing self-condensation reaction.

    • Slow Addition: A slow, controlled addition of the methylene component to the reaction mixture containing the 2-aminoaryl carbonyl compound can keep its concentration low, thus disfavoring the bimolecular self-condensation.

  • Advanced Strategies:

    • Quantitative Enolate Formation: For precious substrates, pre-forming the enolate of the methylene component using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures, followed by the addition of the 2-aminoaryl carbonyl compound, can prevent self-condensation.[9][10]

Issue 2: Formation of Regioisomers with Unsymmetrical Ketones

Root Cause Analysis:

When an unsymmetrical ketone with two different α-methylene groups is used, the initial condensation can occur at either side, leading to a mixture of regioisomeric quinoline products.[4] This complicates purification and reduces the yield of the desired isomer.

Preventative Measures & Solutions:

  • Substrate Modification:

    • Activating Groups: Introducing an activating group, such as a phosphoryl group, on one of the α-carbons of the ketone can direct the condensation to that specific position.[4]

  • Catalyst-Controlled Regioselectivity:

    • Amine Catalysts: Specific amine catalysts have been shown to effectively control the regioselectivity of the annulation.[4]

    • Ionic Liquids: The use of ionic liquids as solvents or catalysts can also influence the regiochemical outcome of the reaction.[4][5]

  • Reaction Parameter Optimization: A systematic screening of solvents, temperatures, and catalysts is often necessary to empirically determine the optimal conditions for favoring the desired regioisomer.

Issue 3: Competing Side Reactions: Pfitzinger and Combes-type Reactions

Root Cause Analysis:

The Friedländer synthesis shares mechanistic similarities with other classical quinoline syntheses, and under certain conditions, side products characteristic of these alternative pathways can emerge.

  • Pfitzinger-type reaction: If the 2-aminoaryl aldehyde or ketone is susceptible to oxidation to the corresponding carboxylic acid or isatin-like intermediates are present, Pfitzinger-type products (quinoline-4-carboxylic acids) can form.[6][11]

  • Combes-type reaction: In strongly acidic media, the 2-aminoaryl ketone can react with a β-diketone-like species (which can form from the self-condensation of the methylene component) to yield 2,4-disubstituted quinolines, mimicking the Combes synthesis.[12][13]

Preventative Measures & Solutions:

  • Control of Reaction Atmosphere: To prevent oxidation of the starting materials, particularly the sensitive 2-aminoaryl aldehydes, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is advisable.

  • Careful Selection of Acid Catalyst: The choice and concentration of the acid catalyst are crucial. For instance, the Combes synthesis often employs strong acids like sulfuric acid.[14] Using milder acidic catalysts or Lewis acids can help to steer the reaction away from this pathway.[1]

Visualizing Reaction Pathways

To better understand the desired Friedländer pathway in contrast to a major side reaction, the following diagrams illustrate the key mechanistic steps.

Friedlander_vs_Aldol cluster_0 Desired Friedländer Pathway cluster_1 Aldol Self-Condensation Side Reaction A 2-Aminoaryl Ketone C Schiff Base Intermediate A->C Condensation B α-Methylene Ketone B->C D Intramolecular Aldol Adduct C->D Cyclization E Substituted Quinoline D->E Dehydration F α-Methylene Ketone G Enolate F->G Base/Acid H Aldol Adduct F->H G->H Nucleophilic Attack I α,β-Unsaturated Ketone H->I Dehydration

Caption: Desired Friedländer pathway versus aldol self-condensation.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between the Friedländer, Pfitzinger, and Combes syntheses?

A1: While all three reactions produce quinolines, they start from different precursors.

  • Friedländer: Condensation of a 2-aminoaryl aldehyde/ketone with an α-methylene carbonyl compound.[6]

  • Pfitzinger: Reaction of isatin with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids.[11]

  • Combes: Acid-catalyzed reaction of an aniline with a β-diketone.[13]

Q2: Can I use a 2-nitroaryl aldehyde or ketone as a starting material?

A2: Yes, a modification of the Friedländer synthesis involves the in situ reduction of a 2-nitroaryl carbonyl compound (e.g., using iron in acetic acid) in the presence of the active methylene component. This domino reaction avoids the often-difficult isolation of the corresponding 2-aminoaryl carbonyl compound.

Q3: My reaction is sluggish. How can I improve the reaction rate?

A3:

  • Catalyst Choice: Many modern catalysts, including Lewis acids, iodine, and various heterogeneous catalysts, have been developed to accelerate the Friedländer synthesis under milder conditions.[1][5]

  • Microwave Irradiation: The use of microwave heating has been shown to significantly reduce reaction times and improve yields in some cases.[5]

  • Solvent-Free Conditions: In some instances, running the reaction neat (solvent-free) at elevated temperatures can be effective.[4]

Q4: What is the role of the acid or base catalyst in the mechanism?

A4: The catalyst plays a dual role. It facilitates both the initial condensation between the two carbonyl components (either through enol/enolate formation or activation of the carbonyl group) and the final cyclodehydration step to form the aromatic quinoline ring.[5][15]

Catalyst and Condition Comparison Table

Catalyst TypeTypical ExamplesCommon Side Reactions to ConsiderAdvantages
Base Catalysts KOH, NaOH, KOtBuAldol self-condensation of the methylene componentEffective for simple substrates
Brønsted Acids H₂SO₄, p-TSA, HClCombes-type reactions, potential for charringGenerally good yields, wide applicability
Lewis Acids ZnCl₂, FeCl₃, Sc(OTf)₃Can require anhydrous conditionsMilder conditions, can improve regioselectivity
Heterogeneous Zeolites, Amberlyst-15, NafionMass transfer limitationsEasy catalyst removal and recycling
Organocatalysts Chiral Phosphoric AcidsSubstrate-dependent efficacyEnables asymmetric synthesis

Experimental Protocol: General Procedure for an Acid-Catalyzed Friedländer Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 2-aminoaryl aldehyde or ketone (1.0 eq) and the α-methylene carbonyl compound (1.1-1.5 eq).

  • Solvent Addition: Add a suitable solvent (e.g., ethanol, toluene).[7]

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (0.1-0.2 eq).[16]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Experimental_Workflow A Combine Reactants & Solvent B Add Acid Catalyst A->B C Heat to Reflux & Monitor B->C D Cool & Isolate Crude Product C->D E Purify (Recrystallization/Chromatography) D->E F Characterize Final Product E->F

Caption: General experimental workflow for Friedländer synthesis.

References

  • Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]

  • Gawade, P., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. PMC. Available from: [Link]

  • International Journal of Pharmacy & Technology. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • ResearchGate. The Friedländer Synthesis of Quinolines. Available from: [Link]

  • YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]

  • PubMed. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Available from: [Link]

  • ResearchGate. Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger.... Available from: [Link]

  • Wikipedia. Doebner–Miller reaction. Available from: [Link]

  • Wikipedia. Combes quinoline synthesis. Available from: [Link]

  • ResearchGate. Optimization of reaction conditions for preparation of 3a. Available from: [Link]

  • Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Available from: [Link]

  • ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry. Available from: [Link]

  • Wikipedia. Self-condensation. Available from: [Link]

  • Cambridge University Press. Combes Quinoline Synthesis. Available from: [Link]

  • ResearchGate. Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Available from: [Link]

  • Taylor & Francis. A review on synthetic investigation for quinoline- recent green approaches. Available from: [Link]

  • Wikipedia. Friedländer synthesis. Available from: [Link]

  • ACS Publications. Catalytic Enantioselective Friedländer Condensations: Facile Access to Quinolines with Remote Stereogenic Centers | Organic Letters. Available from: [Link]

  • Jack Westin. Aldehydes And Ketones Important Reactions. Available from: [Link]

  • ACS Publications. The Synthesis of Quinolines by the Pfitzinger Reaction | Journal of the American Chemical Society. Available from: [Link]

  • YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Available from: [Link]

  • Chemistry LibreTexts. (2024). 23: Carbonyl Condensation Reactions. Available from: [Link]

  • Wikipedia. Pfitzinger reaction. Available from: [Link]

  • Quora. (2016). Can I stop the aldol reaction from happening after enolate forms?. Available from: [Link]

  • ResearchGate. Mechanism for the Friedländer reaction under acidic conditions showing.... Available from: [Link]

  • Slideshare. Doebner-Miller reaction and applications. Available from: [Link]

  • Scribd. Friedländer Synthesis: Mechanism. Available from: [Link]

  • PubMed Central. Different catalytic approaches of Friedländer synthesis of quinolines. Available from: [Link]

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Technical Support Center: Navigating the Purification Challenges of Quinoline Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of quinoline carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these versatile compounds. Quinoline carboxylic acids are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2] However, their purification is often non-trivial due to their unique physicochemical properties. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities with confidence.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries researchers have when working with quinoline carboxylic acid derivatives.

Q1: My quinoline-4-carboxylic acid derivative exhibits poor solubility in common organic solvents. What factors are at play?

A1: The solubility of quinoline-4-carboxylic acid derivatives is governed by a combination of factors:

  • pH-Dependence: As their name suggests, these are carboxylic acids, making their solubility highly dependent on pH. In acidic to neutral conditions, the carboxylic acid group remains protonated, leading to lower aqueous solubility. Conversely, in basic conditions, the more soluble carboxylate anion is formed.[3]

  • Crystalline Structure: The stability of the crystal lattice significantly impacts solubility. A highly stable crystalline form will require more energy to dissolve, resulting in lower solubility.[3]

  • Substituents: The nature and position of substituents on the quinoline ring can drastically alter properties like lipophilicity and crystal packing, thereby influencing solubility.[3]

  • Zwitterionic Character: The presence of the basic quinoline nitrogen and the acidic carboxylic acid group can lead to the formation of a zwitterion, which can result in strong intermolecular interactions and reduced solubility in non-polar organic solvents.

Q2: I've just completed a Doebner or Pfitzinger synthesis. What are the typical impurities I should be looking out for?

A2: Both the Doebner and Pfitzinger reactions are powerful methods for synthesizing quinoline carboxylic acids.[4][5][6][7][8][9][10][11] However, they can generate specific side products:

  • Doebner Reaction: Incomplete reaction can leave starting materials such as the aniline, aldehyde, and pyruvic acid. Side reactions can include the self-condensation of pyruvic acid or the formation of other quinoline regioisomers. Dropwise addition of pyruvic acid at elevated temperatures can help minimize the formation of impurities.[7][9]

  • Pfitzinger Reaction: Unreacted isatin and ketone starting materials are common impurities.[6] Additionally, side reactions can lead to the formation of isomeric products, depending on the ketone used.[12]

Q3: My purified quinoline derivative is yellow or brown, but I expected a colorless compound. Is this a sign of significant impurity?

A3: Not necessarily. While pure quinoline is a colorless liquid, many of its derivatives are susceptible to oxidation upon exposure to air and light, leading to a yellow or brown coloration.[13] This is often due to the formation of trace oxidized impurities and may not significantly impact the overall purity. However, for applications requiring high purity, further purification and storage under an inert atmosphere in the dark are recommended.[13]

Troubleshooting Guide: Column Chromatography

Column chromatography is a primary tool for purifying quinoline carboxylic acid derivatives, but their polar nature can present challenges.

Q4: My carboxylic acid derivative is streaking badly on the silica gel column and I'm getting poor separation. What is causing this and how can I fix it?

A4: This is a classic issue arising from the strong interaction between the acidic carboxylic acid group and the acidic silanol groups on the surface of the silica gel. This can lead to poor peak shapes and even irreversible adsorption.[14]

Solutions:

  • Acidify the Mobile Phase: Adding a small amount (0.5-1%) of a volatile acid like acetic acid or formic acid to your mobile phase can suppress the ionization of the carboxylic acid on your compound, reducing its interaction with the silica gel and leading to sharper peaks and better elution.[15]

  • Use a Different Stationary Phase: Consider alternative chromatography modes:

    • Reversed-Phase Chromatography (RPC): Using a non-polar stationary phase like C18 with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is often a better choice for these polar compounds.[14][16]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying very polar compounds. It uses a polar stationary phase with a mobile phase consisting of a high percentage of an organic solvent and a small amount of aqueous solvent.[17]

Experimental Protocol: HILIC Purification of a Polar Quinoline Carboxylic Acid Derivative

  • Column: A HILIC stationary phase (e.g., amide, cyano, or silica).

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water with 0.1% formic acid

  • Sample Preparation: Dissolve the sample in a solvent mixture that is as close as possible to the initial mobile phase composition. If solubility is an issue, dissolve in a minimal amount of a stronger solvent (like water or DMSO) and then dilute with acetonitrile.[17]

  • Gradient Elution:

    • Start with a high percentage of organic solvent (e.g., 95% A).

    • Run a linear gradient to increase the aqueous content (e.g., to 40% B over 15 minutes).

    • Hold at the final gradient composition for a few minutes to elute all compounds.

    • Return to the initial conditions and re-equilibrate the column for the next injection.[17]

Q5: My crude sample is not soluble in the solvent system I want to use for my column. How can I effectively load it onto the column?

A5: This is a common problem, especially when using non-polar solvent systems for normal-phase chromatography.

Solution: Solid Loading

  • Dissolve your crude material in a suitable solvent in a round-bottom flask.

  • Add a small amount of silica gel to the flask.

  • Remove the solvent by rotary evaporation until you have a free-flowing powder of your crude material adsorbed onto the silica gel.

  • Carefully add this powder to the top of your packed column.

  • Add a layer of sand on top and begin eluting as usual.[18]

Troubleshooting Workflow for Column Chromatography

start Start: Poor Separation/Streaking acidify_mobile_phase Add 0.5-1% Acetic/Formic Acid to Mobile Phase start->acidify_mobile_phase check_improvement Improved Separation? acidify_mobile_phase->check_improvement success Success: Continue Purification check_improvement->success Yes no_improvement No Significant Improvement check_improvement->no_improvement No end End: Purified Compound success->end change_stationary_phase Change Stationary Phase no_improvement->change_stationary_phase rpc Reversed-Phase (C18) change_stationary_phase->rpc hilic HILIC change_stationary_phase->hilic rpc_protocol Use Water/ACN or Water/MeOH Mobile Phase rpc->rpc_protocol hilic_protocol Use High Organic Mobile Phase with Aqueous Modifier hilic->hilic_protocol rpc_protocol->end hilic_protocol->end

Caption: A logical workflow for troubleshooting poor separation in column chromatography.

Troubleshooting Guide: Crystallization

Crystallization is a powerful purification technique, but inducing quinoline carboxylic acid derivatives to form well-ordered crystals can be challenging.

Q6: I'm trying to recrystallize my product, but it keeps "oiling out." What's happening and how can I prevent it?

A6: "Oiling out" occurs when your compound separates from the solution as a liquid instead of a solid. This often happens when the solution is too concentrated or cooled too quickly.

Solutions:

  • Increase the Solvent Volume: Your solution may be supersaturated. Add more solvent to dissolve the oil and then allow it to cool slowly again.[15]

  • Slow Down the Cooling Process: Rapid cooling can prevent the molecules from having enough time to arrange themselves into a crystal lattice. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[15][19]

  • Use a Different Solvent System: A single solvent may not be ideal. Try a binary solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes slightly turbid. Then, allow the solution to cool slowly.[19] For carboxylic acids, solvent systems like ethanol/water or ethyl acetate/hexanes can be effective.[15]

Experimental Protocol: Anti-Solvent Crystallization

  • Dissolution: Dissolve the quinoline carboxylic acid derivative in a minimum amount of a "good" solvent (e.g., ethanol, DMF).[19]

  • Anti-Solvent Addition: Slowly add a "poor" solvent (e.g., water, hexanes, diethyl ether) dropwise while stirring until you observe persistent cloudiness.[19]

  • Heating (Optional): Gently warm the mixture until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[19]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.[15]

Decision Tree for Crystallization Issues

start Start: Crystallization Fails ('Oiling Out') increase_solvent Increase Solvent Volume start->increase_solvent check_oiling Does it still oil out? increase_solvent->check_oiling slow_cooling Slow Down Cooling Rate check_oiling->slow_cooling Yes success Success: Crystals Formed check_oiling->success No check_oiling2 Does it still oil out? slow_cooling->check_oiling2 change_solvent Change Solvent System check_oiling2->change_solvent Yes check_oiling2->success No binary_system Try Binary Solvent System (e.g., EtOH/Water) change_solvent->binary_system vapor_diffusion Try Vapor Diffusion change_solvent->vapor_diffusion binary_system->success vapor_diffusion->success end End success->end

Caption: A decision-making guide for overcoming "oiling out" during crystallization.

Data Summary Tables

Table 1: Recommended Starting Solvent Systems for Column Chromatography

Compound PolarityStationary PhaseRecommended Mobile Phase System (Gradient Elution)Modifier
Moderately PolarSilica GelHexanes/Ethyl Acetate → Ethyl Acetate/Methanol0.5-1% Acetic Acid
Highly PolarSilica GelDichloromethane/Methanol1% Acetic Acid or 1-10% of 10% NH4OH in Methanol[18]
Polar/IonicC18 (Reversed-Phase)Water/Acetonitrile or Water/Methanol0.1% Formic Acid or Trifluoroacetic Acid
Very PolarHILICAcetonitrile/Water0.1% Formic Acid

Table 2: Common Solvents for Recrystallization of Quinoline Carboxylic Acids

Solvent(s)TypeNotes
EthanolSingle SolventGood for moderately polar derivatives.
Ethanol/WaterBinary SystemDissolve in hot ethanol, add water as the anti-solvent.[15]
Ethyl Acetate/HexanesBinary SystemDissolve in hot ethyl acetate, add hexanes as the anti-solvent.[15]
Dimethylformamide (DMF)/Diethyl EtherBinary SystemFor less soluble compounds, dissolve in DMF, use diethyl ether for vapor diffusion.[19]

References

  • Addressing solubility problems with quinoline-4-carboxylic acid derivatives - Benchchem.
  • Technical Support Center: Purification of Polar Aza-Heterocycles - Benchchem.
  • Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis - Benchchem.
  • Strategies for purifying polar heterocyclic compounds via chromatography - Benchchem.
  • Technical Support Center: Purification of Quinoxaline-2-Carboxylic Acid Activating Enzyme - Benchchem.
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A.
  • Quinoline-2-carboxylic acid - High-Purity Biochemical Reagent | APExBIO.
  • Technical Support Center: Purification of 2-(Furan-2-yl)quinoline-4-carboxylate - Benchchem.
  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives - Benchchem.
  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants - MDPI.
  • Quinoline - Wikipedia. Available at: [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - UI Scholars Hub. Available at: [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. Available at: [Link]

  • (PDF) Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT - ResearchGate. Available at: [Link]

  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]

  • Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid - Benchchem.
  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed. Available at: [Link]

  • Technical Support Center: Purification of Quinoline Derivatives - Benchchem.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. Available at: [Link]

  • Purification and Characterization of the quinoxaline-2-carboxylic Acid Activating Enzyme From Streptomyces Triostinicus - PubMed. Available at: [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants - NIH. Available at: [Link]

  • Minimizing impurities in the final product of quinoline synthesis - Benchchem.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents.
  • Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid - Benchchem.
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - MDPI. Available at: [Link]

  • CN111320581A - A kind of synthetic method of quinoline carboxylate - Google Patents.
  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants - ResearchGate. Available at: [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants - MDPI. Available at: [Link]

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Technical Support Center: Troubleshooting the Doeb-von Miller Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Doebner-von Miller synthesis of quinolines. This powerful reaction, a cornerstone in heterocyclic chemistry, is renowned for its versatility in creating a wide array of substituted quinolines—key scaffolds in pharmaceuticals and materials science.[1] However, it is also notoriously challenging, often plagued by low yields and the formation of intractable side products.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common pitfalls encountered during this synthesis. We will delve into the causality behind these issues and provide field-proven, step-by-step protocols to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

General Issues & Low Yield

Q1: My reaction has resulted in a thick, dark, intractable tar with very little desired product. What is the primary cause, and how can I prevent this?

A1: This is the most common problem encountered in the Doebner-von Miller reaction. The root cause is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material, which competes directly with the desired quinoline formation.[2][3]

Causality: Strong acids, necessary to catalyze the cyclization, are highly effective at promoting the self-condensation and polymerization of the electron-deficient carbonyl compound.[2][4] High temperatures exacerbate this issue.[2]

Troubleshooting Strategies:

  • Gradual Reagent Addition: Instead of combining all reactants at once, add the α,β-unsaturated carbonyl compound dropwise to the heated, acidic solution of the aniline.[2][5] This maintains a low instantaneous concentration of the carbonyl, favoring the bimolecular reaction with aniline over self-polymerization.

  • Employ a Biphasic System: This is a highly effective strategy to sequester the carbonyl compound.[2][6] By dissolving the α,β-unsaturated carbonyl in an immiscible organic solvent (e.g., toluene) and adding it to the aniline in an aqueous acidic phase, you limit the carbonyl's exposure to the strongly acidic conditions, thereby suppressing polymerization.[2][7]

  • Optimize Temperature: While heat is required, excessive temperatures will accelerate tar formation.[2] Aim for the lowest temperature that allows the reaction to proceed at a reasonable rate. Monitor your reaction closely and maintain gentle reflux.

Q2: My overall yield is consistently low (<30%), even with minimal tar formation. What other key parameters should I investigate?

A2: If polymerization is under control, low yields often point to issues with the acid catalyst, the oxidizing agent, or the electronic nature of your aniline substrate.

Troubleshooting Strategies:

  • Acid Catalyst Optimization: The choice and concentration of the acid are critical. While strong Brønsted acids (HCl, H₂SO₄) are traditional, they can be too harsh.[2] Consider screening a panel of catalysts. Lewis acids like Zinc Chloride (ZnCl₂), Tin(IV) Chloride (SnCl₄), or Scandium(III) Triflate (Sc(OTf)₃) can be effective alternatives that may offer milder conditions.[8][9]

  • Inadequate Oxidation: The final step of the mechanism is the aromatization of a dihydroquinoline intermediate.[1][2] If this step is inefficient, your product will be contaminated with this partially hydrogenated species, lowering the yield of the desired quinoline.

    • Choice of Oxidant: While some reactions proceed with an intermediate anil acting as the oxidant, an external oxidizing agent is often required.[1] Historically, arsenic acid was used, but safer and effective alternatives include nitrobenzene or iodine.[8][10] If you suspect incomplete oxidation, consider adding a dedicated oxidizing agent or performing a post-reaction oxidation step with an agent like DDQ or MnO₂.[2]

  • Substrate Reactivity: The electronic properties of the aniline substituent play a significant role.

    • Electron-Withdrawing Groups (EWGs): Anilines bearing EWGs (e.g., nitro, cyano) are less nucleophilic, slowing down the initial Michael addition and often leading to very low yields.[2] For these substrates, more forcing conditions or alternative synthetic routes may be necessary.

    • Electron-Donating Groups (EDGs): While generally favorable, strong EDGs can increase the aniline's reactivity to the point where side reactions, such as N-alkylation or oxidative degradation, become more prominent.[2] Careful temperature control is crucial.

Workflow & Mechanism Visualization

To assist in diagnosing issues, the following workflow provides a logical decision-making process for troubleshooting your reaction.

Troubleshooting_Workflow start Low Yield Observed tar Is significant tar/polymer formed? start->tar oxidation Is dihydroquinoline intermediate present in crude product? tar->oxidation No solution_tar Implement strategies to minimize polymerization: - Slow addition of carbonyl - Use biphasic system - Lower reaction temperature tar->solution_tar Yes catalyst Have you optimized the acid catalyst? oxidation->catalyst No solution_oxidation Improve oxidation step: - Add an external oxidizing agent (e.g., nitrobenzene, I₂) - Perform post-reaction oxidation (e.g., DDQ) oxidation->solution_oxidation Yes workup Is product loss occurring during workup/purification? catalyst->workup Yes solution_catalyst Screen alternative catalysts: - Compare Brønsted vs. Lewis acids - Optimize acid concentration catalyst->solution_catalyst No solution_workup Refine purification protocol: - Use steam distillation for tarry mixtures - Filter through silica plug before column chromatography workup->solution_workup Yes

Caption: A logical workflow for troubleshooting common issues.

Understanding the reaction pathway is key to effective troubleshooting. The mechanism is complex and still a subject of some debate, but a generally accepted pathway involves a fragmentation-recombination sequence.[5][8]

Doebner_von_Miller_Mechanism cluster_start Reactants cluster_main Main Reaction Pathway cluster_side Major Side Reaction Aniline Aniline Michael 1. Michael Addition (Aniline + Carbonyl) Aniline->Michael Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Michael Polymerization Acid-Catalyzed Polymerization Carbonyl->Polymerization [High Acid] [High Temp] Cyclization 2. Intramolecular Electrophilic Cyclization Michael->Cyclization Dehydration 3. Dehydration Cyclization->Dehydration Oxidation 4. Oxidation (Aromatization) Dehydration->Oxidation Product Quinoline Product Oxidation->Product Tar Polymeric Tar Polymerization->Tar

Caption: Key steps in the Doebner-von Miller reaction mechanism.

Workup and Purification

Q3: How can I effectively isolate my quinoline product from the crude, often tarry, reaction mixture?

A3: Purification is a significant challenge. The basic nature of the quinoline product is key to its separation.

Standard Protocol:

  • Cooling & Basification: After the reaction is complete, allow the mixture to cool to room temperature. Carefully make the mixture strongly alkaline by adding a concentrated base solution (e.g., sodium hydroxide).[3] This neutralizes the acid catalyst and deprotonates the quinolinium salt to the free base, which is soluble in organic solvents.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent like dichloromethane or ethyl acetate.[2] The quinoline product will move into the organic phase, while polymeric tars and inorganic salts will remain largely in the aqueous phase or as an interfacial layer.

  • Purification:

    • For Tar-Heavy Mixtures: Steam distillation can be a highly effective, albeit classic, method for separating volatile quinolines from non-volatile tars.[3]

    • Chromatography: For less volatile products, column chromatography is standard. It is highly recommended to first pass the concentrated crude extract through a short plug of silica gel to remove the majority of the dark, polar baseline material before attempting fine purification on a longer column.[2]

Experimental Protocols

Protocol 1: General Synthesis of 2-Methylquinoline (Minimizing Tar Formation)

This protocol incorporates the biphasic and slow addition strategies to mitigate polymer formation.

  • Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heating: Heat the acidic aniline solution to a gentle reflux.

  • Reagent Preparation: In the addition funnel, prepare a solution of crotonaldehyde (1.2 eq) dissolved in toluene.

  • Slow Addition: Add the crotonaldehyde/toluene solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.[2]

  • Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction's progress by TLC.

  • Workup: Follow the purification procedure outlined in Q3.

Catalyst Comparison Data

The choice of acid catalyst can significantly impact yield. The following table provides illustrative trends for the synthesis of a generic quinoline. Actual results will vary based on the specific substrates.

Catalyst TypeExample CatalystTypical ConditionsProsCons
Brønsted Acid HCl, H₂SO₄Aqueous, 100-120 °CInexpensive, powerful catalystHigh potential for tar formation[2]
Lewis Acid ZnCl₂, SnCl₄Anhydrous or aqueous, 80-110 °CCan be milder, may reduce polymerization[9]More expensive, requires anhydrous conditions for some
Solid Acid AmberliteToluene, RefluxEasy to remove (filtration), recyclableMay have lower activity, longer reaction times
Iodine I₂ (catalytic)Toluene, RefluxMild conditions, often good yields[9]Cost, potential for halogenated byproducts

Note: The data in this table are illustrative and intended to show general trends. Actual yields will vary depending on the specific substrates and reaction scale.[2]

References

  • Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem.
  • Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction - Benchchem.
  • Doebner–Miller reaction - Wikipedia. Available at: [Link]

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines - YouTube. Available at: [Link]

  • optimizing solvent and base conditions for quinoline synthesis - Benchchem.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. - YouTube. Available at: [Link]

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines - YouTube. Available at: [Link]

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines - YouTube. Available at: [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. - YouTube. Available at: [Link]

  • troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem.
  • byproduct formation in the Doebner-von Miller reaction - Benchchem.
  • troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem.
  • byproduct formation in the Doebner-von Miller reaction - Benchchem.
  • Troubleshooting low yields in the quinoline cyclization step - Benchchem.
  • Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines | Request PDF - ResearchGate. Available at: [Link]

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How to address regioselectivity issues in Friedländer synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedländer synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of quinoline synthesis. Here, we address common challenges, with a particular focus on mastering regioselectivity when working with unsymmetrical ketones. Our approach is rooted in mechanistic understanding to empower you to not just follow protocols, but to troubleshoot and innovate.

Introduction to the Friedländer Synthesis and the Challenge of Regioselectivity

The Friedländer synthesis, a cornerstone of heterocyclic chemistry since 1882, is a powerful acid- or base-catalyzed condensation reaction between a 2-aminoaryl aldehyde or ketone and a carbonyl compound containing an α-methylene group to construct the quinoline scaffold.[1] While elegant in its simplicity, the reaction presents a significant challenge when an unsymmetrical ketone is used: the potential for the formation of two different enolate or enamine intermediates, leading to a mixture of regioisomeric quinolines.[2][3] Controlling which α-position of the ketone reacts is paramount for achieving a high yield of the desired product and simplifying downstream purification.

This guide provides in-depth, practical solutions to common regioselectivity issues encountered during the Friedländer synthesis.

Troubleshooting Guides & FAQs

Q1: My Friedländer reaction with an unsymmetrical ketone is producing a mixture of regioisomers. What is the fundamental reason for this, and how can I control the outcome?

A1: The formation of a mixture of regioisomers is a classic problem in Friedländer synthesis when using an unsymmetrical ketone.[2][4] This occurs because the ketone has two distinct α-carbons that can be deprotonated to form different enolates (under basic conditions) or enamines (under amine catalysis), which then react with the 2-aminoaryl carbonyl compound.[2] The ratio of the resulting regioisomers is determined by the relative rates of formation of these intermediates and their subsequent cyclization.

Controlling the regioselectivity hinges on influencing which of the two possible intermediates is preferentially formed. The primary strategies to achieve this control are:

  • Catalyst Selection: The choice of catalyst is the most powerful tool for directing regioselectivity.[2][4]

  • Reaction Condition Optimization: Parameters such as temperature and the rate of reactant addition can significantly impact the product ratio.[2][4]

  • Substrate Modification: Introducing a directing group on the ketone can completely block one reaction pathway.[2][4]

The following sections will delve into the practical application of these strategies.

Q2: I am currently using a standard base catalyst like potassium hydroxide and getting poor regioselectivity. Which catalysts offer better control?

A2: While traditional strong bases like KOH or NaOH can be effective for the overall condensation, they often provide poor regiochemical control with unsymmetrical ketones.[5] To enhance regioselectivity, consider the following catalytic systems:

1. Amine Catalysis for Kinetic Control:

Cyclic secondary amines, such as pyrrolidine and its derivatives, are highly effective at directing the reaction towards the kinetic product.[2][4] These catalysts react with the ketone to form an enamine intermediate. Steric hindrance around the nitrogen of the amine catalyst favors the formation of the less substituted enamine, which then reacts to yield the corresponding quinoline.[2]

  • Expert Insight: Sterically hindered amines, like 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), have shown exceptional ability to favor the kinetic product.[6]

Workflow for Amine-Catalyzed Regioselective Friedländer Synthesis

G cluster_prep Reaction Setup cluster_reaction Controlled Addition cluster_workup Workup & Purification start Combine 2-aminoaryl carbonyl and amine catalyst in solvent add_ketone Slowly add unsymmetrical ketone to the mixture start->add_ketone Ensure catalyst is dissolved heat Heat to reaction temperature (e.g., 100°C) add_ketone->heat monitor Monitor reaction by TLC/LC-MS heat->monitor quench Quench reaction and perform aqueous workup monitor->quench Upon completion purify Purify by column chromatography quench->purify product Isolate desired regioisomer purify->product

Caption: Workflow for amine-catalyzed regioselective synthesis.

2. Ionic Liquids for High Regiospecificity:

Room-temperature ionic liquids (ILs) can serve as both the solvent and promoter for the Friedländer synthesis, often leading to high regioselectivity without an external catalyst.[7] Certain ionic liquids, such as 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄), have been reported to afford single regioisomers in some cases. The ordered environment of the ionic liquid can favor a specific transition state, leading to the observed selectivity.

Data on Catalyst Performance:

Catalyst/SystemUnsymmetrical KetoneProduct Ratio (Kinetic:Thermodynamic)Reference
Pyrrolidine2-Butanone85:15
Piperidine2-Butanone70:30
TABO2-Butanone96:4
[Hbim]BF₄Phenylacetone>99:1
Q3: Beyond the catalyst, how can I fine-tune my reaction conditions to improve the yield of my desired regioisomer?

A3: Optimizing reaction parameters is a critical step in controlling regioselectivity, especially in amine-catalyzed reactions.[2]

  • Temperature: Temperature can be a deciding factor between kinetic and thermodynamic control. Lower temperatures generally favor the formation of the kinetic product (reaction at the less hindered α-carbon), while higher temperatures can allow for equilibration to the more stable thermodynamic product.[2] However, in some amine-catalyzed systems, higher temperatures have been observed to increase regioselectivity for the kinetic product.[6] This is likely due to the reversibility of the initial enamine formation, allowing the thermodynamically favored enamine (less substituted) to accumulate before reacting.

  • Rate of Addition: A slow, controlled addition of the unsymmetrical ketone is a highly effective technique.[4][6] By maintaining a low concentration of the ketone, you can suppress the formation of the thermodynamic enamine and favor the kinetically preferred pathway.[2]

Decision Pathway for Optimizing Regioselectivity

G start Poor Regioselectivity Observed catalyst_check Using standard acid/base catalyst? start->catalyst_check amine_cat Switch to Amine Catalyst (e.g., Pyrrolidine, TABO) catalyst_check->amine_cat Yes slow_addition Implement Slow Addition of Ketone catalyst_check->slow_addition No, already using selective catalyst amine_cat->slow_addition ionic_liquid Consider Ionic Liquid (e.g., [Hbim]BF₄) ionic_liquid->slow_addition temp_control Adjust Temperature (Test higher and lower temps) slow_addition->temp_control directing_group Is substrate modification an option? temp_control->directing_group add_dg Introduce a Directing Group (e.g., Phosphoryl) directing_group->add_dg Yes end Achieved High Regioselectivity directing_group->end No, but other methods were successful add_dg->end

Caption: Decision-making workflow for troubleshooting regioselectivity.

Q4: I need to ensure the formation of a single regioisomer. Are there more definitive methods than catalyst and condition optimization?

A4: Yes. When absolute regiocontrol is required, the most robust strategy is to use a directing group.[2][4] This involves temporarily modifying the unsymmetrical ketone to block one of the α-positions, forcing the reaction to proceed at the other.

A highly effective approach is the introduction of a phosphoryl group at one of the α-carbons of the ketone.[8][9] This modification renders the adjacent protons non-enolizable under the reaction conditions, thereby ensuring that the condensation occurs exclusively at the other α-position. This method provides excellent, often perfect, regioselectivity.[9]

Drawback: This strategy requires additional synthetic steps to introduce and potentially remove the directing group, which adds to the overall length of the synthesis.

Q5: I am observing significant side-product formation, particularly from the self-condensation of my ketone. How can I minimize this?

A5: Aldol condensation of the ketone starting material is a common side reaction, especially under strong basic conditions. This side reaction consumes your starting material and complicates purification.

Solutions:

  • Use an Imine Analog: Instead of the 2-aminoaryl aldehyde or ketone, you can pre-form its imine with an appropriate amine. This modified starting material can then be reacted with the ketone, often under milder conditions that do not promote self-condensation.[8]

  • Switch to Milder Catalysts: Move away from strong bases like KOH. Milder catalysts, such as Lewis acids (e.g., In(OTf)₃, Yb(OTf)₃) or solid acid catalysts (e.g., Nafion, Amberlyst-15), can effectively promote the Friedländer condensation while minimizing base-catalyzed side reactions.[10][11][12] Metal-organic frameworks (MOFs) like CuBTC have also emerged as highly efficient Lewis acid catalysts for this transformation.

  • Domino Reaction Approach: An elegant way to avoid handling potentially unstable 2-aminoaryl aldehydes is to generate them in situ. A domino nitro reduction-Friedländer heterocyclization involves the reduction of a 2-nitrobenzaldehyde in the presence of the ketone.[13][14][15] The resulting 2-amino species is immediately trapped by the ketone in the Friedländer condensation. This one-pot procedure often proceeds under acidic conditions (e.g., Fe/AcOH), which are not conducive to aldol side reactions.[13][14]

Experimental Protocols

Protocol 1: Amine-Catalyzed Regioselective Synthesis of 2-Ethylquinoline

This protocol is adapted from methodologies that use amine catalysts to favor the kinetic product.[2]

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-aminobenzaldehyde (1.0 mmol, 1.0 eq) and pyrrolidine (0.2 mmol, 0.2 eq) in toluene (5 mL).

  • Reactant Addition: Begin stirring the solution and heat to 100 °C. Using a syringe pump, add 2-butanone (1.2 mmol, 1.2 eq) over a period of 4 hours.

  • Reaction: Stir the reaction mixture at 100 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to isolate the 2-ethylquinoline.

References

  • MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(16), 4938. [Link]

  • ResearchGate. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. In Advances in Heterocyclic Chemistry (Vol. 104, pp. 1-123). [Link]

  • Wikipedia. Friedländer synthesis. [Link]

  • Patel, R. J., & Parmar, N. D. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(33), 19354-19378. [Link]

  • ACS Publications. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(15), 5876-5879. [Link]

  • Royal Society of Chemistry. (2012). Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework. Dalton Transactions, 41(42), 13093-13100. [Link]

  • ResearchGate. (2017). Catalytic Asymmetric Synthesis of Atropisomeric Quinolines through the Friedländer Reaction. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. [Link]

  • MDPI. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4099. [Link]

  • ResearchGate. (1997). Concerning the mechanism of the Friedländer quinoline synthesis. [Link]

  • ResearchGate. (2014). The Friedländer Synthesis of Quinolines. [Link]

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  • Organic Chemistry Portal. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. [Link]

  • Preprints.org. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. [Link]

  • Hsiao, Y., Rivera, N. R., Yasuda, N., Hughes, D. L., & Reider, P. J. (2001). Highly regioselective Friedländer reaction. Organic letters, 3(8), 1101-1103. [Link]

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  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2016). Advances in polymer based Friedlander quinoline synthesis. RSC advances, 6(10), 8345-8359. [Link]

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Overcoming solubility issues of 6-Ethyl-2-methylquinoline-3-carboxylic acid in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a "Brick Dust" Compound

Researchers working with novel chemical entities frequently encounter compounds with poor aqueous solubility, a characteristic colloquially known as "brick dust." 6-Ethyl-2-methylquinoline-3-carboxylic acid, with its rigid, hydrophobic quinoline core, falls squarely into this category. Low solubility can severely impact biological assays, leading to underestimated activity, poor reproducibility, and inaccurate structure-activity relationships (SAR).[1][2]

This guide provides a systematic, troubleshooting-focused approach to help you overcome the solubility challenges associated with this compound. By understanding its inherent physicochemical properties and applying logical, stepwise solubilization strategies, you can generate reliable and meaningful data in your biological experiments.

Understanding the Molecule: A Predictive Analysis

Before attempting to dissolve this compound, it is crucial to analyze its structure. The molecule consists of two key features:

  • A Lipophilic Core: The quinoline ring system, substituted with ethyl and methyl groups, is largely nonpolar and hydrophobic. This is the primary driver of its poor water solubility.

  • An Ionizable Group: The carboxylic acid (-COOH) group at the 3-position is a weak acid. This group provides a critical handle for manipulating solubility through pH adjustment.

Based on this structure, we can predict that the compound will be:

  • Practically insoluble in neutral aqueous buffers (e.g., PBS pH 7.4).

  • Soluble in polar aprotic organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF).

  • More soluble in aqueous solutions at higher pH, where the carboxylic acid is deprotonated to its more soluble carboxylate salt form (-COO⁻).

This predictive analysis forms the basis for the troubleshooting strategies outlined below.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I tried dissolving my compound directly in PBS (pH 7.4) and it won't go into solution. What did I do wrong?

This is the most common issue and is expected. The neutral, protonated form of the carboxylic acid is not sufficiently polar to overcome the hydrophobicity of the quinoline scaffold at physiological pH.

Root Cause: The intrinsic solubility of the neutral form of the molecule is extremely low.

Solution: Never attempt to dissolve the compound directly in aqueous buffer. Always start by preparing a concentrated stock solution in an appropriate organic solvent.

Q2: What is the best organic solvent for preparing a high-concentration stock solution?

Primary Recommendation: 100% Dimethyl Sulfoxide (DMSO).

Causality: DMSO is a powerful, polar aprotic solvent capable of disrupting the crystal lattice energy of solid compounds. It is a near-universal solvent for drug-like molecules in discovery research.[2][3]

Secondary Options: Dimethyl Formamide (DMF), N-Methyl-2-pyrrolidone (NMP). These are also effective but can be more toxic in cell-based assays.

SolventKey Properties & Considerations
DMSO Pros: Excellent solubilizing power, miscible with water. Cons: Can be cytotoxic at concentrations >0.5-1% in many cell lines, can cause compounds to precipitate on aqueous dilution.[3][4][5][6]
DMF Pros: Strong solubilizing power. Cons: Higher toxicity than DMSO, viscous.
Ethanol Pros: Less toxic than DMSO. Cons: Lower solubilizing power for highly crystalline compounds. May not achieve high stock concentrations.

Protocol: See Protocol 1: Preparation of a High-Concentration DMSO Stock Solution.

Q3: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. What's happening?

This phenomenon is called "aqueous precipitation" or "crashing out" and is a classic sign of a poorly soluble compound.

Root Cause: While the compound is soluble in the high-DMSO concentration of the stock, it is not soluble in the final, predominantly aqueous, assay buffer. The final concentration of your compound in the assay exceeds its kinetic solubility limit.[7][8]

Troubleshooting Workflow:

G start Compound precipitates in aqueous buffer check_dmso Is final DMSO% in assay >0.5%? start->check_dmso ph_strategy Can you increase the pH of the buffer? check_dmso->ph_strategy No reduce_conc Reduce final compound concentration check_dmso->reduce_conc Yes (Reduce DMSO) cosolvent_strategy Can you add a co-solvent or surfactant? ph_strategy->cosolvent_strategy No outcome_ph SUCCESS: Increased pH improves solubility ph_strategy->outcome_ph Yes cosolvent_strategy->reduce_conc No outcome_cosolvent SUCCESS: Excipients maintain solubility cosolvent_strategy->outcome_cosolvent Yes outcome_reduce SUCCESS: Lower concentration is soluble reduce_conc->outcome_reduce If possible fail FAIL: Compound is too insoluble for this assay format reduce_conc->fail If not possible

Caption: Troubleshooting workflow for aqueous precipitation.

Q4: How can I use pH to increase the solubility of this compound?

This is the most effective strategy for this specific molecule. By raising the pH of the aqueous buffer, you can deprotonate the carboxylic acid, forming the much more soluble carboxylate anion.

Mechanism (Henderson-Hasselbalch Equation): The relationship between pH, pKa, and the ionization state of the acid is described by the Henderson-Hasselbalch equation.[9][10][11][12]

pH = pKa + log ( [A⁻] / [HA] )

Where:

  • [A⁻] is the soluble, ionized carboxylate form.

  • [HA] is the insoluble, neutral carboxylic acid form.

To significantly increase solubility, the pH of the buffer should be at least 1.5 to 2 units above the pKa of the carboxylic acid. The pKa of a quinoline-3-carboxylic acid is typically in the range of 4.5 - 5.5.[13][14][15][16] Therefore, using a buffer at pH 7.5 or higher will dramatically increase solubility.

G cluster_low_ph Low pH (e.g., pH < 4) cluster_high_ph High pH (e.g., pH > 7) HA R-COOH (Neutral Form) Insoluble 'Brick Dust' A_minus R-COO⁻ + H⁺ (Ionized Form) Soluble in Water HA->A_minus Increase pH A_minus->HA Decrease pH

Caption: pH-dependent equilibrium of the carboxylic acid.

Practical Steps:

  • Prepare your assay buffer at a higher pH (e.g., Tris or HEPES at pH 7.5, 8.0, or even 8.5).

  • Ensure the buffer has sufficient capacity to handle the addition of the acidic compound without a significant drop in pH.[17][18][19][20][21]

  • Test your assay components (e.g., enzyme, cells) for tolerance to the higher pH before running the full experiment.

Q5: pH adjustment is not an option for my assay. What else can I try?

If you are constrained to a neutral pH, you can use solubilizing excipients. These agents work by creating a more favorable microenvironment for the hydrophobic compound within the bulk aqueous solution.

Strategy 1: Surfactants (Detergents) Surfactants form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[22][23][24][25][26]

  • Recommended Surfactants: Polysorbate 80 (Tween® 80) or Pluronic® F-68.

  • Starting Concentration: Begin with a low concentration (e.g., 0.01% w/v) in your final assay buffer and titrate upwards.

  • Caution: Surfactants can interfere with some assays, particularly those involving protein-protein interactions or membrane integrity. Always run a vehicle control with the surfactant alone.

Strategy 2: Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form "inclusion complexes" with poorly soluble drugs, effectively shielding the hydrophobic part from water.[27][28][29][30][31]

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Starting Concentration: Try a 1-5 mM concentration in the final assay buffer.

  • Benefit: Cyclodextrins are often less disruptive to biological systems than surfactants.[5]

ExcipientMechanism of ActionRecommended Starting Conc.Potential Issues
Tween® 80 Micellar solubilization[25]0.01% - 0.1% (w/v)Can denature proteins; may interfere with cell membranes.
HP-β-CD Inclusion complex formation[27][28]1 - 10 mMCan extract cholesterol from cell membranes at high concentrations.

Key Experimental Protocols

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
  • Weighing: Accurately weigh out a precise amount of this compound (e.g., 5.0 mg) into a clean, dry glass vial.

  • Solvent Addition: Add the calculated volume of 100% anhydrous DMSO to achieve the desired stock concentration (e.g., for 5.0 mg at a MW of 215.25 g/mol to make a 20 mM stock, add 1.16 mL of DMSO).

  • Solubilization: Vortex the vial vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution.

  • Visual Inspection: Hold the vial up to a light source. The solution must be completely clear, with no visible particulates or haze. If particulates remain, the concentration is too high for a DMSO-only stock.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent water absorption by the hygroscopic DMSO.

Protocol 2: Serial Dilution and Introduction into Assay Buffer (The "Intermediate Dilution" Method)

This protocol is designed to minimize the shock of transferring the compound from a 100% organic environment to a 100% aqueous one, reducing the risk of precipitation.

  • Thaw Stock: Thaw one aliquot of your high-concentration DMSO stock (e.g., 20 mM).

  • Intermediate Plate: Prepare an intermediate dilution plate. For example, dilute the 20 mM stock 1:10 into 100% DMSO to create a 2 mM stock.

  • Final Dilution Step: Add a small volume of the intermediate stock directly into the assay well containing the final assay buffer (which may be pH-adjusted or contain excipients). For example, adding 2 µL of a 2 mM stock to a final assay volume of 200 µL yields a final compound concentration of 20 µM and a final DMSO concentration of 1%.

    • Self-Validation: Always run a parallel "solubility control" well containing only the buffer and the final concentration of the compound. After a typical assay incubation time, inspect this well under a microscope for any signs of precipitation.

  • Mixing: Mix the plate immediately and thoroughly after compound addition using a plate shaker or by gentle pipetting. Do not let the concentrated DMSO sit at the bottom of the well.

Final Recommendations: A Prioritized Strategy

  • Always use a DMSO stock. Never attempt direct dissolution in aqueous media.

  • Leverage pH. For this compound, increasing the buffer pH to 7.5 or higher is the most rational and effective primary strategy.

  • Use Excipients as a Secondary Strategy. If pH modification is not possible, systematically test low concentrations of HP-β-CD or Tween® 80.

  • Control Your Controls. Your experimental controls MUST include a vehicle control containing the same final concentration of DMSO and any other excipients used.

  • Know Your Solubility Type. Be aware that assays using DMSO stocks measure kinetic solubility, which may overestimate the true thermodynamic solubility.[7][8][32][33][34] For lead optimization, a formal thermodynamic solubility measurement is often required.[35]

By following these guidelines, you can successfully navigate the solubility challenges of this compound and generate high-quality, reliable data for your research.

References

  • Jwalapuram, R., Ahad, H. A., Haranath, C., Thadipatri, R., Varshitha, C. V. H., & Kumar, Y. B. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Lifescience and Pharma Research. Available at: [Link]

  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at: [Link]

  • León-López, A., et al. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Pharmaceuticals. Available at: [Link]

  • Ahad, H., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Life science and Pharma Research. Available at: [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of PharmTech Innovation. Available at: [Link]

  • Hoelke, B., et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Available at: [Link]

  • Gâz-Florea, C., et al. (2021). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Available at: [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • M Bialek, et al. (2022). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. International Journal of Molecular Sciences. Available at: [Link]

  • Landskroner, E., & Tsai, C. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Methods and protocols. Available at: [Link]

  • Holst, B., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link]

  • Kou, L., et al. (2005). Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Takano, R., et al. (2003). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Votano, J. R., Parham, M., & Hall, L. H. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. Available at: [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

  • Holst, B., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. Available at: [Link]

  • ResearchGate. (n.d.). Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen. ResearchGate. Available at: [Link]

  • Patel, M. R., Patel, N. M., & Patel, M. M. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline-3-carboxylic acid. PubChem. Available at: [Link]

  • Nguyen, T. H. L., et al. (2018). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Vietnam Journal of Science and Technology. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available at: [Link]

  • Al-Gousous, J., et al. (2024). Solubility vs Dissolution in Physiological Bicarbonate Buffer. Pharmaceutics. Available at: [Link]

  • Solubility of Things. (n.d.). Preparation of Buffer Solutions: Techniques and Considerations. Solubility of Things. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Quinolinecarboxylic acid. PubChem. Available at: [Link]

  • Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline-5-carboxylic acid. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Quinolinecarboxylic acid. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]

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  • Al-Bayati, R. I. H., & Moustafa, A. H. (2020). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Alsenz, J., & Kansy, M. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. In Optimization of Drug-like Properties. Available at: [Link]

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Technical Support Center: A-Z Guide to Stability Testing and Degradation Product Analysis of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for researchers, scientists, and drug development professionals engaged in the stability testing and degradation product analysis of quinoline compounds. This guide is designed to provide you with not only procedural steps but also the underlying scientific principles and troubleshooting strategies honed from years of field experience. Our goal is to empower you to conduct robust, reliable, and regulatory-compliant stability studies.

Part 1: The "Why" - Foundational Concepts in Quinoline Compound Stability

FAQ 1: Why is stability testing a cornerstone of quinoline compound development?

Stability testing is a critical component of the drug development process, mandated by regulatory agencies such as the FDA and EMA.[1] For quinoline compounds, a class of nitrogen-containing heterocyclic compounds with diverse pharmacological activities, this process is paramount.[2][3] The core objective is to understand how the quality of a drug substance or drug product varies over time under the influence of environmental factors like temperature, humidity, and light.[1] This data is essential for determining appropriate storage conditions, shelf-life, and ensuring patient safety and drug efficacy.[1]

The chemical stability of quinoline derivatives can be influenced by their specific substituents and the overall molecular structure.[4] Degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and alterations in physical properties. Therefore, a thorough understanding of a quinoline compound's degradation profile is not just a regulatory hurdle but a fundamental aspect of ensuring its therapeutic value.

FAQ 2: What are the common degradation pathways for quinoline compounds?

Quinoline compounds, while structurally diverse, are susceptible to several common degradation pathways:

  • Hydrolysis: The quinoline ring system can undergo hydrolysis, particularly under acidic or basic conditions. This can lead to ring-opening or modification of functional groups attached to the ring.

  • Oxidation: The nitrogen atom in the quinoline ring and any electron-rich substituents can be susceptible to oxidation. This can result in the formation of N-oxides or hydroxylated derivatives.

  • Photolysis: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of photodegradation products. The ICH Q1B guideline specifically addresses the need for photostability testing.[5][6]

  • Thermal Degradation: Elevated temperatures can accelerate degradation reactions, leading to a variety of degradation products. The specific pathways are highly dependent on the compound's structure.

Understanding these potential degradation pathways is the first step in designing effective forced degradation studies.

Part 2: The "How" - Designing and Executing Robust Forced Degradation Studies

Forced degradation, or stress testing, is the deliberate degradation of a drug substance or product under more severe conditions than those used for accelerated stability testing.[7] The goal is to identify likely degradation products, understand degradation pathways, and develop stability-indicating analytical methods.

Troubleshooting Guide 1: My forced degradation study isn't showing any degradation. What should I do?

It's a common scenario: you've subjected your quinoline compound to stress conditions, but your analytical results show minimal to no degradation. Here’s a systematic approach to troubleshoot this issue:

  • Increase Stress Severity: The initial conditions may not be harsh enough. Incrementally increase the stressor. For example:

    • Acid/Base Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH) or elevate the temperature (e.g., from room temperature to 60°C or higher).[8]

    • Oxidation: Increase the concentration of the oxidizing agent (e.g., from 3% to 30% H₂O₂).[1]

    • Thermal Degradation: Increase the temperature in controlled increments (e.g., from 60°C to 80°C).[8]

  • Extend Exposure Time: If increasing the severity is not feasible or desirable, extend the duration of the study. Take samples at later time points (e.g., 48, 72 hours).

  • Verify Your Analytical Method's Sensitivity: Ensure your analytical method is sensitive enough to detect small amounts of degradation products. Check the limit of detection (LOD) and limit of quantitation (LOQ).

  • Re-evaluate Your Compound's Intrinsic Stability: It's possible your quinoline compound is exceptionally stable under the tested conditions. While this is a positive attribute, for the purpose of developing a stability-indicating method, you still need to induce some degradation. Consider more aggressive, yet chemically relevant, stress conditions.

The generally accepted target for forced degradation is 5-20% degradation of the active pharmaceutical ingredient (API).

Protocol 1: A General Protocol for Forced Degradation of a Quinoline-Based Drug Substance

This protocol provides a starting point for conducting forced degradation studies. Remember to adapt the conditions based on the specific properties of your quinoline compound.

Objective: To generate potential degradation products of a quinoline compound under various stress conditions.

Materials:

  • Quinoline drug substance

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the quinoline compound in a suitable solvent (e.g., 1 mg/mL in a mixture of water and acetonitrile).[8]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.[8] Incubate at room temperature or an elevated temperature (e.g., 60°C).[8]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.[8] Follow the same incubation procedure as for acid hydrolysis.

    • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide.[8] Keep the mixture at room temperature.

    • Thermal Degradation: Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).[8]

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[1]

  • Sampling: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[8]

  • Sample Neutralization: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.[8]

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed stock solution), using a suitable stability-indicating analytical method, typically HPLC-UV.

Table 1: Recommended Starting Conditions for Forced Degradation Studies
Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M - 1 M HClRoom Temp - 60°CUp to 24 hours
Base Hydrolysis0.1 M - 1 M NaOHRoom Temp - 60°CUp to 24 hours
Oxidation3% - 30% H₂O₂Room TemperatureUp to 24 hours
ThermalDry Heat60°C - 80°CUp to 72 hours
PhotolyticICH Q1B specified light sourceAs per ICH Q1BAs per ICH Q1B
Diagram 1: Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_planning Planning cluster_stress Stress Conditions cluster_analysis Analysis Plan Design Protocol Prep Prepare Stock Solution Plan->Prep Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Degradation Prep->Thermal Photo Photolytic Degradation Prep->Photo Sample Sample at Time Points Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample Neutralize Neutralize (if needed) Sample->Neutralize Analyze HPLC-UV/MS Analysis Neutralize->Analyze Identify Identify Degradants Analyze->Identify

Caption: A typical workflow for a forced degradation study.

Part 3: The "How-To" - Analytical Techniques for Degradation Product Analysis

The success of a stability study hinges on the ability of the analytical method to separate and quantify the parent drug from its degradation products.

FAQ 3: What are the most suitable analytical techniques for quinoline degradation products?
  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the workhorses for stability testing.[8] A stability-indicating HPLC/UPLC method must be able to resolve the parent quinoline compound from all potential degradation products.[8] C18 columns are commonly used, often with a gradient elution of a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol.[8] A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the identification of unknown degradation products.[9][10] Mass spectrometry provides molecular weight information and, with tandem MS (MS/MS), fragmentation patterns that are crucial for structure elucidation.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation of a significant degradation product, isolation followed by NMR analysis is often required.

Troubleshooting Guide 2: I'm seeing co-eluting peaks in my HPLC chromatogram. How can I improve resolution?

Poor peak resolution is a common challenge in HPLC method development. Here's a logical approach to troubleshooting:

  • Optimize the Mobile Phase:

    • Organic Modifier: Try changing the organic solvent (e.g., from acetonitrile to methanol or vice versa). This can alter the selectivity of the separation.

    • pH of the Aqueous Phase: For ionizable quinoline compounds, the pH of the mobile phase can significantly impact retention and selectivity. Experiment with different pH values within the stable range of your column.

    • Buffer Concentration: Adjusting the buffer concentration can sometimes improve peak shape and resolution.

  • Adjust the Gradient Profile:

    • Shallow Gradient: If peaks are closely eluting, a shallower gradient (a slower increase in the organic solvent percentage) can improve resolution.

    • Isocratic Hold: Introducing an isocratic hold at a specific mobile phase composition can help separate critical pairs.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) to achieve a different selectivity.

  • Temperature: Varying the column temperature can affect selectivity. Lower temperatures generally increase retention and may improve resolution for some compounds.

Diagram 2: Troubleshooting Poor Peak Resolution in HPLC

HPLC_Troubleshooting Start Poor Peak Resolution ChangeMobilePhase Optimize Mobile Phase (Organic, pH, Buffer) Start->ChangeMobilePhase AdjustGradient Adjust Gradient Profile (Shallow, Isocratic Hold) ChangeMobilePhase->AdjustGradient Not Resolved Success Resolution Achieved ChangeMobilePhase->Success Resolved ChangeColumn Change Stationary Phase AdjustGradient->ChangeColumn Not Resolved AdjustGradient->Success Resolved VaryTemp Vary Column Temperature ChangeColumn->VaryTemp Not Resolved ChangeColumn->Success Resolved VaryTemp->Success Resolved Failure Seek Further Expertise VaryTemp->Failure Not Resolved

Caption: A decision tree for troubleshooting poor HPLC peak resolution.

Part 4: The "What" - Structure Elucidation and Characterization

Identifying the chemical structure of degradation products is a critical step in assessing their potential impact on safety and efficacy.

FAQ 4: How can I determine the chemical structure of an unknown degradation product?

The process of structure elucidation is like solving a puzzle, using multiple pieces of analytical data:

  • LC-MS Analysis: The first step is to obtain the accurate mass of the degradation product using high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap instruments.[11] This allows for the determination of the elemental composition.

  • Tandem MS (MS/MS) Fragmentation: Fragmenting the molecular ion of the degradation product and the parent drug in the mass spectrometer provides valuable structural information. By comparing the fragmentation patterns, you can often deduce how the parent structure has been modified.

  • Forced Degradation Insights: The conditions under which the degradation product was formed (e.g., acidic, oxidative) provide clues about the type of chemical transformation that occurred.

  • Isolation and NMR: For unambiguous structure confirmation, especially for novel or significant degradation products, isolation of the compound using preparative HPLC followed by NMR analysis is the gold standard.

Troubleshooting Guide 3: My mass spectrometry data is complex and difficult to interpret. What are the common pitfalls?

Interpreting mass spectra can be challenging. Here are some common issues and how to address them:

  • Ion Suppression: The presence of high concentrations of salts or other compounds in your sample can suppress the ionization of your analyte, leading to a weak or absent signal. Ensure your sample preparation and HPLC method minimize these interferences.

  • Adduct Formation: In electrospray ionization (ESI), it's common to see adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or mobile phase components. Be aware of these common adducts when interpreting your spectra.

  • In-Source Fragmentation: Sometimes, fragmentation can occur in the ion source of the mass spectrometer, not just in the collision cell during MS/MS. This can complicate the interpretation of the initial mass spectrum. Optimizing the source conditions can help minimize this.

  • Isotopic Peaks: Remember to look for the characteristic isotopic pattern of your molecule. This can help confirm the elemental composition, especially for compounds containing chlorine or bromine.

Part 5: The "So What" - Regulatory Considerations and Reporting

All your hard work in stability testing culminates in a comprehensive data package for regulatory submission.

FAQ 5: What are the regulatory requirements for reporting degradation products?

The International Council for Harmonisation (ICH) provides guidelines for stability testing and the control of impurities. The key documents are ICH Q1A(R2) for stability testing and ICH Q3B(R2) for impurities in new drug products.[5][13][14]

The reporting, identification, and qualification of degradation products are based on thresholds that are determined by the maximum daily dose of the drug.

Table 2: ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products
Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 1 g0.1%0.2% or 1 mg TDI, whichever is lower0.5% or 1 mg TDI, whichever is lower
> 1 g0.05%0.10% or 2 mg TDI, whichever is lower0.15% or 2 mg TDI, whichever is lower

TDI: Total Daily Intake

Reporting Threshold: The level above which a degradation product should be reported in the stability data.

Identification Threshold: The level above which a degradation product's structure should be identified.

Qualification Threshold: The level above which a degradation product's biological safety should be established.

References

  • Biosciences Biotechnology Research Asia. (2022, November 8). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Jetir.Org. (n.d.). Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. Retrieved from [Link]

  • Pharma Times. (n.d.). Regulatory Considerations for Forced Degradation Studies to Assess the Stability of Drugs. Retrieved from [Link]

  • ResearchGate. (2021, November 17). (PDF) METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. Retrieved from [Link]

  • IWA Publishing. (2022, August 10). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Retrieved from [Link]

  • ICH. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]

  • NIH. (2022, April 9). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. Retrieved from [Link]

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • BioPharm International. (2005, July 1). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • PubMed. (2024, February 23). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Retrieved from [Link]

  • FDA. (n.d.). Guidance for Industry Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]

  • MDPI. (2024, February 23). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Retrieved from [Link]

  • European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • Oxford Academic. (n.d.). Degradation pathway of quinolines in a biofilm system under denitrifying conditions. Retrieved from [Link]

  • ICH. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

  • NIH. (2023, April 11). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Retrieved from [Link]

  • American Pharmaceutical Review. (2010, April 1). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Retrieved from [Link]

  • IWA Publishing. (2025, July 12). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Retrieved from [Link]

  • Slideshare. (2012, July 28). Ich guidelines for stability studies 1. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from [Link]

  • Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Retrieved from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Semantic Scholar. (2023, March 25). Aerobic biodegradation of quinoline under denitrifying conditions in membrane-aerated biofilm reactor. Retrieved from [Link]

  • PubMed. (n.d.). Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain. Retrieved from [Link]

Sources

Technical Support Center: Monitoring Quinoline Synthesis with Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of quinoline synthesis reactions. It is structured to address common challenges and frequently encountered issues in a direct question-and-answer format, grounded in established scientific principles.

Frequently Asked Questions (FAQs)
Q1: Why is TLC an effective technique for monitoring quinoline synthesis?

A: TLC is a rapid, cost-effective, and highly sensitive analytical method ideal for separating components of a mixture based on their polarity.[1][2] It is particularly well-suited for monitoring quinoline synthesis because it allows for the quick visualization of the consumption of starting materials and the formation of the quinoline product.[2] These compounds typically have different polarities and, therefore, different Retention Factor (Rf) values, enabling clear separation on a TLC plate.[1][2]

Q2: How do I select an appropriate solvent system (mobile phase) for my quinoline synthesis reaction?

A: The choice of solvent system is critical for achieving good separation.[1][3] A common starting point is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent such as ethyl acetate.[1][4][5] An 8:2 or 7:3 ratio of hexane to ethyl acetate is a good initial system.[4] The ideal mobile phase should yield an Rf value for the starting material between 0.3 and 0.7, with the product appearing at a different Rf.[6][7] For the basic quinoline ring, adding a small amount (0.1-2.0%) of a basic modifier like triethylamine (NEt₃) to the mobile phase is often necessary to prevent streaking by neutralizing the acidic sites on the silica gel.[8][9]

Q3: What are the most reliable methods for visualizing quinoline derivatives on a TLC plate?

A: Quinoline derivatives, being aromatic and containing conjugated systems, are frequently visible under UV light (254 nm).[1][8][10] They appear as dark spots against the fluorescent background of the TLC plate.[1][10] For compounds that are not UV-active or for enhanced visualization, several staining agents can be employed:

  • Iodine Vapor: A general and often non-destructive stain that reacts with many organic compounds to produce brownish spots.[1][8][10][11]

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent stain for visualizing compounds that can be oxidized. It appears as yellow spots on a purple background.[11]

  • p-Anisaldehyde Stain: A versatile stain sensitive to a wide range of functional groups.[10][11]

Q4: How can I definitively confirm that a new spot on my TLC plate is the desired quinoline product?

A: The most reliable method is the use of a co-spot.[1][6][7] On a single TLC plate, apply three spots to the baseline:

  • SM Lane: Your starting material.

  • Co-spot Lane: A mixture of your starting material and the reaction mixture, applied to the same point.

  • RM Lane: Your reaction mixture.

If the new spot in the reaction mixture is your product, you will see it as a distinct spot from the starting material in the co-spot lane.[1][6] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[1][6]

Troubleshooting Guide

This section addresses common problems encountered during the TLC analysis of quinoline synthesis reactions in a direct question-and-answer format.

Problem Potential Cause(s) Suggested Solution(s)
Streaking or Tailing Spots The basic nitrogen of the quinoline is interacting strongly with the acidic silica gel.[8][9] The sample is too concentrated.[1][4][9]Add a basic modifier like triethylamine (0.1-2.0%) to your mobile phase to neutralize the silica gel.[8][9] Dilute your sample before spotting.[1][4][8]
Spots Remain at the Baseline (Rf ≈ 0) The mobile phase is not polar enough to move the compounds up the plate.[1][12][4][8]Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[1][4][8]
Spots Run with the Solvent Front (Rf ≈ 1) The mobile phase is too polar for the compounds.[1][12][4][8]Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture).[1][4][8]
Overlapping or Poorly Resolved Spots The polarity of the mobile phase is not optimal for separating the mixture.[4]Systematically try different mobile phase compositions. Consider using a different solvent system altogether (e.g., dichloromethane/methanol).[4][8]
No Spots Visible Under UV Light The compounds do not have a UV-active chromophore. The sample concentration is too low.[1][4][8]Use a visualization agent such as an iodine chamber or a potassium permanganate stain.[1][4][8] Concentrate the sample before spotting on the TLC plate.[1][4][8]
Reaction Mixture is a Dark, Tarry Color Reactions like the Skraup and Doebner-von Miller are known to produce polymeric byproducts.[1][13]Ensure proper temperature control during the reaction. The colored material may remain at the baseline on the TLC plate.[1]
Experimental Protocol: Monitoring a Doebner-von Miller Quinoline Synthesis by TLC

The Doebner-von Miller reaction is a classic method for synthesizing quinolines.[14] This protocol outlines the steps for monitoring its progress using TLC.

1. Plate Preparation:

  • Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[1][4]

  • Mark three lanes on the baseline for the starting material (SM), co-spot (Co), and reaction mixture (RM).[1][7]

2. Chamber Preparation:

  • Pour the chosen mobile phase (e.g., 8:2 hexane:ethyl acetate with 0.5% triethylamine) into a developing chamber to a depth of about 0.5 cm.[1][8]

  • Place a piece of filter paper inside the chamber, leaning against the wall, to ensure the chamber atmosphere is saturated with solvent vapors.[8] Cover the chamber.

3. Sample Preparation and Spotting:

  • Dissolve a small amount of your starting aniline and α,β-unsaturated carbonyl compound in a volatile solvent like ethyl acetate.[1][4]

  • Using a capillary tube, apply a small spot of the starting material solution to the "SM" mark.[1][12]

  • Carefully withdraw a small aliquot of your reaction mixture and spot it onto the "RM" mark.[1][7]

  • For the "Co" mark, first spot the starting material, let it dry, and then spot the reaction mixture directly on top of it.[1]

  • Ensure all spots are small (1-2 mm in diameter) and concentrated.[12][8][9]

4. Development and Visualization:

  • Carefully place the spotted TLC plate into the developing chamber and cover it.[1][8]

  • Allow the solvent to ascend the plate until the solvent front is about 1 cm from the top.[1]

  • Remove the plate and immediately mark the solvent front with a pencil.[1][4]

  • Allow the plate to dry completely.[1][8]

  • Visualize the spots under a UV lamp (254 nm) and circle any visible spots.[1][4][8] If necessary, use a secondary visualization method like an iodine chamber.[1][8]

5. Interpretation:

  • Compare the spots in the three lanes. The reaction is progressing if the intensity of the starting material spot in the "RM" lane decreases and a new product spot appears.[1][2]

  • The reaction is complete when the starting material spot is no longer visible in the "RM" lane.[1]

  • Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front).[12][4]

Visualizations

TLC_Workflow cluster_prep Preparation cluster_application Sample Application cluster_development Development & Visualization cluster_analysis Analysis prep_plate Prepare TLC Plate (Baseline & Lanes) spot_sm Spot Starting Material (SM) prep_plate->spot_sm prep_chamber Prepare Developing Chamber develop Develop Plate prep_chamber->develop spot_co Spot Co-spot (SM + RM) spot_sm->spot_co spot_rm Spot Reaction Mixture (RM) spot_rm->spot_co spot_co->develop visualize Visualize (UV/Stain) develop->visualize analyze Analyze Results visualize->analyze conclusion Determine Reaction Progress/Completion analyze->conclusion Troubleshooting_TLC TLC Troubleshooting Decision Tree for Quinoline Synthesis start Problem with TLC Result? streaking Streaking/Tailing? start->streaking rf0 Rf ≈ 0? start->rf0 rf1 Rf ≈ 1? start->rf1 no_spots No Spots Visible? start->no_spots sol_streaking Add Triethylamine to Eluent OR Dilute Sample streaking->sol_streaking Yes sol_rf0 Increase Eluent Polarity rf0->sol_rf0 Yes sol_rf1 Decrease Eluent Polarity rf1->sol_rf1 Yes sol_no_spots Use Chemical Stain (Iodine) OR Concentrate Sample no_spots->sol_no_spots Yes

Sources

Validation & Comparative

A Comparative Guide to Quinoline-Based Anticancer Agents: Evaluating 6-Ethyl-2-methylquinoline-3-carboxylic acid in the Context of Established Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds.[1][2] In oncology, this heterocyclic motif has given rise to a diverse range of anticancer agents, from naturally derived alkaloids to synthetic targeted therapies.[3] These compounds exert their antineoplastic effects through various mechanisms, including the critical inhibition of topoisomerases and protein kinases, which are fundamental to cancer cell proliferation and survival.[1] This guide provides a comparative analysis of 6-Ethyl-2-methylquinoline-3-carboxylic acid against two prominent classes of quinoline-based anticancer agents: topoisomerase inhibitors, exemplified by Camptothecin, and kinase inhibitors, represented by Bosutinib. Due to the limited publicly available experimental data on the anticancer activity of this compound, this guide will focus on a hypothesis-driven comparison based on its structural attributes and established structure-activity relationships (SAR) within the quinoline class.

The Quinoline Core: A Privileged Scaffold in Oncology

The rigid, planar structure of the quinoline ring system makes it an ideal framework for designing molecules that can interact with the active sites of enzymes and receptors.[1] Its synthetic tractability allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to enhance potency, selectivity, and pharmacokinetic profiles.[3] Quinoline derivatives have demonstrated a broad spectrum of anticancer activities, including induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[3][4]

Benchmark Agent 1: Camptothecin - The Topoisomerase I Poison

Camptothecin, a pentacyclic quinoline alkaloid isolated from the tree Camptotheca acuminata, is a classic example of a topoisomerase I inhibitor.[][6] Its discovery and subsequent development of semi-synthetic analogs like Topotecan and Irinotecan have been pivotal in cancer chemotherapy.[7][8]

Mechanism of Action

Topoisomerase I alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.[][7] Camptothecin exerts its cytotoxic effect by stabilizing the covalent complex formed between topoisomerase I and DNA.[6][7] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks.[9] When a replication fork encounters this stabilized complex, it results in a double-strand break, a catastrophic event for the cell that triggers apoptosis.[6]

Camptothecin_Mechanism cluster_0 DNA Replication/Transcription cluster_1 Topoisomerase I Catalytic Cycle cluster_2 Camptothecin Intervention DNA_Supercoiling DNA Supercoiling TopoI Topoisomerase I DNA_Supercoiling->TopoI Cleavage_Complex Topoisomerase I-DNA Covalent Complex TopoI->Cleavage_Complex Cleavage Religation DNA Religation Cleavage_Complex->Religation Normal Function Stabilized_Complex Stabilized Ternary Complex Cleavage_Complex->Stabilized_Complex Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Camptothecin Camptothecin Camptothecin->Stabilized_Complex Replication_Fork_Collision Replication Fork Collision Stabilized_Complex->Replication_Fork_Collision S-Phase DSB Double-Strand Break Replication_Fork_Collision->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of action of Camptothecin.

Structure-Activity Relationship (SAR)

The anticancer activity of camptothecin and its analogs is intrinsically linked to its structure:

  • Planar Pentacyclic System: Essential for intercalation into the DNA at the site of topoisomerase I cleavage.[10]

  • α-hydroxy-lactone E-ring: The hydroxyl group at position 20 and the intact lactone are critical for activity. The (S)-configuration at C20 is required for forming a hydrogen bond with Asp533 in the topoisomerase I active site.[9][10]

  • Substitutions on A and B rings: Modifications at positions 7, 9, 10, and 11 can modulate potency, solubility, and pharmacokinetic properties.[11]

CompoundTargetKey Structural FeaturesIC50 Range (various cell lines)Reference
CamptothecinTopoisomerase IPentacyclic quinoline alkaloid, α-hydroxy-lactone ring0.1 - 10 µM[12]
TopotecanTopoisomerase ISemi-synthetic analog with improved solubility0.01 - 1 µM[12]
IrinotecanTopoisomerase IPro-drug, converted to the active SN-380.001 - 0.1 µM (SN-38)[12]

Benchmark Agent 2: Bosutinib - The Tyrosine Kinase Inhibitor

Bosutinib is a synthetic quinoline-based small molecule that functions as a potent inhibitor of multiple tyrosine kinases.[13] It is approved for the treatment of chronic myelogenous leukemia (CML).[14]

Mechanism of Action

Bosutinib is an ATP-competitive inhibitor that targets the Bcr-Abl tyrosine kinase, the hallmark of Philadelphia chromosome-positive CML.[14][15] It also inhibits Src-family kinases such as Src, Lyn, and Hck.[15] By binding to the ATP-binding site of these kinases, bosutinib blocks their catalytic activity, thereby inhibiting downstream signaling pathways that are crucial for cell proliferation, survival, and migration.[15]

Bosutinib_Mechanism cluster_0 Upstream Signaling cluster_1 Kinase Activity cluster_2 Bosutinib Intervention cluster_3 Downstream Effects Growth_Factors Growth Factors Bcr_Abl Bcr-Abl/Src Kinase Growth_Factors->Bcr_Abl Phosphorylated_Substrate Phosphorylated Substrate Bcr_Abl->Phosphorylated_Substrate Phosphorylation Inhibition Inhibition of Phosphorylation Bcr_Abl->Inhibition ATP ATP ATP->Bcr_Abl Substrate Substrate Protein Substrate->Bcr_Abl Signaling_Pathways Downstream Signaling (e.g., Ras/Raf/MEK/ERK) Phosphorylated_Substrate->Signaling_Pathways Bosutinib Bosutinib Bosutinib->Bcr_Abl ATP-Competitive Binding Apoptosis Apoptosis Inhibition->Apoptosis Cell_Proliferation Cell Proliferation & Survival Signaling_Pathways->Cell_Proliferation

Caption: Mechanism of action of Bosutinib.

Structure-Activity Relationship (SAR)

The development of quinoline-based kinase inhibitors like bosutinib has revealed key structural requirements for potent and selective activity:

  • Quinoline Core: Serves as a scaffold for orienting substituents into the kinase active site.

  • Anilino-moiety at C4: The (2,4-dichloro-5-methoxyphenyl)amino group in bosutinib occupies a hydrophobic pocket in the kinase domain.[16]

  • Substituents at C3, C6, and C7: The 3-carbonitrile and the 7-alkoxy side chain with a terminal N-methylpiperazine in bosutinib contribute to its binding affinity and pharmacokinetic properties.[13][17]

CompoundTarget(s)Key Structural FeaturesIC50 Range (Kinase Inhibition)Reference
BosutinibBcr-Abl, Src, Lyn, Hck4-Anilinoquinoline, 3-carbonitrile, 7-alkoxy-piperazine1 - 30 nM[14]
NeratinibEGFR, HER24-Anilino-3-cyanoquinoline5 - 90 nM[18]
CabozantinibVEGFR, MET, RETQuinoline-6-carboxamide1 - 15 nM[18]

A Hypothetical Analysis of this compound

Structure:

Structural Comparison and Potential Activity
  • 2-Methyl and 3-Carboxylic Acid Substitution: This substitution pattern is less common among the clinically established quinoline anticancer agents. However, some studies on quinoline-3-carboxylic acid derivatives have shown antiproliferative activity. The presence of a carboxylic acid group can significantly influence the compound's physicochemical properties, such as solubility and ability to form hydrogen bonds.

  • 6-Ethyl Substitution: Substitutions on the benzo-ring of the quinoline nucleus are known to modulate biological activity. The ethyl group at the 6-position is a relatively small, lipophilic substituent. In some series of quinoline derivatives, such substitutions have been shown to influence potency.[18]

Hypothesized Mechanism of Action

Given its structure, this compound does not possess the complex polycyclic structure typical of DNA intercalators or topoisomerase poisons like camptothecin. The presence of a simple substituted quinoline core is more reminiscent of the scaffolds used for kinase inhibitors.

It is plausible that this compound could act as a kinase inhibitor . The quinoline core could serve as a scaffold to position the substituents within the ATP-binding pocket of a kinase. The carboxylic acid at C3 could potentially form hydrogen bonds with key residues in the hinge region of a kinase, a common interaction for many kinase inhibitors. The 2-methyl and 6-ethyl groups would likely interact with hydrophobic regions of the active site.

However, without experimental data, this remains a hypothesis. It is also possible that this compound exerts its anticancer effects through other mechanisms, such as inhibition of other enzymes or disruption of different cellular pathways.

Comparative Summary of Structural Features

FeatureCamptothecinBosutinibThis compound
Core Structure Pentacyclic quinoline alkaloid4-Anilinoquinoline2,3,6-Trisubstituted quinoline
Key Substituent (C3) Part of a fused ring systemCyano (-CN)Carboxylic acid (-COOH)
Key Substituent (C4) Part of a fused ring system(2,4-dichloro-5-methoxyphenyl)aminoHydrogen
Other Key Features α-hydroxy-lactone E-ring7-(3-(4-methylpiperazin-1-yl)propoxy)C2-Methyl, C6-Ethyl
Likely Mechanism Topoisomerase I InhibitionKinase InhibitionHypothesized: Kinase Inhibition

Experimental Protocols for Evaluation

To ascertain the anticancer potential and mechanism of action of a novel quinoline derivative like this compound, a series of in vitro and in vivo experiments would be necessary.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the compound that inhibits the growth of cancer cells by 50% (IC50).

Methodology:

  • Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the quinoline compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value.

In Vitro Kinase Inhibition Assay

Objective: To determine if the compound inhibits the activity of specific kinases.

Methodology:

  • Assay Setup: In a microplate, combine the purified target kinase, a suitable substrate (e.g., a peptide), and ATP.

  • Compound Addition: Add the quinoline compound at various concentrations.

  • Kinase Reaction: Initiate the kinase reaction and incubate at the optimal temperature for a specific duration.

  • Detection: Use a detection reagent that measures the amount of phosphorylated substrate or the amount of ATP consumed. This can be done using various methods, such as fluorescence, luminescence, or radioactivity.

  • IC50 Calculation: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.

Experimental_Workflow Start Novel Quinoline Compound Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity IC50 Determine IC50 against cancer cell lines Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Kinase_Assay Kinase Panel Screening Mechanism->Kinase_Assay Topo_Assay Topoisomerase Inhibition Assay Mechanism->Topo_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle_Assay In_Vivo In Vivo Efficacy (Xenograft Model) Kinase_Assay->In_Vivo Lead_Optimization Lead Optimization & SAR Studies In_Vivo->Lead_Optimization

Caption: General workflow for preclinical evaluation.

Conclusion

The quinoline scaffold remains a highly fruitful area of research in the quest for novel anticancer agents. While established drugs like Camptothecin and Bosutinib demonstrate the diverse mechanisms through which quinoline derivatives can combat cancer, the potential of novel compounds like this compound is yet to be fully elucidated. Based on a structural analysis, it is hypothesized that this compound may function as a kinase inhibitor. However, this speculation must be substantiated by rigorous experimental validation. The protocols outlined in this guide provide a roadmap for the systematic evaluation of such novel chemical entities, which is essential for the advancement of next-generation cancer therapeutics.

References

  • Wall, M. E., & Wani, M. C. (1995). Camptothecin and taxol: discovery to clinic--thirteenth Bruce F. Cain Memorial Award Lecture. Cancer Research, 55(4), 753–760.
  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488–1508.
  • Remsing Rix, L. L., Rix, U., Colinge, J., Hantschel, O., Bennett, K. L., Stranzl, T., ... & Superti-Furga, G. (2009). Global target profile of the kinase inhibitor bosutinib in primary CML cells. Leukemia, 23(3), 477–485.
  • Staker, B. L., Hjerrild, K., Feese, M. D., Behnke, C. A., Burgin, A. B., & Stewart, L. (2002). The mechanism of topoisomerase I poisoning by a camptothecin analog. Proceedings of the National Academy of Sciences, 99(24), 15387–15392.
  • Boschelli, D. H., Ye, F., Wang, Y. D., Dutia, M., Johnson, S. L., Wu, B., ... & Boschelli, F. (2001). Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase. Journal of medicinal chemistry, 44(23), 3965–3977.
  • Mushtaq, S., Abbasi, M. A., Rashid, M., Farooq, U., & Khan, M. A. (2018). A review on the anticancer potential of quinoline derivatives. Letters in drug design & discovery, 15(1), 2–15.
  • Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond.
  • Hsiang, Y. H., Hertzberg, R., Hecht, S., & Liu, L. F. (1985). Camptothecin induces protein-linked DNA breaks via mammalian DNA topoisomerase I. Journal of Biological Chemistry, 260(27), 14873–14878.
  • Schenone, S., Brullo, C., & Musumeci, F. (2017). The quinoline-based compounds as anticancer agents. Medicinal research reviews, 37(2), 397–438.
  • Michael, J. P. (2005). Quinoline, quinazoline and acridone alkaloids.
  • [This is a placeholder reference for a hypothetical source of data for this compound, as none was found in the search.]
  • [This is a placeholder reference for a hypothetical source of data for this compound, as none was found in the search.]
  • [This is a placeholder reference for a hypothetical source of data for this compound, as none was found in the search.]
  • Levinson, N. M., & Boxer, S. G. (2012). Structural and spectroscopic analysis of the kinase inhibitor bosutinib and an isomer of bosutinib binding to the Abl tyrosine kinase domain. PloS one, 7(2), e29828.
  • Puttini, M., Coluccia, A. M., Boschelli, F., Cleris, L., Marchesi, E., Donella-Deana, A., ... & Gambacorti-Passerini, C. (2006). In vitro and in vivo activity of SKI-606, a novel Src-Abl inhibitor, against imatinib-resistant Bcr-Abl+ neoplastic cells. Cancer research, 66(23), 11314–11322.
  • Afzal, O., Kumar, S., Haider, M. R., Ali, M. R., Kumar, R., Jaggi, M., & Bawa, S. (2015). A review on anticancer potential of mushroom-derived molecules. Fitoterapia, 100, 1–12.
  • Gambacorti-Passerini, C., Antolini, L., Mahon, F. X., Guilhot, F., Deininger, M., Fava, C., ... & Pane, F. (2011). Multicenter independent assessment of outcomes in chronic myeloid leukemia patients treated with imatinib. Journal of the National Cancer Institute, 103(7), 553–561.
  • Liu, L. F., Desai, S. D., Li, T. K., Mao, Y., Sun, M., & Sim, S. P. (2000). Mechanism of action of camptothecin. Annals of the New York Academy of Sciences, 922(1), 1–10.
  • Zunino, F., & Capranico, G. (1990). DNA topoisomerase I inhibitors in cancer therapy. Anti-cancer drug design, 5(4), 307–317.
  • Larsen, A. K., Escargueil, A. E., & Skladanowski, A. (2003). From DNA damage to cancer therapy: molecular and clinical aspects of the topoisomerase II-targeting drugs. Pharmacology & therapeutics, 99(2), 167–181.
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A Comparative Analysis of the Biological Activity of Quinoline-3-Carboxylic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The position of substituents on this heterocyclic system can dramatically alter its biological profile. This guide provides an in-depth comparative analysis of the biological activities of quinoline-3-carboxylic acid and its positional isomers, namely quinoline-2-carboxylic acid and quinoline-4-carboxylic acid. By synthesizing experimental data and elucidating structure-activity relationships, this document serves as a critical resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction to Quinoline Carboxylic Acid Isomers

Quinoline carboxylic acids are a class of organic compounds characterized by a quinoline ring system with a carboxylic acid group attached. The position of this carboxylic acid moiety significantly influences the molecule's physicochemical properties and its interaction with biological targets. This guide will focus on the comparative analysis of the 2-, 3-, and 4-carboxylic acid isomers, exploring their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Understanding the nuances of how the isomeric position of the carboxyl group impacts bioactivity is paramount for the rational design of more potent and selective drug candidates.

Comparative Biological Activity

The spatial arrangement of the carboxylic acid group on the quinoline ring dictates the molecule's electronic distribution and steric profile, leading to distinct biological activities among the isomers.

Antimicrobial Activity

While direct comparative studies on the parent isomers are limited, analysis of their derivatives provides significant insights into their antimicrobial potential. The carboxylic acid group at the C-3 position is a key feature in many quinolone antibiotics, where it is essential for their inhibitory activity against bacterial DNA gyrase and topoisomerase IV.

Table 1: Comparative Antimicrobial Activity of Quinoline Carboxylic Acid Derivatives

Isomer PositionDerivative/CompoundTarget Organism(s)MIC (µg/mL)Reference
2-carboxylic acid Schiff base derivativesStaphylococcus aureusHigh activity (qualitative)[1]
Escherichia coliHigh activity (qualitative)[1]
3-carboxylic acid N-alkoxy derivativesGram-negative bacteriaNot specified
Staphylococcus aureusNot specified
4-carboxylic acid 2-phenyl derivativesStaphylococcus aureus64[2]
Escherichia coli128[2]

The data suggests that derivatives of all three isomers possess antimicrobial properties. Notably, derivatives of quinoline-4-carboxylic acid have shown potent activity against both Gram-positive and Gram-negative bacteria[2].

Anticancer Activity

The antiproliferative effects of quinoline carboxylic acid isomers have been evaluated against various cancer cell lines. The position of the carboxylic acid group plays a crucial role in their mechanism of action and potency.

A study directly comparing the isomers revealed that quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid all exhibit remarkable growth inhibition capacities against the mammary MCF7 cell line. Interestingly, quinoline-2-carboxylic acid was the only isomer to show significant cytotoxicity against cervical HELA cancer cells[3].

Derivatives of quinoline-4-carboxylic acid are well-established as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cancer cell proliferation[4]. In contrast, derivatives of quinoline-3-carboxylic acid have been developed as highly selective antiproliferative agents targeting cancer cells[5].

Table 2: Comparative Anticancer Activity of Quinoline Carboxylic Acid Isomers

IsomerAssayCell LineIC50 ValueKey ObservationsReference
Quinoline-2-carboxylic acid Growth InhibitionMCF7 & HELANot specifiedSignificant cytotoxicity against HELA cells[3]
Quinoline-3-carboxylic acid Growth InhibitionMCF7Not specifiedRemarkable growth inhibition[3]
Quinoline-4-carboxylic acid Growth InhibitionMCF7Not specifiedRemarkable growth inhibition[3]
Quinoline-2-carboxylic acid α-Glucosidase Inhibition-9.1 µg/mLPotent inhibition[4]
Quinoline-4-carboxylic acid α-Glucosidase Inhibition-60.2 µg/mLWeaker inhibition than 2-isomer[4]
Quinoline-2-carboxylic acid α-Amylase Inhibition-15.5 µg/mLPotent inhibition[4]
Quinoline-4-carboxylic acid α-Amylase Inhibition-152.4 µg/mLWeaker inhibition than 2-isomer[4]

Note: While qualitative antiproliferative activity is noted, specific IC50 values for the parent isomers against cancer cell lines were not provided in the primary comparative study.

Anti-inflammatory Activity

Quinoline carboxylic acid isomers have demonstrated significant anti-inflammatory properties. A comparative study showed that quinoline-3-carboxylic and quinoline-4-carboxylic acids exerted "impressively appreciable" anti-inflammatory effects in a lipopolysaccharide (LPS)-induced inflammation model using RAW264.7 mouse macrophages[3].

The mechanism of this anti-inflammatory action is believed to involve the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Some quinoline derivatives are also known to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation[6][7][8].

Mechanistic Insights: Signaling Pathways and Molecular Targets

The diverse biological activities of quinoline carboxylic acid isomers stem from their ability to interact with various molecular targets and modulate critical cellular signaling pathways.

Inhibition of Inflammatory Pathways

Quinoline derivatives have been shown to suppress the activation of the NF-κB pathway, a central regulator of the inflammatory response. This inhibition can occur at various points in the signaling cascade, from preventing the degradation of the inhibitory IκBα protein to blocking the nuclear translocation of the p65 subunit of NF-κB.

NF_kB_Pathway_Inhibition cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) NFkB_nucleus->Inflammatory_Genes Induces Quinoline_Isomers Quinoline Carboxylic Acid Isomers Quinoline_Isomers->IKK Inhibits Quinoline_Isomers->NFkB_nucleus Inhibits Translocation

Caption: Proposed mechanism of NF-κB pathway inhibition by quinoline carboxylic acid isomers.

Anticancer Mechanisms

The anticancer activity of these isomers is multifaceted. As mentioned, quinoline-4-carboxylic acid derivatives are potent inhibitors of DHODH, thereby disrupting pyrimidine synthesis and halting cancer cell proliferation.

DHODH_Inhibition_Workflow Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate Pyrimidine_Synthesis De Novo Pyrimidine Biosynthesis Orotate->Pyrimidine_Synthesis DHODH->Orotate Quinoline_4_CA Quinoline-4-carboxylic Acid Derivatives Quinoline_4_CA->DHODH Inhibits DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cancer Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation

Caption: Inhibition of DHODH by quinoline-4-carboxylic acid derivatives disrupts pyrimidine synthesis.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are essential.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard assay for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh overnight culture of the test bacterium on an appropriate agar plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • Prepare a stock solution of the quinoline carboxylic acid isomer in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the test compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate Serial_Dilution Serial Dilution of Test Compound in 96-well plate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Visually Assess for Turbidity Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF7, HELA) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the quinoline carboxylic acid isomers for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Griess Assay for Nitric Oxide Production

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in cell culture supernatants.

Step-by-Step Methodology:

  • Cell Culture and Stimulation:

    • Culture macrophages (e.g., RAW264.7) in a 96-well plate.

    • Pre-treat the cells with different concentrations of the quinoline carboxylic acid isomers for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Sample Collection:

    • Collect the cell culture supernatants.

  • Griess Reaction:

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes in the dark.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm.

    • The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

Structure-Activity Relationship (SAR) and Future Perspectives

The analysis of quinoline carboxylic acid isomers and their derivatives reveals key structural features that govern their biological activity:

  • Position of the Carboxylic Acid Group: The isomeric position is a critical determinant of activity. The 3-position is often associated with potent antibacterial activity, while the 4-position is crucial for DHODH inhibition in anticancer applications. The 2-position has shown unique cytotoxicity against specific cancer cell lines like HELA[3].

  • Substituents on the Quinoline Ring: The addition of other functional groups to the quinoline core can significantly enhance potency and selectivity. For instance, bulky hydrophobic substituents at the C-2 position of quinoline-4-carboxylic acid are necessary for potent DHODH inhibition[4].

Future research should focus on synthesizing and evaluating a broader range of derivatives for each isomer to build a more comprehensive SAR profile. Direct head-to-head comparisons of the parent isomers across a wider array of biological assays with quantitative endpoints are also needed to fully elucidate their therapeutic potential. The insights gained from such studies will be invaluable for the rational design of next-generation quinoline-based drugs with improved efficacy and safety profiles.

Conclusion

The positional isomerism of the carboxylic acid group on the quinoline ring is a powerful modulator of biological activity. Quinoline-2, -3, and -4-carboxylic acids each exhibit distinct and promising antimicrobial, anticancer, and anti-inflammatory properties. A thorough understanding of their comparative activities, mechanisms of action, and structure-activity relationships, as outlined in this guide, is essential for leveraging this versatile scaffold in the development of novel and effective therapeutic agents. The provided experimental protocols serve as a foundation for researchers to conduct rigorous and reproducible evaluations of these and other related compounds.

References

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716. [Link]

  • Chen, H., et al. (1990). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 40(4), 709-714. [Link]

  • Al-Ostoot, F. H., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical Biology & Drug Design, 104(4), e14615. [Link]

  • Zarghi, A., et al. (2011). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. ResearchGate. [Link]

  • Abdellatif, K. R. A., et al. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. Bioorganic & Medicinal Chemistry, 26(10), 2697-2706. [Link]

  • Kumar, A., et al. (2023). Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Research Journal of Pharmacy and Technology, 16(11), 5221-5226. [Link]

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). BMC Chemistry, 13(1), 107. [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). Molecular Diversity. [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). Request PDF. [Link]

  • Wang, X., et al. (2025). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. ResearchGate. [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). Molecules, 27(19), 6749. [Link]

  • Ujhelyiová, G., et al. (2025). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. [Link]

  • Schematic representation of the NF-κB and MAPK signaling pathways and... (n.d.). ResearchGate. [Link]

  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. (2024). Biology, 13(11), 910. [Link]

  • Differential involvement of NF-kappaB and MAP kinase pathways in the generation of inflammatory cytokines by human neutrophils. (2002). Journal of Immunology, 168(4), 1802-1811. [Link]

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The Fulcrum of Potency: A Comparative Guide to the Structure-Activity Relationship of 6-Substituted Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold, a fused bicyclic heterocycle of benzene and pyridine, represents a cornerstone in medicinal chemistry. Its derivatives have yielded a remarkable array of therapeutic agents, and understanding their structure-activity relationship (SAR) is paramount for the rational design of novel, more effective drugs. This guide provides an in-depth comparison of 6-substituted quinoline derivatives, focusing on their anticancer, antimicrobial, and antimalarial activities. We will delve into the causal relationships between specific substituents at the 6-position and the resulting biological efficacy, supported by experimental data and detailed protocols.

The Strategic Importance of the 6-Position

The C6 position of the quinoline ring is a key site for modification, offering a vector for chemists to fine-tune the electronic, steric, and lipophilic properties of the molecule. Substituents at this position can profoundly influence a compound's interaction with its biological target, as well as its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The strategic placement of various functional groups at C6 has led to significant enhancements in potency and selectivity across different therapeutic areas.

Anticancer Activity: Targeting Cellular Proliferation

Quinoline derivatives have emerged as a promising class of anticancer agents, with the 6-position playing a crucial role in their cytotoxic and antiproliferative effects.

Enhancing Cytotoxicity through Aryloxy and Heterocyclic Moieties

Research has consistently demonstrated that the introduction of aryloxy groups at the 6-position can dramatically enhance the antiproliferative activity of quinoline derivatives.[1] This is often attributed to increased lipophilicity, which can facilitate cell membrane penetration.[1] Furthermore, substitutions on the appended phenoxy ring can further improve potency.[1]

A notable example is the development of 6,7-disubstituted-1,2,3,4-tetrahydro-2-phenyl-4-quinolones as antimitotic agents that interact with tubulin.[2] In this series, a heterocyclic ring at the 6-position resulted in the most potent compounds, with ED50 values in the nanomolar range.[2]

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of representative 6-substituted quinoline derivatives against various cancer cell lines.

Compound ID6-SubstituentCancer Cell LineIC50 (µM)Reference
1a -HHeLa>50
1b -ClHeLa31.37
1c -OCH3HeLa8.3
2a -HHCT-8>10[2]
2b PyrrolidinylHCT-80.001-0.01[2]

Table 1: Comparative IC50 values of 6-substituted quinoline derivatives against human cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay

The evaluation of anticancer activity is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.[1]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, PC3, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight to allow for adherence.[1]

  • Compound Treatment: Replace the culture medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[1]

Visualizing the SAR Workflow for Anticancer Quinolines

SAR_Anticancer cluster_synthesis Synthesis & Screening cluster_analysis Data Analysis & SAR cluster_outcome Outcome Quinoline_Core Quinoline Scaffold Modification Modification at C6 (e.g., Aryloxy, Heterocycle) Quinoline_Core->Modification Library Library of 6-Substituted Quinoline Derivatives Modification->Library Screening Cytotoxicity Screening (e.g., MTT Assay) Library->Screening Data IC50 Data Screening->Data Generates SAR_Analysis Structure-Activity Relationship Analysis Data->SAR_Analysis SAR_Analysis->Modification Informs Further Modifications Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification Potent_Compound Potent Anticancer Candidate Lead_Identification->Potent_Compound

A generalized workflow for the discovery of potent anticancer quinoline derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The quinoline core is a well-established pharmacophore in antimicrobial agents, with fluoroquinolones being a prominent example. Modifications at the 6-position have been shown to modulate the spectrum and potency of these compounds.

The Role of Electron-Withdrawing and Lipophilic Groups

The presence of a fluorine atom at the 6-position is a hallmark of many potent fluoroquinolone antibiotics and is associated with enhanced antibacterial activity.[3] This electron-withdrawing group can influence the electronic properties of the quinoline ring system, which is crucial for its interaction with bacterial DNA gyrase and topoisomerase IV.

In other series of quinoline derivatives, the introduction of a methoxy group at the 6-position has been explored in the design of novel antimicrobial agents. For instance, a 6-methoxy-2-chloroquinoline core has been utilized to generate derivatives with activity against various bacterial and fungal strains.[4]

Comparative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for representative 6-substituted quinoline derivatives against selected microbial strains.

Compound ID6-SubstituentBacterial StrainMIC (µg/mL)Reference
3a -HS. aureus>64[5]
3b -FS. aureus (MRSA)1.5[5]
4a -OCH3S. aureus7.81[4]
4b -OCH3E. coli>125[4]

Table 2: Comparative MIC values of 6-substituted quinoline derivatives against pathogenic bacteria.

Experimental Protocol: Broth Microdilution MIC Assay

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well. Include positive (no drug) and negative (no bacteria) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway: Inhibition of Bacterial DNA Gyrase

DNA_Gyrase_Inhibition Quinoline 6-Fluoro-Quinolone Derivative DNA_Gyrase Bacterial DNA Gyrase/ Topoisomerase IV Quinoline->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to (if inhibited)

Sources

A Senior Application Scientist's Guide to Validating the Anticenter Activity of Quinoline Derivatives in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, antimicrobial, and, most notably for our purposes, anticancer properties.[3][4] The versatility of the bicyclic quinoline ring system allows for extensive chemical modification, yielding a vast library of compounds that can interact with various biological targets.[1][5] This has led to the development of several successful quinoline-based anticancer drugs, such as bosutinib, lenvatinib, and cabozantinib, which are used in clinical settings.[6][7][8]

The anticancer mechanisms of quinoline derivatives are multifaceted, ranging from the induction of programmed cell death (apoptosis) and cell cycle arrest to the inhibition of critical signaling pathways that drive tumor growth and angiogenesis (the formation of new blood vessels).[3][4][5] Given the diversity of these compounds and their mechanisms, a systematic and rigorous validation process is essential to identify the most promising candidates for further development.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of novel quinoline derivatives. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, present comparative data, and explore the underlying molecular mechanisms.

Part 1: Foundational Cytotoxicity Screening: The First Litmus Test

The initial step in evaluating any potential anticancer compound is to determine its cytotoxicity—its ability to kill cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. Two of the most robust and widely used colorimetric assays for this purpose are the MTT and Sulforhodamine B (SRB) assays.

The choice between them depends on the compound's potential mechanism. The MTT assay measures metabolic activity, which can sometimes be affected by compounds that interfere with mitochondrial function without necessarily killing the cell.[9] The SRB assay, on the other hand, measures total cellular protein content, making it a direct assessment of cell biomass and less susceptible to metabolic interference.[10][11] Performing both can provide a more complete picture of a compound's effect.

Experimental Workflow: From Cell Culture to IC50

The general workflow for in vitro cytotoxicity screening is a multi-day process that requires careful planning and execution to ensure reproducibility.

G cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Compound Treatment cluster_day4_5 Day 4/5: Viability Assay cluster_analysis Data Analysis seed Seed cancer cells into 96-well plates incubate1 Incubate for 24h (allow cells to attach) seed->incubate1 treat Treat cells with serial dilutions of quinoline derivatives incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_reagent Add assay reagent (e.g., MTT or SRB) incubate2->add_reagent incubate3 Incubate as per protocol solubilize Solubilize formazan (MTT) or bound dye (SRB) read Read absorbance on a microplate reader calculate Calculate cell viability (%) read->calculate plot Plot dose-response curve calculate->plot determine_ic50 Determine IC50 value plot->determine_ic50

Caption: General workflow for in vitro cytotoxicity screening of quinoline derivatives.

Protocol 1: MTT Cell Viability Assay

This assay is predicated on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[12][13] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed adherent cancer cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of fresh medium containing the various concentrations of the test compounds. Include untreated cells as a negative control and a vehicle control (e.g., DMSO) if the compound is dissolved in a solvent.[9]

  • Incubation: Incubate the plates for the desired exposure time, typically 48 to 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[12][13] Viable cells will form visible purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of a solubilizing agent, such as isopropanol or DMSO, to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) at a wavelength of 570-590 nm using a microplate reader.[12]

  • Calculation: Calculate the percentage of cell viability using the formula:

    • % Viability = (OD of Treated Cells / OD of Untreated Control Cells) x 100

    • Plot the % viability against the compound concentration to determine the IC50 value.

Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is based on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins that have been fixed with trichloroacetic acid (TCA).[10][14] The amount of bound dye is proportional to the total cellular protein mass.[11]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently remove the treatment medium. Fix the adherent cells by adding 100 µL of cold 10% (wt/vol) TCA to each well. Incubate at 4°C for at least 1 hour.[10][14]

  • Washing: Carefully remove the TCA and wash the plates four to five times with 1% (vol/vol) acetic acid or slow-running tap water to remove excess TCA and unbound dye.[11][14] Air-dry the plates completely.

  • Staining: Add 100 µL of 0.057% or 0.4% (wt/vol) SRB solution (in 1% acetic acid) to each well and stain at room temperature for 30 minutes.[14][15]

  • Post-Stain Wash: Quickly rinse the plates four times with 1% (vol/vol) acetic acid to remove any unbound SRB dye.[14]

  • Solubilization: Air-dry the plates again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[10][15]

  • Absorbance Reading: Place the plates on a shaker for 5-10 minutes to ensure complete dissolution of the dye. Measure the absorbance at approximately 510 nm.[10]

  • Calculation: Calculate the IC50 value as described for the MTT assay.

Part 2: Comparative Analysis of Quinoline Derivatives

Once IC50 values are obtained, a comparative analysis across different cancer cell lines is crucial. This helps in identifying compounds with broad-spectrum activity versus those with selectivity towards specific cancer types. The table below summarizes the cytotoxic activity (IC50) of representative quinoline derivatives against common cancer cell lines, compiled from published literature.

Quinoline Derivative Class Specific Compound Cancer Cell Line Cell Type IC50 (µM) Reference
Quinoline-Chalcone HybridCompound 12eMGC-803Gastric1.38[1]
HCT-116Colon5.34[1]
MCF-7Breast5.21[1]
4-AnilinoquinolineCompound 6dA549Lung0.06[16]
MCF-7Breast0.11[16]
HL-60Leukemia0.09[16]
4-AnilinoquinolineCompound 8bA549Lung0.07[16]
MCF-7Breast0.12[16]
HL-60Leukemia0.10[16]
7-Chloro-4-quinolinylhydrazoneDerivative 36SF-295CNS0.314 µg/cm³[7]
HCT-8Colon>4.65 µg/cm³[7]
HL-60Leukemia0.465 µg/cm³[7]
2,4-Disubstituted QuinolineVariousHEp-2Larynx49.01–77.67% inhibition[7]

This table is a representative sample. Researchers should compile data specific to their library of compounds.

This comparative data allows for the prioritization of lead compounds. For instance, compounds 6d and 8b demonstrate potent, sub-micromolar activity across lung, breast, and leukemia cell lines, suggesting they are strong candidates for further mechanistic studies.[16]

Part 3: Elucidating the Mechanism of Action

A potent IC50 value is only the beginning. Understanding how a compound kills cancer cells is paramount for its development as a therapeutic agent. Induction of apoptosis is a highly desirable mechanism for an anticancer drug, as it is a controlled form of cell death that avoids the inflammatory response associated with necrosis.

Visualizing Apoptosis: Acridine Orange/Ethidium Bromide (AO/EB) Staining

This simple and cost-effective fluorescence microscopy technique allows for the clear differentiation between viable, apoptotic, and necrotic cells based on membrane integrity.[17]

  • Acridine Orange (AO): A vital dye that permeates all cells and stains their nuclei green.[18]

  • Ethidium Bromide (EB): Only enters cells with compromised membrane integrity and stains their nuclei red.[18]

Interpreting the Results:

  • Viable Cells: Uniform green nucleus with normal morphology.

  • Early Apoptotic Cells: Bright green nucleus with condensed or fragmented chromatin (blebbing).[19][20]

  • Late Apoptotic Cells: Orange to red nucleus with condensed and fragmented chromatin, as the membrane loses integrity allowing EB to enter.[19][21]

  • Necrotic Cells: Uniformly orange to red nucleus with a normal, non-condensed morphology.[19]

Protocol 3: AO/EB Dual Staining Assay

Step-by-Step Methodology:

  • Cell Culture: Grow cells on glass coverslips in a 6-well plate and treat with the quinoline derivative at its IC50 concentration for 24-48 hours.

  • Staining: Prepare a dye mixture of 100 µg/mL AO and 100 µg/mL EB in phosphate-buffered saline (PBS).[19]

  • Cell Harvesting & Staining: After treatment, wash the cells with PBS. Add a small volume (e.g., 20 µL) of the AO/EB dye mixture onto a clean microscope slide. Gently place the coverslip with the cells face down onto the dye mixture.

  • Microscopy: Immediately visualize the cells under a fluorescence microscope. Capture images of the stained cells to analyze their morphology and quantify the percentage of viable, apoptotic, and necrotic cells.

Targeting Key Cancer Pathways: The EGFR Example

Many quinoline derivatives exert their anticancer effects by inhibiting specific enzymes or signaling pathways that are dysregulated in cancer.[3][5] A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often overactive in various cancers, including lung and breast cancer, leading to uncontrolled cell proliferation and survival.[6][16][22] Several quinoline-based compounds have been designed as potent EGFR inhibitors.[16]

The diagram below illustrates the EGFR signaling cascade and the point of intervention for quinoline-based inhibitors.

G cluster_membrane Cell Membrane cluster_pathway Downstream Signaling EGF EGF (Ligand) EGFR EGFR Receptor EGF->EGFR Binds P Autophosphorylation (Activation) EGFR->P Dimerization Quinoline Quinoline Derivative (Inhibitor) Quinoline->P Blocks Ras Ras/Raf/MEK Pathway P->Ras Activates PI3K PI3K/Akt/mTOR Pathway P->PI3K Activates Proliferation Cell Proliferation, Survival, Angiogenesis Ras->Proliferation PI3K->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a quinoline derivative.

By binding to the tyrosine kinase domain of EGFR, these inhibitors block the autophosphorylation step, thereby preventing the activation of downstream pro-survival pathways like Ras/Raf/MEK and PI3K/Akt/mTOR.[6][23][24] This ultimately leads to a halt in cell proliferation and can trigger apoptosis. Validating the inhibition of such pathways can be achieved through techniques like Western blotting to check the phosphorylation status of EGFR and its downstream targets.

Conclusion

The validation of anticancer activity for quinoline derivatives is a systematic process that builds a comprehensive profile for each compound. It begins with broad cytotoxicity screening using reliable methods like the MTT and SRB assays to establish potency (IC50) across a panel of relevant cancer cell lines. Promising candidates are then subjected to mechanistic studies to determine how they induce cell death, with apoptosis being a key desired outcome, readily visualized by techniques like AO/EB staining. Finally, delving into the specific molecular targets, such as the inhibition of critical signaling pathways like EGFR, provides a complete picture of the compound's therapeutic potential. This multi-faceted approach, grounded in robust protocols and logical progression, is essential for identifying and advancing the next generation of quinoline-based cancer therapeutics.

References

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry.
  • Review on recent development of quinoline for anticancer activities. (n.d.). Frontiers in Chemistry.
  • Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray.
  • Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. (n.d.). National Institutes of Health (NIH).
  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (n.d.). RSC Publishing.
  • Quinoline Derivatives as Anticancer Agents: A Comparative Analysis. (2025). BenchChem.
  • The Pharmacological Potential of Quinoline Derivatives: A Technical Guide for Drug Discovery. (2025). BenchChem.
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). National Institutes of Health (NIH).
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). National Institutes of Health (NIH).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Springer.
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  • Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. (2024). International Journal of Pharmacy and Biological Sciences.
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Comparing the efficacy of different synthesis routes for 6-Ethyl-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinoline Core and the Synthetic Challenge

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of pharmacologically active agents, including renowned antimalarial, antibacterial, and anticancer drugs.[1] The specific target molecule of this guide, 6-Ethyl-2-methylquinoline-3-carboxylic acid, represents a promising scaffold for further derivatization in drug discovery programs. The strategic placement of the ethyl, methyl, and carboxylic acid groups offers distinct points for molecular modification to modulate biological activity and pharmacokinetic properties.

The synthesis of such polysubstituted quinolines, however, presents a significant challenge, demanding careful consideration of regioselectivity, reaction efficiency, and scalability. This guide provides an in-depth, comparative analysis of three classical and versatile synthetic routes applicable to the preparation of this compound: the Friedländer Annulation, the Doebner Reaction, and the Pfitzinger Synthesis.

As a Senior Application Scientist, this document is structured to move beyond a simple recitation of protocols. It aims to provide a deep understanding of the causality behind experimental choices, offering field-proven insights to guide researchers in selecting the most efficacious route for their specific laboratory capabilities and research objectives. Each described protocol is designed as a self-validating system, with clear benchmarks for success and troubleshooting advice.

Comparative Overview of Synthetic Routes

The selection of an optimal synthetic pathway is a critical decision in any chemical research program, balancing factors such as yield, purity, cost, safety, and environmental impact. The following sections will delve into the specifics of each route, but a high-level comparison is presented below to frame the discussion.

Synthetic Route Key Advantages Primary Challenges Starting Material Complexity Typical Yield Range
Friedländer Annulation High convergence, good yields, often milder conditions, direct formation of the quinoline core.[2]Availability and stability of the required 2-amino-5-ethylacetophenone starting material.Moderate70-95% (for ester)
Doebner Reaction Readily available starting materials (anilines, aldehydes, pyruvic acid).[3][4]Potential for low yields, regioselectivity issues with substituted anilines, harsh acidic conditions.[5]Low35-70%
Pfitzinger Synthesis Good for producing quinoline-4-carboxylic acids, utilizes isatin chemistry.[6][7]Requires synthesis of the substituted 6-ethylisatin, harsh basic conditions, potential for side reactions.[5]High40-85%

Route 1: The Friedländer Annulation

The Friedländer synthesis is arguably one of the most direct and efficient methods for constructing polysubstituted quinolines. It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[8] For our target molecule, this translates to the reaction between 2-amino-5-ethylacetophenone and ethyl acetoacetate.

Causality of Experimental Design

The elegance of the Friedländer route lies in its convergent nature, assembling the quinoline core in a single cyclocondensation step. The choice of catalyst is critical; while bases like potassium hydroxide can be used, Lewis acids such as Zirconium(IV) chloride or even milder Brønsted acids often provide higher yields and cleaner reactions by activating the carbonyl groups towards nucleophilic attack.[1] The reaction typically proceeds first through an aldol-type condensation or imine formation, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoline ring.[2] The final step involves the hydrolysis of the resulting ethyl ester to the target carboxylic acid.

Visualizing the Friedländer Pathway

Friedlander Synthesis cluster_main Friedländer Annulation start1 2-Amino-5-ethylacetophenone intermediate Enamine/Imine Intermediate start1->intermediate + H⁺/Δ start2 Ethyl Acetoacetate start2->intermediate cyclized Cyclized Intermediate intermediate->cyclized Intramolecular Cyclization product_ester Ethyl 6-Ethyl-2-methyl- quinoline-3-carboxylate cyclized->product_ester - H₂O product_acid 6-Ethyl-2-methylquinoline- 3-carboxylic acid product_ester->product_acid Hydrolysis (NaOH, H₂O/EtOH)

Caption: The Friedländer synthesis route to this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 6-Ethyl-2-methylquinoline-3-carboxylate

  • Materials: 2-amino-5-ethylacetophenone (1.0 mmol), ethyl acetoacetate (1.2 mmol), Zirconium(IV) chloride (ZrCl₄, 10 mol%), Ethanol/Water (1:1, 10 mL).

  • Procedure:

    • To a solution of 2-amino-5-ethylacetophenone and ethyl acetoacetate in a 1:1 mixture of ethanol and water, add ZrCl₄.[1]

    • Stir the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1.5-2 hours.

    • Upon completion, cool the mixture to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (hexane-ethyl acetate gradient) to afford the desired ester. A yield of approximately 92% can be expected based on similar syntheses.[1]

Step 2: Hydrolysis to this compound

  • Materials: Ethyl 6-Ethyl-2-methylquinoline-3-carboxylate (1.0 mmol), Sodium Hydroxide (2.0 mmol), Ethanol (10 mL), Water (5 mL).

  • Procedure:

    • Dissolve the ester in ethanol and add an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

    • After cooling to room temperature, remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to pH 4-5 with dilute hydrochloric acid.

    • The carboxylic acid will precipitate as a solid. Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.

Route 2: The Doebner Reaction

The Doebner reaction is a three-component reaction that synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[3] To adapt this for our target, which has substituents at the 2 and 3 positions, a modification known as the Doebner-von Miller reaction is more appropriate, though the classic Doebner provides the foundational logic. For our specific target, the Doebner reaction would involve 4-ethylaniline, acetaldehyde, and pyruvic acid.

Causality of Experimental Design

This route is attractive due to the simplicity and commercial availability of its starting materials. The reaction mechanism is thought to proceed via the formation of a Schiff base between the aniline and aldehyde, followed by a reaction with the enol of pyruvic acid, cyclization, and subsequent oxidation.[9] However, a significant challenge is controlling regioselectivity. With 4-ethylaniline, cyclization can occur at either the C2 or C6 position of the aniline ring, potentially leading to a mixture of 6-ethyl and 8-ethyl isomers. The use of strong acids as catalysts is typical, but this can also lead to side reactions and polymerization, often resulting in lower yields.[5] Recent modifications using Lewis acids like BF₃·OEt₂ have shown improved yields, especially for electron-deficient anilines.[5]

Visualizing the Doebner Pathway

Doebner_Reaction cluster_doebner Doebner Reaction start_aniline 4-Ethylaniline schiff_base Schiff Base start_aniline->schiff_base + H⁺ start_aldehyde Acetaldehyde start_aldehyde->schiff_base start_pyruvic Pyruvic Acid michael_adduct Adduct start_pyruvic->michael_adduct schiff_base->michael_adduct + Pyruvic Acid (enol) dihydroquinoline Dihydroquinoline Intermediate michael_adduct->dihydroquinoline Cyclization product 6-Ethyl-2-methylquinoline- 3-carboxylic acid dihydroquinoline->product Oxidation isomer 8-Ethyl Isomer (Side Product) dihydroquinoline->isomer Alternative Cyclization

Caption: The Doebner reaction pathway, highlighting the potential for isomeric byproducts.

Detailed Experimental Protocol
  • Materials: 4-Ethylaniline (1.8 mmol), Acetaldehyde (2.0 mmol), Pyruvic acid (0.6 mmol), Boron trifluoride etherate (BF₃·OEt₂, 0.5 equiv), Acetonitrile (MeCN).

  • Procedure:

    • In a round-bottom flask, prepare a solution of 4-ethylaniline and acetaldehyde in acetonitrile.[10]

    • Add BF₃·OEt₂ at room temperature and stir the mixture at 65 °C for 1 hour.[10]

    • Separately, prepare a solution of pyruvic acid in acetonitrile.

    • Add the pyruvic acid solution dropwise to the reaction mixture over a period of time while maintaining the temperature at 65 °C.

    • Continue to stir the reaction at 65 °C for approximately 20 hours, monitoring progress by TLC.

    • After cooling, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification by column chromatography will be necessary to separate the desired 6-ethyl isomer from the 8-ethyl isomer and other byproducts.

Route 3: The Pfitzinger Synthesis

The Pfitzinger synthesis is a classic method for preparing quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound under basic conditions.[6] To synthesize our target molecule, this would require the reaction of 6-ethylisatin with a compound that can provide the 2-methyl and 3-carboxy functionalities, such as the enolate of pyruvic acid formed in situ from a suitable precursor like methyl ethyl ketone under the reaction conditions.

Causality of Experimental Design

The primary advantage of the Pfitzinger route is its directness to quinoline-carboxylic acids. The reaction is initiated by the base-catalyzed ring-opening of the isatin to form a keto-anilinic acid.[6] This intermediate then condenses with the carbonyl compound (e.g., methyl ethyl ketone) to form an imine/enamine, which subsequently undergoes intramolecular cyclization and dehydration to yield the quinoline ring.[7] The main drawbacks are the need to first synthesize the substituted 6-ethylisatin and the use of strong basic conditions, which may not be compatible with sensitive functional groups. The reaction of isatin with an unsymmetrical ketone like methyl ethyl ketone can also lead to regioselectivity issues.

Visualizing the Pfitzinger Pathway

Pfitzinger_Synthesis cluster_pfitzinger Pfitzinger Synthesis start_isatin 6-Ethylisatin ring_opened Ring-Opened Intermediate start_isatin->ring_opened KOH, EtOH/H₂O start_ketone Methyl Ethyl Ketone condensed Condensed Intermediate start_ketone->condensed ring_opened->condensed + Methyl Ethyl Ketone product 6-Ethyl-2-methylquinoline- 3-carboxylic acid condensed->product Cyclization & Dehydration

Caption: The Pfitzinger synthesis pathway for the target quinoline-3-carboxylic acid.

Detailed Experimental Protocol
  • Materials: 6-Ethylisatin (0.0075 mol), Potassium Hydroxide (KOH, 0.02 mol), Methyl Ethyl Ketone (0.015 mol), Absolute Ethanol (40 mL), Water (1 mL).

  • Procedure:

    • In a round-bottom flask, dissolve KOH in a mixture of absolute ethanol and water.

    • Add 6-ethylisatin to the basic solution and stir at room temperature for 1 hour.

    • Gradually add methyl ethyl ketone to the reaction mixture.

    • Heat the mixture to reflux (approx. 79 °C) with continuous stirring for 24 hours, monitoring the reaction by TLC.

    • After cooling, pour the reaction mixture into ice-water and acidify with acetic acid to precipitate the product.

    • Collect the solid product by filtration, wash with cold water, and dry.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Conclusion and Recommendations

Each of the discussed synthetic routes offers a viable pathway to this compound, yet they present distinct profiles of efficacy, practicality, and challenge.

  • The Friedländer Annulation stands out as the most promising route for achieving high yields and purity, provided the 2-amino-5-ethylacetophenone starting material is accessible or can be synthesized efficiently. Its convergent nature and the potential for milder, catalyzed conditions make it highly attractive for both laboratory-scale synthesis and potential scale-up.[2]

  • The Doebner Reaction offers the advantage of simple, readily available starting materials. However, researchers must be prepared to address significant challenges in controlling regioselectivity and optimizing reaction conditions to mitigate side reactions and improve yields.[5] This route may be suitable for initial exploratory work but could prove problematic for producing clean material on a larger scale without extensive optimization.

  • The Pfitzinger Synthesis provides a direct route to the carboxylic acid but is hampered by the requirement for the multi-step synthesis of 6-ethylisatin. The harsh basic conditions and long reaction times may also limit its overall appeal.[6]

For researchers prioritizing yield, purity, and a more controlled reaction, the Friedländer Annulation is the recommended approach . While it requires a more complex starting material, the efficiency of the subsequent cyclocondensation and the high yields typically observed present a compelling case for its superiority in synthesizing this compound. Investment in the synthesis of the key aminoketone intermediate is likely to be rewarded with a more robust and scalable final route.

References

  • Doebner reaction - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

  • Friedlaender Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]

  • Shaking Up the Friedländer Reaction: Rapid, Scalable Mechanochemical Synthesis of Polyaryl‐Substituted Quinolines | Request PDF - ResearchGate. (2024, October 15). Retrieved January 18, 2026, from [Link]

  • Pfitzinger reaction - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Pfitzinger Quinoline Synthesis. (n.d.). Retrieved January 18, 2026, from [Link]

  • Doebner Reaction. (n.d.). Retrieved January 18, 2026, from [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (2020, June 2). Retrieved January 18, 2026, from [Link]

  • Friedländer quinoline synthesis - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]

  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate. (2014, March 28). Retrieved January 18, 2026, from [Link]

  • WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents. (n.d.).
  • Chemistry of Pfitzinger Synthesis | PDF | Chemical Reactions | Hydrolysis - Scribd. (n.d.). Retrieved January 18, 2026, from [Link]

  • The Friedländer Synthesis of Quinolines - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives - Beilstein Journals. (2018, September 28). Retrieved January 18, 2026, from [Link]

  • Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - UI Scholars Hub. (2023, June 2). Retrieved January 18, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved January 18, 2026, from [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. (2022, September 29). Retrieved January 18, 2026, from [Link]

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  • Synthesis, DNA-binding, and interferon-inducing properties of isatin and benzoisatin hydrazones - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

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The Quinolone Quandary: Bridging the Gap Between In Vitro Promise and In Vivo Reality

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Comparative Efficacy of Quinoline-Based Therapeutic Agents

For decades, the quinoline scaffold has been a cornerstone in medicinal chemistry, yielding a plethora of therapeutic agents with a broad spectrum of activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] The journey from a promising hit in a petri dish to a clinically effective drug, however, is often a winding and challenging path. A critical juncture in this journey is the transition from the controlled environment of in vitro assays to the complex biological landscape of in vivo models. This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of quinoline-based therapeutic agents, supported by experimental data and detailed methodologies, to empower researchers in navigating the complexities of preclinical drug development.

The In Vitro Arena: A First Look at Potency

In vitro assays are the initial proving ground for any novel compound, offering a rapid and cost-effective means to assess its biological activity against a specific target, be it a cancer cell line or a pathogenic microbe. These assays are indispensable for determining key parameters like the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half.

Key In Vitro Assays for Quinoline-Based Agents

Several robust and well-validated assays are routinely employed to determine the in vitro efficacy of quinoline derivatives. The choice of assay is dictated by the therapeutic target and the desired endpoint.

  • For Anticancer Agents:

    • Sulforhodamine B (SRB) Assay: This colorimetric assay measures cell density by staining total cellular protein, providing a reliable indication of cytotoxicity.[1]

    • MTT Assay: This assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduces the yellow tetrazolium salt MTT to purple formazan crystals.

  • For Antimalarial Agents:

    • Schizont Maturation Assay: This microscopic or colorimetric assay evaluates the ability of a compound to inhibit the maturation of the malaria parasite from the ring stage to the schizont stage within red blood cells.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol outlines the steps for determining the IC50 value of a quinoline-based compound against an adherent cancer cell line.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Quinoline-based test compound (dissolved in a suitable solvent like DMSO)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the quinoline compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to each well and incubating for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell survival against the drug concentration and determine the IC50 value from the dose-response curve.

The In Vivo Gauntlet: Assessing Efficacy in a Living System

While in vitro assays provide crucial initial data, the true test of a therapeutic agent's potential lies in its performance within a complex living organism. In vivo models are essential for evaluating a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics (the effect of the drug on the body), and overall efficacy and toxicity in a physiological context.

Common In Vivo Models for Quinoline-Based Agents

The selection of an appropriate animal model is critical for obtaining relevant and translatable data.

  • For Anticancer Agents:

    • Xenograft Models: These models involve the transplantation of human tumor cells or tissues into immunodeficient mice.[4] Subcutaneous xenografts are commonly used to assess a compound's ability to inhibit tumor growth.

  • For Antimalarial Agents:

    • Rodent Malaria Models: Mice infected with Plasmodium berghei are a widely used model to evaluate the in vivo efficacy of antimalarial drugs.[5][6]

Experimental Protocol: Murine Xenograft Model for Anticancer Efficacy

This protocol provides a general framework for assessing the in vivo anticancer activity of a quinoline-based compound.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • Quinoline-based test compound

  • Vehicle for drug administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the quinoline compound (at various doses) and the vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily, once every two days).

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

The In Vitro vs. In Vivo Correlation: A Tale of Two Worlds

The ultimate goal of preclinical drug development is to identify compounds that exhibit a strong correlation between their in vitro potency and their in vivo efficacy. However, a direct and consistent correlation is often elusive.[7] A compound that shows remarkable cytotoxicity in a cell culture dish may fail to produce a significant therapeutic effect in an animal model. Conversely, some compounds with modest in vitro activity may demonstrate surprising efficacy in vivo.

Several factors contribute to this potential disconnect:

  • Pharmacokinetics and Bioavailability: A compound's ability to be absorbed, distributed to the target tissue, and remain at a therapeutic concentration is not assessed in in vitro assays.[8] Poor oral bioavailability or rapid metabolism can render a potent compound ineffective in vivo.[7]

  • The Tumor Microenvironment: In vitro cell cultures lack the complex three-dimensional architecture and the diverse cellular and non-cellular components of the tumor microenvironment, which can significantly influence drug response.

  • Host Factors: The immune system and other host factors, which are absent in in vitro settings, can play a crucial role in the overall therapeutic outcome.

Comparative Efficacy Data: Quinolines in Action

The following tables provide a snapshot of the in vitro and in vivo efficacy of representative quinoline-based therapeutic agents, highlighting the nuances of their activity profiles.

Table 1: Anticancer Activity of Quinoline Derivatives

Compound/DrugIn Vitro AssayCell LineIC50 (µM)In Vivo ModelDosing RegimenIn Vivo Efficacy (Tumor Growth Inhibition)Citation(s)
Quinoline-Chalcone (12e) CytotoxicityMGC-803 (Gastric)1.38Nude Mice (Xenograft)Not SpecifiedSignificant inhibition reported[4]
[PtCl(8-O-quinoline)(dmso)] (2) Cell ViabilityMG-63 (Osteosarcoma)4Athymic Nude Mice (Xenograft)Not SpecifiedReduced tumor volume[9]
Cisplatin Cell ViabilityMG-63 (Osteosarcoma)39Athymic Nude Mice (Xenograft)Not SpecifiedLess effective than compound (2)[9]
Compound 91b1 MTS CytotoxicityVarious cancer cell linesVariesNude Mice (Xenograft)Not SpecifiedSignificantly reduced tumor size[10]

Table 2: Antimalarial Activity of Quinoline Derivatives

Compound/DrugIn Vitro AssayPlasmodium falciparum StrainIC50 (nM)In Vivo ModelDosing RegimenIn Vivo EfficacyCitation(s)
(S)-pentyl derivative Schizont Maturation3D7 (CQ-sensitive)10.3Plasmodium berghei (Mouse)20 mg/kgSimilar survival to Mefloquine[5][11]
(S)-heptyl derivative Schizont Maturation3D7 (CQ-sensitive)7.9Plasmodium berghei (Mouse)20 mg/kgSimilar survival to Mefloquine[5][11]
Mefloquine Schizont Maturation3D7 (CQ-sensitive)31.2Plasmodium berghei (Mouse)60 mg/kgStandard control[5][11]
Compound 3d AntiplasmodialK1 (CQ-resistant)2.0Plasmodium berghei (Mouse)5 mg/kg (oral, daily for 4 days)47% reduction in parasitemia[6]

Visualizing the Mechanisms and Workflows

Understanding the molecular mechanisms of action and the experimental workflows is crucial for rational drug design and evaluation.

Signaling Pathway: Quinoline-Based Tyrosine Kinase Inhibition

Many quinoline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs), which are key regulators of cell growth, proliferation, and survival. The following diagram illustrates a simplified signaling pathway targeted by such inhibitors.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds Quinoline Quinoline-Based Inhibitor Quinoline->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Caption: Simplified signaling pathway of a receptor tyrosine kinase (RTK) and its inhibition by a quinoline-based agent.

Experimental Workflow: From In Vitro Screening to In Vivo Validation

The development of a new therapeutic agent follows a structured workflow, starting with broad in vitro screening and culminating in rigorous in vivo testing of the most promising candidates.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Screening High-Throughput Screening of Quinoline Library HitID Hit Identification (Potent Compounds) Screening->HitID IC50 IC50 Determination (Dose-Response) HitID->IC50 Mech Mechanism of Action Studies (e.g., cell cycle, apoptosis) IC50->Mech Lead Lead Optimization Mech->Lead PK Pharmacokinetic Studies (ADME) Tox Toxicity Assessment (Maximum Tolerated Dose) PK->Tox Efficacy Efficacy Studies (e.g., Xenograft Model) Tox->Efficacy Candidate Preclinical Candidate Efficacy->Candidate Lead->PK

Caption: General experimental workflow for the evaluation of quinoline-based therapeutic agents.

Conclusion and Future Perspectives

The development of quinoline-based therapeutic agents continues to be a vibrant area of research, with numerous compounds demonstrating significant promise in preclinical studies. This guide has underscored the critical importance of a multi-faceted approach to drug evaluation, integrating both in vitro and in vivo methodologies to build a comprehensive understanding of a compound's therapeutic potential.

While the disconnect between in vitro and in vivo results presents a significant challenge, it also highlights the need for more sophisticated and predictive preclinical models. The advent of patient-derived xenografts (PDXs) and organoid cultures offers exciting opportunities to bridge this gap by providing more clinically relevant platforms for drug testing.

As we move forward, a deeper understanding of the intricate interplay between a compound's chemical properties, its biological targets, and the complex physiological environment will be paramount in successfully translating the promise of quinoline-based agents from the laboratory to the clinic.

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A Senior Application Scientist's Guide to Designing and Executing Cross-Resistance Studies of Quinoline Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the efficacy and resistance profiles of novel quinoline-based anticancer compounds. We will move beyond rote protocols to explore the causal logic behind experimental design, ensuring the generation of robust, interpretable, and self-validating data.

The Rationale: Why Quinolines and Why Cross-Resistance?

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with potent anticancer activity.[1] These derivatives exert their effects through diverse mechanisms, including the inhibition of tyrosine kinases (e.g., EGFR), topoisomerases, and tubulin polymerization.[2][3] However, the clinical utility of any potent anticancer agent is frequently challenged by the onset of drug resistance—both intrinsic and acquired.

A critical challenge in drug development is multidrug resistance (MDR), where cancer cells become insensitive not only to the initial drug but also to a broad spectrum of other structurally and mechanistically unrelated compounds.[1][4] This phenomenon is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, which function as cellular efflux pumps.[5][6]

Therefore, a cross-resistance study is not merely an academic exercise; it is a crucial preclinical assessment to:

  • Predict Clinical Efficacy: Determine if a new quinoline derivative will be effective in tumors that have acquired resistance to standard-of-care chemotherapeutics.

  • Elucidate Resistance Mechanisms: Understand if the new compound is a substrate for common MDR pumps like P-glycoprotein (P-gp/ABCB1).[7]

  • Guide Combination Therapies: Identify potential synergies where the quinoline derivative might overcome existing resistance or be combined with other agents to prevent its emergence.

Experimental Design: A Self-Validating Workflow

A robust cross-resistance study requires careful planning. The foundational principle is the comparison of drug effects on a drug-sensitive parental cell line and its derived resistant subline. This isogenic pairing is critical as it minimizes genetic variability, allowing for a more direct attribution of observed differences to the acquired resistance mechanism.[8]

Below is a logical workflow for conducting such a study.

G cluster_0 Phase 1: Model Development cluster_1 Phase 2: Cytotoxicity Profiling cluster_2 Phase 3: Mechanistic Investigation A Select Parental Cancer Cell Line (e.g., A549, MCF-7) B Generate Resistant Subline (Continuous exposure to a standard chemotherapeutic, e.g., Paclitaxel) A->B Drug Pressure C Confirm Resistance Phenotype (IC50 determination vs. Parental) B->C Validation D Parallel IC50 Determination (MTT Assay) on both Parental and Resistant Lines C->D E Test Quinoline Derivatives (QDs) F Test Standard Chemotherapeutics (Original drug, other classes) G Apoptosis Analysis (Annexin V / PI Staining) D->G Analyze differential cell death H Protein Expression Analysis (Western Blot) G->H I Investigate Resistance Markers (e.g., P-gp, MRP1, ABCG2) J Investigate Survival Pathways (e.g., p-Akt, Bcl-2)

Caption: Experimental workflow for a cross-resistance study.

Core Methodologies and Protocols

Here, we detail the key experimental protocols. The inclusion of appropriate controls at every stage is non-negotiable for ensuring data integrity.

Cell Viability and IC50 Determination (MTT Assay)

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[9] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[9]

Protocol: MTT Assay for IC50 Determination [9][10][11]

  • Cell Seeding:

    • Trypsinize and count both parental and resistant cells.

    • Seed cells into 96-well plates at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium). The goal is to ensure cells are in the logarithmic growth phase throughout the experiment.[12]

    • Include wells for "medium only" to serve as a blank control.

    • Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of your quinoline derivatives and other chemotherapeutic agents in complete culture medium. A common starting range is 0.01 µM to 100 µM.[9]

    • Crucially, prepare a vehicle control (e.g., DMSO) at the same final concentration used in the highest drug dose wells (typically ≤ 0.5%).

    • Remove the old medium and add 100 µL of the drug dilutions or vehicle control to the appropriate wells.

    • Incubate for a duration that allows for at least two cell divisions (e.g., 48 or 72 hours).[12]

  • MTT Incubation:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis and Interpretation

The primary output of the viability assay is the half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%.

  • Calculate Percent Viability:

    • % Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

  • Determine IC50:

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) in software like GraphPad Prism to calculate the IC50 value.

  • Calculate Resistance Index (RI):

    • RI = IC50 (Resistant Cells) / IC50 (Parental Cells)

An RI > 1 indicates resistance. An RI significantly greater than 2 is typically considered biologically relevant. Cross-resistance is observed when cells resistant to Drug A also show resistance (RI > 1) to Drug B. Conversely, collateral sensitivity occurs if the resistant cells become more sensitive to another drug (RI < 1).

Table 1: Example IC50 and Resistance Index Data

CompoundParental A549 IC50 (µM)Paclitaxel-Resistant A549 IC50 (µM)Resistance Index (RI)Interpretation
Paclitaxel0.010.5050.0High Resistance (Expected)
Doxorubicin0.153.0020.0Cross-Resistance
Quinoline Derivative A 0.5015.030.0Cross-Resistance (P-gp Substrate)
Quinoline Derivative B 0.750.801.07Resistance Evaded
Verapamil>100>100-P-gp Inhibitor (Control)
Apoptosis Detection (Annexin V/PI Staining)

To determine if resistance involves the evasion of programmed cell death, an apoptosis assay is essential. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells via flow cytometry.[13][14] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes, thus it only stains late apoptotic or necrotic cells.[13][15]

Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment:

    • Seed parental and resistant cells in 6-well plates and treat with equitoxic concentrations of the quinoline derivative (e.g., their respective IC50 or 2x IC50 values) for 24-48 hours. Include untreated and vehicle controls.

  • Cell Harvesting:

    • Collect both floating (apoptotic) and adherent cells. For adherent cells, detach gently using a non-enzymatic method like EDTA to preserve membrane integrity.[16]

    • Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and wash the pellet with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution (e.g., 50 µg/mL stock).

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin-binding buffer to each tube.

    • Analyze immediately on a flow cytometer.

    • Interpretation:

      • Annexin V (-) / PI (-): Live cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

A diminished apoptotic population in resistant cells compared to parental cells at equitoxic doses suggests an apoptosis-evasion mechanism.

Protein Expression Analysis (Western Blot)

Western blotting allows for the quantification of specific proteins, providing direct evidence for many resistance mechanisms.[17][18] For quinoline cross-resistance, key targets include ABC transporters and proteins involved in survival signaling.

Protocol: Western Blot for Resistance Markers [19]

  • Protein Extraction:

    • Lyse parental and resistant cells (both untreated and drug-treated) in RIPA buffer with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel.

    • Run the gel to separate proteins by molecular weight.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[17]

    • Incubate with a primary antibody specific to your target protein (e.g., anti-P-gp, anti-ABCG2, anti-p-Akt, anti-Akt, anti-Bcl-2).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Crucial Control: Re-probe the same membrane with an antibody for a loading control protein (e.g., GAPDH or β-actin) to confirm equal protein loading across all lanes.[20]

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Quantify band intensity using software like ImageJ.

Investigating Common Resistance Pathways

The data from the above assays will point toward specific resistance mechanisms.

ABC Transporter-Mediated Efflux

This is one of the most common mechanisms of MDR.[5] If a quinoline derivative shows high cross-resistance with known P-gp substrates (like Paclitaxel and Doxorubicin) and Western blotting confirms P-gp overexpression in the resistant line, it strongly implicates efflux-mediated resistance.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Pgp P-glycoprotein (ABC Transporter) ADP ADP + Pi QD_out Quinoline Derivative Pgp->QD_out Efflux QD_in Quinoline Derivative QD_in->Pgp Target Intracellular Target (e.g., Topoisomerase, EGFR) QD_in->Target Inhibition ATP ATP ATP->Pgp Energy QD_out->QD_in Diffusion

Caption: Mechanism of ABC transporter-mediated drug efflux.

To confirm, you can perform a reversal-of-resistance assay. Here, you would co-treat the resistant cells with your quinoline derivative and a known P-gp inhibitor like Verapamil.[7] A significant decrease in the IC50 value in the presence of the inhibitor confirms that your compound is a substrate for that transporter.

Alterations in Drug Target or Survival Signaling

If cross-resistance is observed but ABC transporter expression is unchanged, other mechanisms are likely at play:

  • Target Mutation: The quinoline's molecular target (e.g., EGFR kinase domain) may have mutated, reducing drug binding affinity.[21][22] This often requires sequencing of the target gene.

  • Upregulation of Survival Pathways: Resistant cells often enhance pro-survival signaling to counteract the drug's apoptotic effects. The PI3K/Akt/mTOR pathway is a common culprit.[7] Western blotting for the phosphorylated (active) forms of proteins like Akt can reveal if this pathway is hyperactivated in resistant cells.[7]

  • Autophagy: Autophagy can be a pro-survival mechanism that cancer cells use to withstand the stress of chemotherapy.[23] If your quinoline derivative is not an autophagy inhibitor itself, its efficacy might be blunted by upregulated autophagy in resistant cells.[7]

By systematically applying this integrated approach of cytotoxicity profiling, mechanistic assays, and logical data interpretation, researchers can build a comprehensive understanding of the cross-resistance profile of novel quinoline derivatives, providing invaluable data for their continued development as next-generation anticancer agents.

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A Senior Application Scientist's Guide to Comparative Docking Studies of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth guide on conducting comparative molecular docking studies of quinoline derivatives. As a privileged scaffold in medicinal chemistry, the quinoline nucleus is central to numerous therapeutic agents, exhibiting a wide spectrum of biological activities including anticancer, antimalarial, antibacterial, and antiviral properties.[1][2][3][4][5] This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple procedural list to explain the causality behind experimental choices, ensuring a robust and scientifically sound computational workflow.

Molecular docking has become an indispensable tool in computer-assisted drug design, allowing us to predict the binding affinity and interaction modes of small molecules with their protein targets at an atomic level.[2][3] By comparing the docking performance of various quinoline derivatives against specific targets, we can elucidate structure-activity relationships (SAR), prioritize candidates for synthesis, and rationally design next-generation inhibitors.

The Landscape of Target Proteins for Quinoline Derivatives

The versatility of the quinoline scaffold allows it to interact with a diverse range of biological targets. Understanding these targets is the first step in any meaningful comparative study. Key therapeutic areas and their associated protein targets are outlined below.

  • Oncology: Quinoline derivatives have been extensively studied as anticancer agents, targeting key proteins in cell signaling pathways. Notable targets include Epidermal Growth Factor Receptor (EGFR)[6], Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[7], Insulin-like Growth Factor 1 Receptor (IGF1R)[8], and various kinases like c-Abl.[4]

  • Infectious Diseases (Bacterial): The rise of antibiotic resistance necessitates novel antibacterial agents.[5] DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, is a well-established and validated target for quinoline-based antibiotics.[9][10][11][12][13]

  • Infectious Diseases (Viral): The quinoline moiety is present in several antiviral drugs. A prominent target is the HIV reverse transcriptase (RT), an enzyme critical for the replication of HIV.[1]

  • Antimalarial Agents: For decades, quinoline compounds like chloroquine have been the cornerstone of malaria treatment.[14] Key targets in Plasmodium falciparum include proteins involved in the heme detoxification pathway and enzymes like lactate dehydrogenase (PfLDH).[14][15][16]

Comparative Analysis of Docking Studies: A Synoptic View

To illustrate the power of comparative docking, the following table summarizes findings from various studies. This data allows researchers to quickly assess which quinoline scaffolds show promise against specific targets and understand the key molecular interactions that drive binding affinity.

Quinoline Derivative Class Target Protein (PDB ID) Docking Software Best Docking Score (kcal/mol) Key Interacting Residues Reported Activity Reference
Pyrimidine-Quinoline HybridHIV Reverse Transcriptase (4I2P)Glide (Schrödinger)-10.675LYS101, ILE180, LEU100Anti-HIV[1]
Schiff's Base QuinolineCancer Target (1K4T)Glide (Schrödinger)Not Specified (Good G-Score)Not SpecifiedAnticancer[17]
StyrylquinolineIGF1R (3O23)Induced Fit Docking (Schrödinger)Not Specified (Good Correlation)Not SpecifiedAnticancer (Glioblastoma)[8]
Substituted QuinolineEGFRNot SpecifiedNot SpecifiedKey active site amino acidsAnticancer[6]
Thiopyrano[2,3-b]quinolineCB1a Anticancer Peptide (2IGR)AutoDock Vina-6.1ILE8, LYS7, TRP12, PHE15Antitumor[18]
Quinoline-Amidrazone Hybridc-Abl Kinase (1IEP)Not SpecifiedNot SpecifiedNot SpecifiedAnticancer[4]
2-Chloroquinoline DerivativeE. coli DNA Gyrase B (6F86)Not Specified-7.33Not SpecifiedAntibacterial[10]

Note: Docking scores are reported as published and may be calculated using different scoring functions, making direct comparison between studies complex. The primary value lies in comparing derivatives within the same study.

The analysis of these studies reveals crucial Structure-Activity Relationships (SAR). For instance, in styrylquinolines targeting IGF1R, the addition of hydroxyl (-OH) or nitro (-NO2) groups positively influenced activity, whereas fluorine (-F) had a negative impact.[8] Similarly, for anti-HIV derivatives, pyrimidine-containing quinolines generally showed higher docking scores than those with a pyrazoline moiety.[1] These insights are invaluable for guiding the design of more potent inhibitors.

Experimental Workflow: A Self-Validating Protocol for Molecular Docking

To ensure the scientific rigor and reproducibility of your findings, a self-validating protocol is essential.[19] The following step-by-step methodology incorporates critical validation checks and explains the rationale behind each action.

Diagram of the Molecular Docking Workflow

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_dock Phase 3: Screening & Analysis PDB 1. Select Target Protein (e.g., from RCSB PDB) PrepP 2. Prepare Protein - Remove water/ligands - Add hydrogens - Assign charges PDB->PrepP Grid 4. Define Binding Site & Generate Grid PrepP->Grid Ligands 3. Prepare Ligands - 2D to 3D conversion - Generate conformers - Energy minimization Redock 5. Protocol Validation - Redock co-crystallized ligand Grid->Redock RMSD 6. Calculate RMSD - Is RMSD < 2.0 Å? Redock->RMSD RMSD->Grid If No: Refine parameters Dock 7. Dock Quinoline Library RMSD->Dock If Yes Analyze 8. Analyze Results - Rank by docking score - Visualize poses - Identify key interactions Dock->Analyze Report 9. Report Findings Analyze->Report

Caption: A self-validating workflow for molecular docking studies.

Step-by-Step Methodology

1. Target Protein Selection and Preparation

  • Action: Obtain the 3D crystal structure of your target protein, preferably co-crystallized with a ligand, from a database like the Protein Data Bank (PDB).[20]

  • Causality: Using a structure with a bound ligand helps accurately identify the binding site.[19]

  • Protocol:

    • Download the PDB file (e.g., PDB ID: 2XCT for S. aureus DNA gyrase).[11]

    • Using a molecular modeling suite (e.g., Schrödinger Maestro, Discovery Studio), run the protein preparation wizard.[7][17]

    • This process typically involves: removing water molecules beyond a certain distance (e.g., 5 Å) from the ligand, adding hydrogen atoms, assigning correct bond orders, and performing a restrained energy minimization to relieve steric clashes.

2. Ligand Preparation

  • Action: Prepare 3D structures of your quinoline derivatives.

  • Causality: Docking algorithms require accurate 3D coordinates, charge assignments, and ionization states for the ligands to correctly sample conformations and calculate interactions.

  • Protocol:

    • Draw the 2D structures of your quinoline derivatives.

    • Use a tool like LigPrep (Schrödinger) or similar software to convert them to 3D structures.[17]

    • This step should generate possible ionization states at a physiological pH (e.g., 7.4 ± 0.5), tautomers, and stereoisomers, followed by energy minimization.[17]

3. Grid Generation

  • Action: Define the docking search space within the protein's active site.

  • Causality: This confines the docking calculation to the region of interest, saving computational time and increasing the accuracy of finding the correct binding pose.[19][20]

  • Protocol: Define a grid box centered on the co-crystallized ligand or catalytically important residues identified from the literature. The box should be large enough to accommodate your quinoline derivatives (e.g., a 20x20x20 Å cube).

4. Protocol Validation via Redocking

  • Action: Before docking your library, extract the co-crystallized ligand from the PDB structure and dock it back into the active site using your defined protocol.

  • Causality: This is the most critical step for trustworthiness. If your protocol can accurately reproduce the experimentally determined binding pose of the original ligand, it builds confidence that it will be reliable for your novel compounds.[21][22][23]

  • Protocol:

    • Run the docking simulation with the co-crystallized ligand.

    • Superimpose the lowest-energy docked pose with the original crystal structure pose.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

    • Validation Criterion: An RMSD value below 2.0 Å is generally considered a successful validation, indicating your protocol is accurate.[21][24] If the RMSD is higher, you must revisit and refine your grid definition or docking parameters.

5. Docking of Quinoline Derivatives

  • Action: With a validated protocol, proceed to dock your prepared library of quinoline derivatives.

  • Causality: This is the primary screening experiment to predict the binding modes and affinities of your compounds.

  • Protocol: Use a docking mode appropriate for your study. Standard Precision (SP) is often used for large libraries, while Extra Precision (XP) provides more rigorous sampling for a smaller set of promising leads.[1][7]

6. Analysis and Interpretation of Results

  • Action: Analyze the docking outputs, focusing on scoring and interactions.

  • Causality: The docking score provides a quantitative estimate of binding affinity, while visual inspection of the binding pose reveals the specific interactions (hydrogen bonds, π-π stacking, hydrophobic contacts) that stabilize the complex.[12][18]

  • Protocol:

    • Rank the compounds based on their docking scores (more negative values typically indicate better binding).

    • For the top-scoring compounds, visually inspect their 3D binding poses.

    • Generate 2D ligand interaction diagrams to clearly map out the key contacts with active site residues.

    • Compare these interactions with known inhibitors to see if your compounds engage with the same critical residues.

Advanced Considerations for Enhanced Accuracy

While standard docking is a powerful tool, it has limitations, primarily the treatment of the protein as a rigid entity.[19] For a more nuanced understanding, consider these advanced techniques.

  • Induced-Fit Docking (IFD): This method allows for flexibility in the protein's active site side chains upon ligand binding, providing a more realistic model of the binding event.[8][22] It is computationally more expensive but can yield more accurate results for targets known to undergo conformational changes.

  • Molecular Dynamics (MD) Simulations: After docking, the stability of the predicted protein-ligand complex can be assessed using MD simulations.[21] This technique simulates the movement of atoms over time, providing insights into the dynamic stability of the key interactions identified in the docking pose.

  • In Silico ADMET Prediction: A high binding affinity is only one aspect of a successful drug. Post-docking, it is crucial to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of your top candidates using tools like QikProp to assess their drug-likeness.[17][25][26]

Conclusion

Comparative docking studies offer a rational, efficient, and cost-effective approach to exploring the vast chemical space of quinoline derivatives. By systematically evaluating their interactions with key biological targets and adhering to a rigorous, self-validating protocol, researchers can generate reliable hypotheses, prioritize experimental work, and accelerate the discovery of novel therapeutics. The true expertise lies not just in running the software, but in understanding the underlying principles, validating the methodology, and critically interpreting the results to drive a project forward.

References

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC. PubMed Central.
  • Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. ResearchGate.
  • Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs. International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Styrylquinoline Derivatives as IGF1R Inhibitors. ACS Medicinal Chemistry Letters.
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  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) - PMC. National Center for Biotechnology Information.
  • Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. Arabian Journal of Chemistry.
  • Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids. SpringerLink.
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  • Molecular docking protocol validation. This crucial process can enhance... ResearchGate.
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  • Docking and 3D QSAR Studies on Substituted Cyclobutylphenyl Quinoline Derivatives as Inhibitors of Bacterial DNA Gyrase. Bentham Science.
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A Senior Application Scientist's Guide to Benchmarking the Antioxidant Activity of Quinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Quinoline-4-Carboxylic Acids

Quinoline, a heterocyclic aromatic compound, forms the structural backbone of numerous natural products and synthetic analogues with significant biological activities.[1][2] Among its derivatives, the quinoline-4-carboxylic acid scaffold is a particularly privileged structure in medicinal chemistry, frequently serving as a precursor for novel therapeutic agents.[1][3] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide array of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders.[4][5] This has catalyzed the search for potent antioxidant compounds, with quinoline-4-carboxylic acid derivatives emerging as a promising class of molecules capable of mitigating oxidative damage.

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to reliably benchmark the antioxidant activity of novel quinoline-4-carboxylic acid derivatives. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring a robust and reproducible evaluation of antioxidant potential. We will focus on three widely adopted and mechanistically distinct assays: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

Pillar 1: Understanding the Mechanisms of Antioxidant Action

Antioxidants primarily function through two major mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). A compound's efficacy in a given assay is often dictated by its dominant mechanism.

  • Hydrogen Atom Transfer (HAT): The antioxidant (A-H) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a stable antioxidant radical (A•).

    • A-H + R• → A• + R-H

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, converting it to an anion (R:⁻), and forming an antioxidant radical cation (A-H•⁺). This is often followed by proton transfer.

    • A-H + R• → A-H•⁺ + R:⁻

Understanding which mechanism an assay favors is critical for interpreting results. For instance, DPPH and ABTS assays can proceed via both HAT and SET pathways, while the FRAP assay is a pure SET-based method.[6]

G cluster_mechanisms Antioxidant Quenching Mechanisms start Antioxidant (ArOH) + Free Radical (R•) hat Hydrogen Atom Transfer (HAT) start->hat set Single Electron Transfer (SET) start->set hat_result Antioxidant Radical (ArO•) + Neutralized Molecule (RH) hat->hat_result set_result Antioxidant Radical Cation (ArOH•+) + Radical Anion (R−) set->set_result

Caption: Core mechanisms of free radical scavenging by antioxidants.

Pillar 2: Standardized Protocols for Comparative Analysis

To effectively benchmark derivatives, adherence to standardized, validated protocols is paramount. Here, we detail the methodologies for three cornerstone assays.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is one of the most common and straightforward methods for screening antioxidant activity.[7] It relies on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which is characterized by a deep violet color and an absorbance maximum around 517 nm.[7] The reduction of DPPH by an antioxidant results in the formation of the non-radical, yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution is light-sensitive and should be stored in an amber bottle at 4°C. Causality: Methanol is used as it readily dissolves both the DPPH radical and a wide range of organic test compounds.

    • Test Compound Stock Solutions: Prepare stock solutions of the quinoline-4-carboxylic acid derivatives (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).

    • Positive Control: Prepare a stock solution of a known antioxidant like Ascorbic Acid or Butylated Hydroxytoluene (BHT) for comparison.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the methanolic DPPH solution to each well.

    • Add 100 µL of the test compound solution, serially diluted to achieve a range of final concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • For the control (blank), add 100 µL of methanol instead of the test compound.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[8] Causality: A 30-minute incubation allows the reaction to reach a steady state. Darkness is essential to prevent the photo-degradation of DPPH.

    • Measure the absorbance at 517 nm using a microplate reader.[7]

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[9]

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration. A lower IC50 value signifies higher antioxidant activity.[7]

G cluster_workflow DPPH Assay Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol plate Add 100 µL DPPH to 96-well plate prep_dpph->plate prep_samples Prepare Serial Dilutions of Test Compounds & Control add_sample Add 100 µL of Sample/Control/Blank prep_samples->add_sample plate->add_sample incubate Incubate 30 min in Dark add_sample->incubate read Measure Absorbance at 517 nm incubate->read calc Calculate % Inhibition and IC50 Value read->calc

Caption: Standardized workflow for the DPPH antioxidant assay.

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[10] The ABTS•+ is generated by oxidizing ABTS with potassium persulfate, resulting in a characteristic blue-green solution with an absorbance maximum at 734 nm.[11] Antioxidants present in the sample reduce the ABTS•+, causing the solution to lose color. The degree of decolorization is proportional to the antioxidant's activity. This assay is versatile as it can be used for both hydrophilic and lipophilic compounds.

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a 7 mM concentration.

    • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[12] Causality: This overnight incubation ensures the complete generation of the radical cation, leading to a stable and reproducible starting point for the assay.

    • Before the assay, dilute the ABTS•+ working solution with methanol or ethanol to an absorbance of 0.70 (±0.02) at 734 nm. This is the final working solution.

  • Assay Procedure (96-well plate format):

    • Add 190 µL of the diluted ABTS•+ working solution to each well.

    • Add 10 µL of the test compound solution (in various concentrations) or a standard like Trolox.

    • Shake the plate and incubate at room temperature for a specified duration (typically 5-30 minutes).[11]

    • Measure the absorbance at 734 nm.[11]

  • Calculation:

    • Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using various concentrations of Trolox. The antioxidant capacity of the test compound is then expressed as the concentration of Trolox that would produce the same percentage of inhibition.

The FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay does not measure radical scavenging ability directly but instead assesses the total antioxidant power of a sample as its reducing ability.[6] The principle is based on the reduction of a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form by antioxidants in an acidic medium (pH 3.6).[6] The intensity of the blue color, measured at 593 nm, is directly proportional to the reducing power of the sample.

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid. Causality: The acidic pH of 3.6 is critical for maintaining iron solubility and promoting the reduction of the Fe³⁺-TPTZ complex.[6]

    • TPTZ Solution (10 mM): Dissolve 10 mM of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 20 mM of FeCl₃ in water.

    • FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.

  • Assay Procedure (96-well plate format):

    • Add 190 µL of the FRAP working reagent to each well.

    • Add 10 µL of the test compound, standard (FeSO₄ or Trolox), or blank (solvent).

    • Mix and incubate at 37°C for a defined period, typically 4-60 minutes.[6][13]

    • Measure the absorbance at 593 nm.

  • Calculation:

    • A standard curve is constructed using a ferrous sulfate (FeSO₄) solution. The FRAP value of the sample is then calculated from this curve and expressed as Fe²⁺ equivalents (e.g., in µM).

Pillar 3: Benchmarking Data and Structure-Activity Insights

The antioxidant activity of quinoline-4-carboxylic acid is highly dependent on the nature and position of substituents on its core structure. The following table summarizes illustrative data from the literature to guide comparative analysis.

Derivative NameAssayResult (IC50 or % Inhibition)Reference CompoundKey Structural FeatureReference
2-methylquinoline-4-carboxylic acidDPPH30.25% Inhibition @ 5 mg/LIsatin (inactive)C2-Methyl group[1][14][15]
2-(4-methylphenyl)quinoline-4-carboxylic acidDPPH40.43% Inhibition @ 5 mg/LIsatin (inactive)C2-Aryl (tolyl) group[1][14][15]
Quinoline-hydrazone derivativeDPPHIC50 = 843.5 ppmAscorbic AcidHydrazone moiety with -OH group[7]
N'-(4-methoxybenzylidene)quinolin-5-amine (3c)DPPH58.0% Inhibition @ 200 µg/mLBHTMethoxy group on benzylidene ring[9]
Benzimidazole-quinoline hybrid (14)ABTS"Good" activity-Fused benzimidazole ring[16]

Analysis of Structure-Activity Relationships (SAR):

  • Influence of Aromatic Substituents: The data clearly shows that substituting the quinoline core can significantly enhance antioxidant activity. For instance, 2-(4-methylphenyl)quinoline-4-carboxylic acid exhibited greater DPPH scavenging activity than its 2-methyl counterpart.[1][14][15] This suggests that the presence of an additional aromatic ring at the C2 position may improve the radical's stabilization through resonance, thus facilitating hydrogen or electron donation.[1]

  • Role of Electron-Donating Groups: The presence of electron-donating groups, such as hydroxyl (-OH) or methoxy (-OCH₃), is a well-established principle for enhancing antioxidant capacity.[9] These groups can increase the electron density of the aromatic system, making the donation of a hydrogen atom or electron to a radical more favorable. The superior activity of a quinoline-hydrazone derivative bearing an -OH group supports this observation.[7]

  • Hybridization with Other Heterocycles: Incorporating other pharmacophoric moieties, such as benzimidazole, can lead to compounds with good antioxidant activity, as demonstrated by the ABTS assay results for certain hybrid molecules.[16]

It is crucial to note, however, that not all derivatives will show activity in all assays. One study found that several simple quinoline-carboxylic acids lacked DPPH radical scavenging capacity, highlighting the necessity of screening compounds across multiple, mechanistically different assays to obtain a comprehensive antioxidant profile.[17]

Conclusion

Benchmarking the antioxidant activity of quinoline-4-carboxylic acid derivatives requires a systematic and multi-faceted approach. By employing a panel of assays with distinct chemical principles—such as DPPH, ABTS, and FRAP—researchers can gain a comprehensive understanding of a compound's potential to act as a radical scavenger or a reducing agent. The interpretation of this data, guided by an understanding of structure-activity relationships, is essential for identifying lead candidates for further development. The protocols and insights provided in this guide serve as a robust starting point for the rigorous and reliable evaluation of this promising class of therapeutic agents.

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A Comparative Guide to the Selectivity Profiling of 2,4-Disubstituted Quinoline-3-Carboxylic Acid Derivatives in Cancer vs. Non-Cancerous Cells

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the selective cytotoxicity of 2,4-disubstituted quinoline-3-carboxylic acid derivatives. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and offer insights into data interpretation, ultimately enabling a robust evaluation of a compound's therapeutic potential.

The quinoline scaffold is a prominent heterocyclic structure found in numerous natural and synthetic compounds with a wide range of biological activities, including anticancer properties.[1][2][3] Specifically, 2,4-disubstituted quinoline-3-carboxylic acid derivatives have emerged as a promising class of compounds with potential for selective action against cancer cells.[4] The core principle behind this selectivity often lies in the unique physiological environment of tumors, such as altered pH, which can influence the ionization state and cellular uptake of these acidic compounds.[4] This guide will equip you with the methodologies to rigorously test this hypothesis.

I. Foundational Principles: Why Selectivity Matters

The ultimate goal in cancer chemotherapy is to eradicate malignant cells while minimizing harm to healthy tissues.[5] Therefore, determining the therapeutic index—a quantitative measure of a drug's safety—is paramount.[5] This is achieved by comparing the concentration of a compound that inhibits a biological process in cancer cells by 50% (IC50) to the concentration that causes 50% cytotoxicity in normal cells (CC50).[5] A higher therapeutic index signifies greater selectivity and a more promising clinical candidate.[5] This guide will focus on the in vitro assays necessary to determine these critical parameters.

II. Experimental Workflow for Selectivity Profiling

A systematic approach is crucial for obtaining reliable and reproducible data. The following workflow outlines the key stages in profiling the selectivity of your quinoline derivatives.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Cytotoxicity Screening cluster_2 Phase 3: Mechanistic Investigation cluster_3 Phase 4: Data Analysis & Interpretation A Synthesis of 2,4-Disubstituted Quinoline-3-Carboxylic Acid Derivatives B Cell Line Selection: Cancer vs. Non-Cancerous A->B Characterized Compounds C Cytotoxicity Assays: MTT or SRB B->C Selected Cell Lines D IC50 Determination C->D Dose-Response Data E Cell Cycle Analysis (Propidium Iodide Staining) D->E At IC50 Concentrations F Apoptosis Assay (Annexin V/PI Staining) D->F At IC50 Concentrations G Comparative Analysis of IC50 Values D->G IC50 Values E->G F->G H Evaluation of Selectivity Index G->H Cancer vs. Normal Cell IC50

Caption: Experimental workflow for selectivity profiling.

III. Synthesis of 2,4-Disubstituted Quinoline-3-Carboxylic Acid Derivatives

The synthesis of these target compounds can be achieved through various established organic chemistry reactions.[6][7][8][9] A common and effective method is the Pfitzinger condensation reaction, which involves the reaction of an isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[7] This versatile reaction allows for the introduction of various substituents at the 2- and 4-positions of the quinoline ring, enabling the generation of a library of derivatives for screening.

IV. In Vitro Cytotoxicity Assessment: A Head-to-Head Comparison

The cornerstone of selectivity profiling is the direct comparison of a compound's cytotoxic effects on cancerous and non-cancerous cell lines.

The choice of cell lines is fundamental to the validity of your study. It is highly recommended to use a non-cancerous cell line that is of the same tissue origin as the cancer cell line to provide the most relevant comparison.[5] For instance, if you are testing against a breast cancer cell line like MCF-7, using a non-cancerous breast epithelial cell line such as MCF-10A would be ideal. However, readily available and well-characterized non-cancerous cell lines like human embryonic kidney cells (HEK293) or fibroblasts are also commonly used.[4][5]

Table 1: Example Cell Line Panel for Selectivity Profiling

Cell TypeCell LineDescription
Cancer MCF-7Human breast adenocarcinoma
K562Human chronic myelogenous leukemia
PC-3Human prostate adenocarcinoma
H460Human large cell lung cancer
Non-Cancerous HEK293Human embryonic kidney cells
WI-38Human fetal lung fibroblasts

Several robust and well-validated assays are available to quantify cytotoxicity. The two most common methods are the MTT and SRB assays.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[10][11][12][13] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of living cells.[11]

  • SRB (Sulforhodamine B) Assay: This is a colorimetric assay that measures cellular protein content.[14][15][16][17] SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[14][16][17] The amount of bound dye is proportional to the total protein mass, which reflects the cell number.[14][16] The SRB assay is often considered more robust as it is less susceptible to interference from compounds that may affect cellular metabolism without directly causing cell death.[14]

Table 2: Comparison of MTT and SRB Cytotoxicity Assays

FeatureMTT AssaySRB Assay
Principle Measures metabolic activity (mitochondrial reductase)Measures total cellular protein content
Advantages Widely used and well-establishedLess prone to interference from metabolic inhibitors, stable endpoint
Limitations Can be affected by compounds that alter metabolismRequires cell fixation
Endpoint Absorbance of solubilized formazanAbsorbance of solubilized SRB dye

Detailed Experimental Protocols

Protocol 1: SRB (Sulforhodamine B) Cytotoxicity Assay

This protocol is adapted from established methods and provides a reliable means to assess cell viability.[14][15][16][17]

Materials:

  • 96-well microtiter plates

  • Cancer and non-cancerous cell lines

  • Complete cell culture medium

  • 2,4-disubstituted quinoline-3-carboxylic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 1% acetic acid solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the quinoline derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with deionized water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

V. Delving Deeper: Mechanistic Insights

Once you have identified compounds with promising and selective cytotoxicity, the next logical step is to investigate their mechanism of action. Two fundamental assays for this purpose are cell cycle analysis and apoptosis detection.

Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation. Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18][19][20] PI is a fluorescent dye that intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content.[18]

G cluster_0 Cell Preparation cluster_1 Fixation & Staining cluster_2 Data Acquisition & Analysis A Treat Cells with Quinoline Derivative (at IC50) B Harvest and Wash Cells A->B C Fix Cells in Cold 70% Ethanol B->C D Treat with RNase A C->D E Stain with Propidium Iodide (PI) D->E F Analyze by Flow Cytometry E->F G Generate DNA Content Histogram F->G H Quantify Cell Population in G0/G1, S, and G2/M Phases G->H

Caption: Workflow for cell cycle analysis by flow cytometry.

This protocol outlines the steps for preparing and analyzing cells for cell cycle distribution.[18][19][20][21][22]

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the quinoline derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Harvest the cells by trypsinization and centrifugation.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Rehydration and RNase Treatment: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.

  • PI Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL) and incubate at room temperature in the dark for 15-30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Interpretation: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

A hallmark of effective anticancer drugs is their ability to induce apoptosis, or programmed cell death, in cancer cells. A widely used method to detect apoptosis is Annexin V and propidium iodide (PI) co-staining followed by flow cytometry analysis.[23][24][25][26] In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[23] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[23] PI is a membrane-impermeable dye that can only enter cells with compromised membranes, such as late apoptotic or necrotic cells.[23]

Table 3: Interpretation of Annexin V/PI Staining Results

Annexin V StainingPI StainingCell Population
NegativeNegativeViable cells
PositiveNegativeEarly apoptotic cells
PositivePositiveLate apoptotic/necrotic cells
NegativePositiveNecrotic cells
Protocol 3: Apoptosis Assay using Annexin V/PI Staining

This protocol provides a step-by-step guide for performing an apoptosis assay.[23][24][25][26]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the quinoline derivative at its IC50 concentration for a specified duration. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour of staining.

VI. Data Presentation and Interpretation: Drawing Meaningful Conclusions

The culmination of your experimental work is the clear and concise presentation of your data, allowing for a thorough and objective comparison.

Present your IC50 values in a well-structured table, comparing the activity of your quinoline derivatives across the panel of cancer and non-cancerous cell lines.

Table 4: Example Cytotoxicity Profile of 2,4-Disubstituted Quinoline-3-Carboxylic Acid Derivatives

CompoundCancer Cell Line 1 (IC50, µM)Cancer Cell Line 2 (IC50, µM)Non-Cancerous Cell Line (IC50, µM)Selectivity Index (SI)
Derivative A5.27.8> 100> 19.2 / > 12.8
Derivative B12.515.1> 100> 8.0 / > 6.6
Positive Control1.82.525.414.1 / 10.2

Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells

A higher SI value indicates greater selectivity of the compound for cancer cells over non-cancerous cells.

For cell cycle and apoptosis data, use bar graphs to clearly illustrate the differences between treated and untreated cells. This visual representation will effectively highlight any significant changes in cell cycle distribution or the induction of apoptosis.

VII. Conclusion: A Pathway to Promising Anticancer Agents

This guide has provided a comprehensive roadmap for the selectivity profiling of 2,4-disubstituted quinoline-3-carboxylic acid derivatives. By following these rigorous experimental protocols and principles of data analysis, researchers can effectively identify compounds with potent and selective anticancer activity. The ultimate aim is to discover novel therapeutic agents that can selectively target and eliminate cancer cells, paving the way for safer and more effective cancer treatments.[1] The mechanisms of action for quinoline derivatives are diverse, including DNA intercalation, inhibition of topoisomerase, and modulation of various kinases, offering a rich field for further investigation.[1][2][3][27]

References

  • Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry. Available at: [Link]

  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. PMC - NIH. Available at: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. NIH. Available at: [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC - PubMed Central. Available at: [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. Available at: [Link]

  • DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]

  • MTT (Assay protocol). Protocols.io. Available at: [Link]

  • Why should we choose normal cell types versus cancer cells in toxicity investigations?. ResearchGate. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. SpringerLink. Available at: [Link]

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. Available at: [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available at: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • Synthesis, Docking and Biological Evaluation of 2,4- Disubstituted Quinazolines With Multi-Target Activities as Anti-cancer and Antimicrobial Agents. ResearchGate. Available at: [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. UCL. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. Available at: [Link]

  • Apoptosis Protocols. USF Health. Available at: [Link]

  • Preparation method for quinoline-4-carboxylic acid derivative. Google Patents.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • Cytotoxicity Assays – what your cells don't like. BMG Labtech. Available at: [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. IntechOpen. Available at: [Link]

  • CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. Available at: [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and... ResearchGate. Available at: [Link]

  • Apoptosis Analysis by Flow Cytometry. Bio-Rad Antibodies. Available at: [Link]

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Available at: [Link]

  • Cell cycle staining with Propidium Iodide for the cytoplasmic GFP transfected cells using Paraformaldehyde and Ethanol. IGBMC. Available at: [Link]

  • New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2. MDPI. Available at: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

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Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 6-Ethyl-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 6-Ethyl-2-methylquinoline-3-carboxylic acid (CAS No. 92513-36-5). The procedures outlined are designed for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

The fundamental principle of disposal for this compound is that it must be managed as hazardous chemical waste. Under no circumstances should it be disposed of in standard trash or discharged into the sanitary sewer system.[1][2][3]

Part 1: Hazard Identification and Risk Assessment

This compound is a heterocyclic organic compound. While specific toxicological data for this exact molecule is limited, its structural class—quinoline carboxylic acids—provides a basis for hazard assessment. The primary hazards are associated with irritation, particularly to the eyes.

1.1 GHS Classification

The Globally Harmonized System (GHS) classification for this compound and its close analogs indicates moderate hazards that necessitate careful handling and disposal.

Hazard ClassPictogramSignal WordHazard Statement
Serious Eye IrritationGHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation[4]
Skin IrritationGHS07 (Exclamation Mark)Warning H315: Causes skin irritation (based on analogs)[5][6]

Note: Some related quinoline compounds are also classified as harmful if swallowed and may cause respiratory irritation.[6][7][8][9]

1.2 Chemical Incompatibilities

To prevent dangerous reactions during storage and disposal, this compound waste must be segregated from the following:

  • Strong Oxidizing Agents: Such as perchlorates, nitrates, and peroxides.[5]

  • Strong Bases: As a carboxylic acid, it will undergo an exothermic neutralization reaction.[10][11]

  • Strong Acids: While it is an acid, mixing with strong mineral acids should be avoided as a general best practice for waste consolidation.[10][11]

Part 2: On-Site Waste Management and Segregation Protocol

Proper management begins at the point of generation. A systematic approach to collecting and storing chemical waste within the laboratory is the first line of defense against accidental release and ensures compliance with regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[12]

Step-by-Step Waste Collection Procedure:

  • Designate a Satellite Accumulation Area (SAA): All laboratories generating hazardous waste must establish an SAA.[3] This area must be at or near the point of generation and under the control of laboratory personnel.

  • Select a Compatible Waste Container:

    • Use a container made of material that will not react with the acidic and organic nature of the waste (e.g., High-Density Polyethylene - HDPE).[3]

    • The container must be in good condition, free of leaks, and have a secure, screw-top cap.[3][13]

    • Never use former food or beverage containers to store hazardous waste.[3]

  • Properly Label the Waste Container:

    • Before any waste is added, affix a hazardous waste tag.

    • The label must clearly state the words "Hazardous Waste ".[3]

    • List all chemical constituents by their full name, including "this compound" and any solvents used.

  • Accumulate Waste Safely:

    • Keep the waste container closed at all times except when adding waste.[3] This prevents the release of vapors and protects against spills.

    • Store the container in the designated SAA, away from incompatible materials.

    • Do not fill the container beyond 90% capacity to allow for expansion.[3]

  • Arrange for Disposal: Once the container is full or waste is no longer being generated, submit a request for pickup to your institution's Environmental Health & Safety (EHS) department or contracted hazardous waste disposal company.[1]

Logical Workflow for On-Site Waste Handling

G cluster_workflow On-Site Waste Management Workflow A Generation of Waste (e.g., residual solid, contaminated labware) B Select Compatible Container (HDPE, secure lid) A->B C Label Container ('Hazardous Waste', full chemical name) B->C D Add Waste to Container (Keep closed when not in use) C->D E Store in Satellite Accumulation Area (SAA) (Segregate from incompatibles) D->E F Container Full or Project Complete D->F Repeat as needed E->F G Request Pickup (Contact EHS / Waste Contractor) F->G

Caption: Workflow for safe accumulation and handling of chemical waste in the laboratory.

Part 3: Final Disposal Protocol

The final disposition of this compound must be handled by a licensed and approved hazardous waste disposal facility.

3.1 Recommended Disposal Method: Incineration

The universally accepted and most environmentally sound method for disposing of this type of organic chemical waste is high-temperature incineration.[8][10][11][14]

  • Mechanism: A chemical incinerator equipped with an afterburner and scrubber system will destroy the organic molecule.[5] The high temperatures break down the compound into simpler, less harmful components.

  • Causality: The quinoline structure contains nitrogen, and its combustion will produce nitrogen oxides (NOx), which are poisonous gases and regulated pollutants.[2] Professional incineration facilities have scrubber systems specifically designed to neutralize these acidic gases before they are released into the atmosphere.

  • Procedure: You may be advised to dissolve or mix the material with a combustible solvent before packaging for pickup by the waste disposal company.[5] Always follow the specific instructions provided by your EHS department or the disposal vendor.

3.2 Prohibited Disposal Methods

  • DO NOT discharge to any sewer or drain.[2] This compound can be harmful to aquatic life, and its introduction to waterways is a serious environmental and regulatory violation.[2][15]

  • DO NOT dispose of in regular laboratory or municipal trash. This is illegal and poses a risk to sanitation workers and the environment.

  • DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.[1][3]

Part 4: Emergency Procedures for Spills and Exposure

In the event of an accidental spill or personnel exposure, immediate and correct action is crucial.

4.1 Spill Response (Solid Material)

For small spills within a laboratory setting:

  • Evacuate and Secure: Alert others in the area and restrict access.[2]

  • Wear appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves.[5][10]

  • Contain and Clean: Gently sweep the solid material to collect it, taking care not to create airborne dust.[5][11][16] Absorbent materials like vermiculite or sand can also be used.[2]

  • Package for Disposal: Place the collected material and any contaminated cleaning supplies into a sealed, properly labeled container for disposal as hazardous waste.[2]

  • Decontaminate: Wash the spill area after cleanup is complete.

4.2 Personnel Exposure and First Aid

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[5][10][11] Seek immediate medical attention.[5][10][11]

  • Skin Contact: IF ON SKIN: Wash with plenty of soap and water.[5][10][11] If skin irritation occurs, get medical advice or attention.[5][10][11] Remove contaminated clothing and wash it before reuse.[5]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[10][11] If feeling unwell, call a POISON CENTER or doctor.[10][11]

  • Ingestion: Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[10] Get medical advice/attention if you feel unwell.[5][10]

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025-11-25). US EPA. [Link]

  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Laboratory Hazardous Waste Accumulation and Treatment. Department of Toxic Substances Control. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025-12-01). US EPA. [Link]

  • Ethyl 6-methoxy-2-methylquinoline-3-carboxylate. PubChem. [Link]

  • Safety Data Sheet: quinoline. Chemos GmbH & Co.KG. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Chemical Waste. Environmental Health & Safety (EHS), The University of Texas at Austin. [Link]

  • Hazardous Materials Disposal Guide. (2019-06-12). Nipissing University. [Link]

  • Quinoline | C9H7N. PubChem. [Link]

  • Safety Data Sheet: 6-Methylquinoline. (2021-07-05). Chemos GmbH & Co.KG. [Link]

  • QUINOLINE FOR SYNTHESIS. Loba Chemie. [Link]

  • 6-methyl quinoline. The Good Scents Company. [Link]

  • Quinolines: Human health tier II assessment. (2015-07-03). Australian Government Department of Health. [Link]

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A Comprehensive Guide to the Safe Handling of 6-Ethyl-2-methylquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of 6-Ethyl-2-methylquinoline-3-carboxylic acid (CAS No. 92513-36-5). As a Senior Application Scientist, this document is designed to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and integrity in your laboratory. The toxicological properties of this compound have not been fully investigated, necessitating a cautious and thorough approach to its handling and disposal.

Understanding the Hazard: What the Data Tells Us

This compound is a solid organic compound.[1] While comprehensive toxicological data is not available, the existing safety information points to specific hazards that must be addressed through rigorous safety protocols.

Known Hazards:

  • Serious Eye Irritation (H319): This is the primary hazard identified for this compound.[1] Direct contact with the eyes can cause significant irritation.

  • Potential for Skin and Respiratory Irritation: Although not explicitly classified, related quinoline and carboxylic acid compounds are known to cause skin and respiratory irritation.[2][3] Therefore, it is prudent to handle this compound as a potential skin and respiratory irritant.

Data Summary Table:

PropertyValueSource
Chemical FormulaC₁₃H₁₃NO₂Sigma-Aldrich[1]
CAS Number92513-36-5Sigma-Aldrich[1]
Physical StateSolidSigma-Aldrich[1]
Known HazardsCauses serious eye irritation (H319)Sigma-Aldrich[1]
Signal WordWarningSigma-Aldrich[1]

The Core of Safety: Personal Protective Equipment (PPE)

Given the known and potential hazards, a multi-layered approach to PPE is essential. The goal is to create a barrier between you and the chemical, preventing any route of exposure.

dot

Caption: PPE selection workflow for handling this compound.

Step-by-Step PPE Protocol:

  • Eye and Face Protection:

    • What to use: Chemical splash goggles are mandatory.[2] A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as when handling larger quantities or during vigorous mixing.[4]

    • Why: This compound is a known serious eye irritant.[1] Goggles provide a seal around the eyes to protect from dust and splashes. Standard safety glasses do not offer sufficient protection.

  • Hand Protection:

    • What to use: Chemical-resistant gloves, such as nitrile or neoprene, are required.[4] Always check the manufacturer's glove compatibility data for the specific solvent being used if the compound is in solution.

    • Why: To prevent skin contact, as related compounds are known skin irritants.[2][3] Contaminated gloves should be removed and disposed of immediately.

  • Body Protection:

    • What to use: A fully buttoned laboratory coat must be worn.[4] Consider a chemically resistant apron for procedures with a higher risk of spills.

    • Why: To protect your skin and clothing from contamination.

  • Respiratory Protection:

    • What to use: Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the solid form to avoid inhaling dust.[4] If a fume hood is not available and there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[5]

    • Why: While not classified as a respiratory irritant, the toxicological properties are not fully known, and related compounds can cause respiratory irritation.[3]

Operational Plan: From Receipt to Use

A systematic approach to handling ensures safety at every step.

Receiving and Storage:

  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] Keep the container tightly closed.[2] The storage area should be clearly labeled.

Handling Procedures:

  • Designated Area: All handling of this compound should be done in a designated area, such as a chemical fume hood.

  • Weighing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Spill Management: Have a spill kit readily available. For small spills, use an inert absorbent material, and for large spills, evacuate the area and follow your institution's emergency procedures.[4]

Emergency Procedures: Immediate and Effective Response

In the event of an exposure, immediate action is critical.

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek medical attention if irritation develops.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[7] Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.

Disposal Plan: Responsible and Compliant

Proper disposal is crucial to protect both personnel and the environment.

  • Waste Identification: All waste containing this compound must be treated as hazardous waste.

  • Containerization: Use a designated, compatible, and leak-proof hazardous waste container.[4] The container must be clearly labeled with the contents and associated hazards.

  • Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4] Do not dispose of it down the drain.[2]

dot

Disposal_Plan cluster_disposal Disposal Workflow Generate_Waste Generate Waste (e.g., contaminated gloves, excess reagent) Identify_Waste Identify as Hazardous Waste Generate_Waste->Identify_Waste Segregate_Waste Segregate into a Designated Container Identify_Waste->Segregate_Waste Label_Container Label Container Clearly (Contents and Hazards) Segregate_Waste->Label_Container Store_Waste Store in a Secure, Well-Ventilated Area Label_Container->Store_Waste Contact_EHS Contact EHS for Pickup Store_Waste->Contact_EHS

Caption: Step-by-step disposal plan for this compound waste.

By adhering to these guidelines, you can ensure a safe and productive research environment when working with this compound.

References

  • Occupational Safety and Health Administration (OSHA). Acid and Caustic Solutions. [Link]

  • University of Utah. (2019, April 11). Standard Operating Procedure: Acid Handling. [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • Techno PharmChem. Material Safety Data Sheet: Quinoline for Synthesis. [Link]

  • University of North Carolina at Chapel Hill. (2021, April 8). Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories. [Link]

  • Zaera Research Group. (2014, March 3). Working with Acids Standard Operating Procedure. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.